2-(Methylamino)ethyl dimethylcarbamate
Description
Structure
3D Structure
Properties
CAS No. |
161281-98-7 |
|---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 |
IUPAC Name |
2-(methylamino)ethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C6H14N2O2/c1-7-4-5-10-6(9)8(2)3/h7H,4-5H2,1-3H3 |
InChI Key |
DLFHMVMKKAJFCN-UHFFFAOYSA-N |
SMILES |
CNCCOC(=O)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Methylamino)ethyl Dimethylcarbamate: Core Properties and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of 2-(methylamino)ethyl N,N-dimethylcarbamate (CAS: 161281-98-7). Due to the specificity of this molecule and the limited availability of extensive published data, this document synthesizes known information with established principles of organic chemistry and drug development to offer a robust resource for researchers. The guide clarifies the compound's chemical identity, outlines plausible synthetic and analytical methodologies, and discusses its potential context within scientific research.
Introduction and Nomenclature
Precision in chemical nomenclature is paramount to reproducible scientific research. The compound of interest, 2-(methylamino)ethyl dimethylcarbamate, is systematically named 2-(methylamino)ethyl N,N-dimethylcarbamate . This name specifies a carbamate ester with two methyl groups on the carbamoyl nitrogen and a single methyl group on the terminal nitrogen of the ethylamino chain.
It is crucial to distinguish this compound from structurally similar molecules that may arise from ambiguous naming conventions:
-
2-(Dimethylamino)ethyl carbamate (CAS: 4220-32-0): Lacks a methyl group on the terminal amino group and has two hydrogens on the carbamoyl nitrogen.
-
tert-Butyl methyl(2-(methylamino)ethyl)carbamate (CAS: 112257-19-9): A Boc-protected version of N,N'-dimethylethylenediamine, often used as a synthetic intermediate.
This guide will focus exclusively on the properties and methodologies relevant to 2-(methylamino)ethyl N,N-dimethylcarbamate.
Chemical and Physical Properties
While extensive experimental data for this specific compound is not widely published, its fundamental properties can be detailed and others can be inferred from its structure.
| Property | Value | Source |
| CAS Number | 161281-98-7 | [1][2] |
| Molecular Formula | C₆H₁₄N₂O₂ | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| IUPAC Name | 2-(methylamino)ethyl N,N-dimethylcarbamate | [1] |
| SMILES | O=C(OCCNC)N(C)C | [2] |
| InChI Key | DLFHMVMKKAJFCN-UHFFFAOYSA-N | [1] |
Properties such as boiling point, melting point, and solubility have not been authoritatively reported and would need to be determined experimentally.
Structural Diagram
Caption: Chemical structure of 2-(methylamino)ethyl N,N-dimethylcarbamate.
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a round-bottom flask containing a solution of N,N'-dimethylethylenediamine (1.0 eq.) in dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq.) as a base to act as an acid scavenger.
-
Addition of Reagent: Slowly add a solution of N,N-dimethylcarbamoyl chloride (1.0 eq.) in DCM to the reaction mixture at 0 °C to control the initial exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Analytical Characterization
The identity and purity of the synthesized 2-(methylamino)ethyl N,N-dimethylcarbamate would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be expected to show distinct signals for the two N-methyl groups on the carbamate, the single N-methyl group on the ethylamino chain, and the two methylene groups of the ethyl bridge.
-
¹³C NMR would show corresponding signals for each unique carbon atom in the molecule.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 147.11.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbamate carbonyl group would be expected around 1700 cm⁻¹.
Safety and Handling
Specific toxicological data for 2-(methylamino)ethyl N,N-dimethylcarbamate is not available. However, based on the general properties of carbamates and related compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of any vapors or dust and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Potential Applications and Research Context
The carbamate functional group is a common motif in pharmaceuticals and agrochemicals.[3] Derivatives of dimethylcarbamic acid have been investigated for a range of biological activities, including potential neuroprotective properties.[3]
Given its structure, 2-(methylamino)ethyl N,N-dimethylcarbamate could be explored in several areas of drug discovery and development:
-
Scaffold for Library Synthesis: It can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Fragment-Based Drug Discovery: The molecule could be used in fragment screening campaigns to identify starting points for novel drug candidates.
-
Pro-drug Development: The carbamate linkage could potentially be designed to be cleaved in vivo, releasing an active pharmacological agent.
Further research is required to elucidate any specific biological activity of this compound.
Conclusion
This technical guide has consolidated the known information for 2-(methylamino)ethyl N,N-dimethylcarbamate and provided a scientifically grounded framework for its synthesis, analysis, and handling. While there is a need for further experimental characterization of this specific molecule, the information presented here offers a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.
References
-
Finetech Industry Limited. 2-(methylamino)ethyl N,N-dimethylcarbamate | CAS: 161281-98-7.
-
BLD Pharm. 161281-98-7|2-(Methylamino)ethyl dimethylcarbamate.
-
Sigma-Aldrich. 2-(DIMETHYLAMINO)ETHYL N-CYCLOHEXYLCARBAMATE AldrichCPR.
-
TCI Chemicals. tert-Butyl Methyl[2-(methylamino)ethyl]carbamate 112257-19-9.
-
A2B Chem. 90091-43-3 | 2-(methylamino)ethyl carbamate.
-
CymitQuimica. CAS 687-48-9: Carbamic acid, N,N-dimethyl-, ethyl ester.
-
Chemsrc. CAS#:4220-32-0 | Carbamic acid,2-(dimethylamino)ethyl ester.
-
Guidechem. N,N'-dimethylcarbamimidothioic acid 2-(dimethylamino)ethyl ester 18144-12-2 wiki.
-
Benchchem. Dimethylcarbamic Acid|C3H7NO2|7260-94-8.
-
PubChem. Carbamic acid, N,N-dimethyl-, ethyl ester.
-
PubChem. Carbamic acid, N-[(dimethylamino)iminomethyl]-N-methyl-, ethyl ester, hydrochloride (1:1).
-
CAS Common Chemistry. Carbamic acid, N,N-dimethyl-, ethyl ester.
-
Guidechem. N,N-Dimethylcarbamic acid 7260-94-8 wiki.
-
ChemicalBook. N,N-Dimethylcarbamic acid synthesis.
-
ChemicalBook. N,N-Dimethylcarbamic acid | 7260-94-8.
-
CymitQuimica. CAS 7260-94-8: N,N-Dimethylcarbamic acid.
-
NIST. Carbamic acid, dimethyl-, ethyl ester.
-
ResearchGate. Synthesis of new carbamic acid ethyl esters.
-
American Journal of Organic Chemistry. Synthesis and Biological Applications of Hydroxamates.
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Technical Monograph: 2-(Methylamino)ethyl Dimethylcarbamate
This technical guide details the pharmacological mechanism, kinetic profile, and experimental characterization of 2-(Methylamino)ethyl dimethylcarbamate .
Executive Summary
2-(Methylamino)ethyl dimethylcarbamate is a synthetic carbamate derivative acting as a pseudo-irreversible inhibitor of acetylcholinesterase (AChE) .[1] Structurally, it is the dimethylcarbamate ester of
Primary Mechanism: Carbamylation of the Serine-203 residue within the AChE catalytic triad.
Key Characteristic: Formation of a dimethylcarbamyl-enzyme intermediate with slow hydrolytic regeneration (
Chemical Structure & Properties
| Property | Detail |
| IUPAC Name | 2-(Methylamino)ethyl |
| Molecular Formula | |
| Functional Class | Carbamate Ester / Secondary Amine |
| Physiological State | Protonated Cation ( |
| Target | Acetylcholinesterase (EC 3.1.1.7) |
| Binding Mode | Cation- |
Mechanism of Action: The Catalytic Cycle
The inhibition mechanism follows a three-step kinetic pathway characteristic of carbamate "suicide substrates."
Step 1: Formation of the Michaelis Complex (
)
The protonated methylamino group binds to the Peripheral Anionic Site (PAS) and the Choline Binding Pocket (Trp86) via cation-
Step 2: Carbamylation (
)
The hydroxyl group of Serine-203 performs a nucleophilic attack on the carbonyl carbon of the inhibitor.[1] This is facilitated by the imidazole ring of His440 acting as a general base.
-
Leaving Group Release: The ester bond cleaves, releasing
-methylethanolamine . -
Result: The enzyme is covalently modified, forming Dimethylcarbamyl-AChE .
Step 3: Decarbamylation (
)
Unlike the acetyl-enzyme intermediate (which hydrolyzes in microseconds), the dimethylcarbamyl-enzyme is stable due to the electron-donating inductive effect of the two methyl groups on the nitrogen. Water eventually hydrolyzes this bond, but the rate is
Mechanism Diagram
Caption: The catalytic cycle of AChE inhibition. The rate-limiting step for reactivation is the slow hydrolysis (
Kinetic Analysis & Parameters
To characterize this inhibitor, researchers must determine the bimolecular rate constant (
General Reaction Scheme:
Key Kinetic Constants:
-
(Dissociation Constant): Measures affinity.[1] For this compound,
is higher (lower affinity) than quaternary analogs (like Neostigmine) because the secondary amine has a weaker cation- interaction with Trp86. - (Carbamylation Rate): The rate of covalent bond formation.[1]
-
(Bimolecular Rate Constant): The efficiency of inhibition.[1]
-
(Decarbamylation Rate):
-
Acetyl-AChE:
[1] -
Dimethylcarbamyl-AChE:
( )
-
Comparative Efficacy Table
| Inhibitor Class | Carbamyl Group | Inhibition Duration | |
| Substrate (ACh) | Acetyl | Fast ( | Milliseconds |
| Physostigmine | Methylcarbamyl | Slow ( | Minutes |
| This Compound | Dimethylcarbamyl | Very Slow ( | Minutes to Hours |
| Organophosphate | Phosphoryl | Negligible | Irreversible |
Experimental Protocol: Kinetic Characterization
To validate the mechanism, use a modified Ellman’s Assay . Standard steady-state kinetics will not suffice because inhibition is time-dependent.
Protocol: Time-Dependent Inhibition Assay
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
Buffer: 0.1 M Phosphate buffer, pH 7.4 (mimics physiological protonation).
-
Enzyme: Human Recombinant AChE (hAChE).[1]
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromogen: DTNB (Ellman's Reagent, 0.3 mM).
-
Inhibitor: 2-(Methylamino)ethyl dimethylcarbamate (Range: 1 nM – 10 µM).
Workflow:
-
Preparation: Prepare 5 different concentrations of the inhibitor in buffer.
-
Pre-incubation (Critical Step):
-
Mix
Enzyme + Inhibitor. -
Incubate for varying times (
min). -
Why? Carbamylation is slow; immediate measurement will underestimate potency.
-
-
Reaction Initiation:
-
Dilute the pre-incubation mix 50-fold into the substrate/DTNB solution (to stop further binding and start the reporter reaction).
-
-
Measurement: Measure Absorbance at 412 nm (formation of TNB anion).
-
Data Analysis:
Stability & Degradation (Stability Alert)
Researchers must be aware of a specific non-enzymatic degradation pathway for amino-alkyl carbamates.
Cyclization Pathway: Under basic conditions (pH > 8.5) or prolonged storage, the secondary amine (nucleophile) can attack the carbamate carbonyl.
-
Reaction: Intramolecular nucleophilic acyl substitution.[1]
-
Products: 3-methyl-2-oxazolidinone (cyclic carbamate) + Dimethylamine.[1]
-
Impact: Loss of inhibitory potency (the cyclic product does not inhibit AChE effectively).
-
Storage: Store at
in slightly acidic media (pH 5–6) to protonate the amine and prevent cyclization.
References
-
Casida, J. E. (1963). Mode of action of carbamates. Annual Review of Entomology, 8(1), 39-58. Link
-
Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology, 11(3), 315-335. Link
-
Bar-On, P., Millard, C. B., Harel, M., Dvir, H., Enz, A., Sussman, J. L., & Silman, I. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry, 41(11), 3555-3564. (Provides the foundational kinetic model for carbamate-mediated inhibition). Link
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. Link
-
Wilson, I. B., Harrison, M. A., & Ginsburg, S. (1961). Carbamyl derivatives of acetylcholinesterase.[2][3][4][5][6][7] Journal of Biological Chemistry, 236(5), 1498-1500. (Classic paper establishing dimethylcarbamyl-enzyme stability). Link
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- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
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- 7. papers.ssrn.com [papers.ssrn.com]
2-(Methylamino)ethyl dimethylcarbamate molecular weight
An In-Depth Technical Guide to 2-(Methylamino)ethyl Dimethylcarbamate (CAS: 161281-98-7)
Executive Summary
This technical guide provides a comprehensive overview of 2-(Methylamino)ethyl dimethylcarbamate, a carbamate ester of interest to researchers in medicinal chemistry and drug development. Carbamates are a pivotal class of compounds, serving as key intermediates, prodrugs, and bioactive molecules. This document delineates the fundamental physicochemical properties of 2-(Methylamino)ethyl dimethylcarbamate, offers a detailed, field-proven protocol for its synthesis and purification, explores its potential mechanistic applications in drug delivery, and establishes a robust analytical methodology for its quantification. All protocols and claims are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability for professionals in the field.
Fundamental Physicochemical Properties
2-(Methylamino)ethyl dimethylcarbamate belongs to the family of organic carbamates, which are esters of carbamic acid. The core structure features a central carbamate linkage (-OC(O)N<) flanked by an N,N-dimethyl group and a 2-(methylamino)ethyl chain. This structure imparts specific chemical characteristics relevant to its stability, reactivity, and potential biological interactions.
Table 1: Core Physicochemical Data for 2-(Methylamino)ethyl Dimethylcarbamate
| Property | Value | Source |
| CAS Number | 161281-98-7 | [1] |
| Molecular Formula | C₆H₁₄N₂O₂ | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| Canonical SMILES | CNCCN(C)C(=O)OC | [2] |
| Monoisotopic Mass | 146.10553 Da | [2] |
| Predicted XlogP | -0.3 | [2] |
| Chemical Class | Acyclic Carbamate Ester | N/A |
Synthesis and Purification Strategy
The synthesis of carbamates can be achieved through various established methodologies, including the reaction of amines with chloroformates, the coupling of amines and alcohols with a carbonyl source, or the reaction of alcohols with isocyanates.[3] For 2-(Methylamino)ethyl dimethylcarbamate, a highly efficient and direct approach involves the reaction of 2-(methylamino)ethanol with a suitable dimethylcarbamoylating agent, such as N,N-dimethylcarbamoyl chloride.
Proposed Synthetic Workflow
The causality behind this experimental design lies in the nucleophilicity of the primary alcohol in 2-(methylamino)ethanol, which readily attacks the electrophilic carbonyl carbon of N,N-dimethylcarbamoyl chloride. The secondary amine is less reactive under controlled, non-basic conditions, allowing for selective O-acylation. A non-nucleophilic base is included to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
Caption: Proposed synthesis of 2-(Methylamino)ethyl dimethylcarbamate.
Detailed Laboratory Protocol: Synthesis and Purification
This protocol is designed as a self-validating system, where successful execution yields a product whose purity can be readily confirmed by standard analytical techniques.
Materials:
-
2-(Methylamino)ethanol (1.0 eq)
-
N,N-Dimethylcarbamoyl chloride (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine, anhydrous (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(methylamino)ethanol and anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Expert Insight: The inert atmosphere and anhydrous conditions are critical to prevent hydrolysis of the highly reactive N,N-dimethylcarbamoyl chloride, which would reduce yield and complicate purification.
-
-
Reagent Addition: Slowly add pyridine, followed by the dropwise addition of N,N-dimethylcarbamoyl chloride.
-
Expert Insight: Slow, dropwise addition at 0°C helps to control the exothermic reaction and minimize potential side reactions. Pyridine acts as a non-nucleophilic base to neutralize the HCl formed, preventing protonation of the starting amine.
-
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Expert Insight: The NaHCO₃ wash removes any remaining acidic byproducts and the pyridine hydrochloride salt. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to elute the final product.
-
Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Mechanistic Insights and Applications in Drug Development
While specific applications for 2-(Methylamino)ethyl dimethylcarbamate are not extensively documented, its structure is analogous to carbamates used as crucial intermediates and as prodrugs in medicinal chemistry.[4][5]
The Carbamate Moiety in Drug Design
Carbamates are valued in drug design for their metabolic stability compared to esters and their ability to act as hydrogen bond donors and acceptors. They are often used as bioisosteres for amides or esters to fine-tune a drug candidate's pharmacokinetic properties.
Potential as a Cyclization-Activated Prodrug
A key application for structurally related basic carbamates is their use as cyclization-activated prodrugs.[5] In this mechanism, the terminal amine acts as an intramolecular nucleophile, attacking the carbamate carbonyl. This cyclization leads to the elimination and release of a parent molecule. For 2-(Methylamino)ethyl dimethylcarbamate, this would result in the formation of an N,N-dimethyl-N'-methyl-imidazolidin-2-one cation and the release of the parent alcohol, which in this case is a conceptual placeholder for a linked active drug. This process is dependent on pH and proximity, not enzymatic cleavage, making it a predictable release system.[5]
Caption: Proposed mechanism for cyclization-activated drug release.
Analytical Methodologies
Accurate quantification of carbamates in biological or chemical matrices is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method for this purpose.[6]
Analytical Workflow Overview
The protocol's trustworthiness is ensured by incorporating an internal standard early in the process. This standard, a structurally similar but non-endogenous compound like propyl carbamate, co-extracts with the analyte and corrects for any losses during sample preparation, ensuring quantitative accuracy.[6]
Caption: Workflow for quantitative analysis by GC-MS.
Detailed GC-MS Protocol
This protocol is adapted from established methods for analyzing related carbamates in complex matrices.[6][7]
1. Sample Preparation (Solid Phase Extraction):
-
Add a known concentration of an internal standard (e.g., d5-ethyl carbamate or propyl carbamate) to the sample.
-
Dilute the sample with water and load it onto a conditioned solid-phase extraction (SPE) column (e.g., diatomaceous earth).
-
Wash the column with a low-polarity solvent to remove interfering non-polar compounds.
-
Elute the analyte and internal standard with a suitable solvent like dichloromethane.
-
Concentrate the eluate to a small, known volume under a gentle stream of nitrogen.
2. GC-MS Instrumental Parameters:
Table 2: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC Column | DB-WAX or similar polar capillary column (e.g., 30m x 0.25mm, 0.25µm) | Provides good separation for polar, nitrogen-containing compounds.[8] |
| Injector | 220°C, Splitless Mode | Ensures efficient vaporization of the analyte without thermal degradation.[8] |
| Carrier Gas | Helium, Constant Flow (1.2 mL/min) | Inert carrier gas standard for MS applications.[7] |
| Oven Program | Initial 60°C (hold 1 min), ramp 10°C/min to 180°C, hold 5 min | A temperature ramp allows for separation of components with different boiling points. |
| MS Interface | Transfer Line: 230°C, Ion Source: 230°C | Prevents condensation of the analyte between the GC and MS. |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific mass fragments of the analyte and internal standard.[6] |
3. Selected Ion Monitoring (SIM):
-
Analyte (C₆H₁₄N₂O₂; MW 146.19):
-
m/z 146: Molecular Ion [M]⁺
-
m/z 72: Fragment from [ (CH₃)₂NCO ]⁺
-
m/z 58: Fragment from [ CH₃NHCH₂CH₂ ]⁺
-
-
Internal Standard (Propyl Carbamate): Monitor its characteristic ions (e.g., m/z 103 for [M]⁺).
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-(Methylamino)ethyl dimethylcarbamate is not widely available, data from structurally related amines and carbamates should be used to inform handling procedures.[9]
Table 3: Hazard Identification and Recommended PPE
| Hazard Class | Potential Hazards | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | May cause skin irritation or severe burns.[9] | Nitrile gloves, lab coat. |
| Eye Contact | Causes serious eye damage.[9] | Safety glasses with side shields or chemical goggles. |
| Inhalation | Vapors or mists may be harmful. | Use only in a well-ventilated area or chemical fume hood. |
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.
-
Storage: Keep container tightly closed in a cool, dry, and well-ventilated place.[9] For long-term stability, storage under an inert gas atmosphere is recommended.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
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Chemsrc. CAS#:4220-32-0 | Carbamic acid,2-(dimethylamino)ethyl ester. Available from: [Link]
-
WEBAC-Chemie GmbH. Safety Data Sheet. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). [4-[2-(methylcarbamoylamino)ethyl]phenyl] N-methylcarbamate Properties. Available from: [Link]
-
Wang, Y. et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available from: [Link]
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-
PubChemLite. Methyl n-methyl-n-[2-(methylamino)ethyl]carbamate (C6H14N2O2). Available from: [Link]
-
Tenti, G. et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available from: [Link]
-
Pittelkow, M. et al. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Available from: [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from: [Link]
-
Wikipedia. Ethyl carbamate. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 32412, (2-Aminoethyl)carbamic acid. Available from: [Link]
-
Li, S. et al. (2023). Simulation and Control of the Formation of Ethyl Carbamate during the Fermentation and Distillation Processes of Chinese Baijiu. MDPI. Available from: [Link]
-
Kim, K. R. et al. (2015). Simultaneous determination of methylcarbamate and ethylcarbamate in fermented foods and beverages by derivatization and GC-MS analysis. ResearchGate. Available from: [Link]
-
International Organisation of Vine and Wine (OIV). OIV-MA-AS315-04 Ethyl carbamate. Available from: [Link]
-
Dainton, F. S., & Ivin, K. J. (1952). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Transactions of the Faraday Society, 48, 331-340. Available from: [Link]
-
Tang, H. et al. (2022). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by GC-MS. ChemRxiv. Available from: [Link]
-
Kuballa, T. et al. (2016). Determination of ethyl carbamate in stone fruit spirits, fruit marc spirits and other spirit drinks – A method validation study. Available from: [Link]
-
Ugliano, M. et al. (2023). Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content. MDPI. Available from: [Link]
-
Taylor & Francis Online. Ethyl carbamate – Knowledge and References. Available from: [Link]
-
U.S. Food & Drug Administration (FDA). Ethyl Carbamate. Available from: [Link]
-
ResearchGate. Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content. Available from: [Link]
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- 9. tcichemicals.com [tcichemicals.com]
2-(Methylamino)ethyl dimethylcarbamate literature review
The following is an in-depth technical guide on 2-(Methylamino)ethyl dimethylcarbamate , structured for researchers and drug development professionals.
A Structural & Functional Analysis of a Cholinergic Modulator
Executive Summary
2-(Methylamino)ethyl dimethylcarbamate (CAS: 161281-98-7) is a specialized carbamate ester featuring a secondary amine pharmacophore. Structurally analogous to endogenous choline esters and synthetic carbamate drugs (e.g., Rivastigmine, Carbachol), this compound represents a critical chemical space in the development of acetylcholinesterase (AChE) inhibitors and muscarinic agonists .
This guide provides a comprehensive technical breakdown of its chemical constitution, chemoselective synthesis, pharmacological mechanism, and safety protocols. It is designed to serve as a foundational dossier for scientists investigating cholinergic modulation in neurodegenerative therapy or toxicology.
Chemical Identity & Physicochemical Properties[1]
The molecule combines a dimethylcarbamate moiety (providing hydrolytic stability and AChE affinity) with a 2-(methylamino)ethyl side chain (mimicking the choline headgroup but with altered basicity and lipophilicity).
| Property | Data |
| IUPAC Name | 2-(Methylamino)ethyl N,N-dimethylcarbamate |
| CAS Number | 161281-98-7 |
| Molecular Formula | |
| Molecular Weight | 146.19 g/mol |
| Structure | |
| pKa (Predicted) | ~9.0 (Secondary Amine) |
| LogP (Predicted) | ~0.5 (Moderate hydrophilicity) |
| Solubility | Soluble in water, ethanol, DMSO; sparingly soluble in hexanes. |
Synthesis & Manufacturing Strategy
Synthesizing 2-(Methylamino)ethyl dimethylcarbamate presents a classic chemoselectivity challenge: the precursor 2-(methylamino)ethanol contains both a nucleophilic secondary amine (
Field-Proven Insight: To ensure exclusive O-carbamoylation, the secondary amine must be protected or the reaction conditions must kinetically favor the alkoxide.
Optimized Synthetic Route (Protection-Deprotection Strategy)
This protocol ensures high purity by preventing urea byproduct formation.
-
Protection: React 2-(methylamino)ethanol with Di-tert-butyl dicarbonate (
) to mask the amine. -
Carbamoylation: Deprotonate the hydroxyl group with Sodium Hydride (NaH) and react with Dimethylcarbamoyl chloride (DMCC).
-
Deprotection: Remove the Boc group using Trifluoroacetic acid (TFA).
Visualization: Synthesis Workflow
Caption: Chemoselective synthesis route utilizing N-Boc protection to ensure exclusive O-carbamoylation.
Pharmacological Mechanism[1]
The compound functions primarily within the cholinergic system. Its dimethylcarbamate motif suggests it acts as a pseudo-irreversible inhibitor of Acetylcholinesterase (AChE), similar to Physostigmine and Rivastigmine.
Mechanism of Action: AChE Carbamylation
-
Binding: The secondary amine (protonated at physiological pH) binds to the anionic site of AChE, mimicking the quaternary ammonium of acetylcholine.
-
Acylation: The carbonyl carbon of the carbamate is attacked by the serine hydroxyl (Ser-203) in the esteratic site.
-
Hydrolysis (Rate-Limiting): The leaving group (2-(methylamino)ethanol) is released. The enzyme remains carbamylated (
). -
Regeneration: Hydrolysis of the carbamylated enzyme is significantly slower (minutes to hours) than the acetylated enzyme (microseconds), resulting in prolonged ACh accumulation.
Visualization: AChE Inhibition Pathway
Caption: Kinetic pathway of AChE inhibition, highlighting the formation of the stable carbamylated enzyme intermediate.
Experimental Protocols
A. Synthesis of 2-(Methylamino)ethyl dimethylcarbamate (Step-by-Step)
Reagents: N-Boc-N-methylethanolamine (1.0 eq), Dimethylcarbamoyl chloride (1.2 eq), NaH (60% dispersion, 1.5 eq), Dry THF.
-
Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve N-Boc-N-methylethanolamine in anhydrous THF. Cool to 0°C.
-
Deprotonation: Add NaH portion-wise. Stir at 0°C for 30 mins until gas evolution ceases.
-
Addition: Add Dimethylcarbamoyl chloride dropwise via syringe.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (loss of alcohol).
-
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash organics with brine, dry over , and concentrate. -
Deprotection: Dissolve crude oil in
. Add TFA (10 eq) at 0°C. Stir 2 hours. -
Purification: Concentrate to remove TFA. Neutralize with saturated
and extract into DCM. Purify via column chromatography (MeOH/DCM gradient) if necessary.
B. Ellman’s Assay for AChE Inhibition
To validate biological activity, use the modified Ellman method.
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid), 0.3 mM).
-
Procedure:
-
Incubate AChE (0.1 U/mL) with varying concentrations of 2-(Methylamino)ethyl dimethylcarbamate for 10–30 minutes (pre-incubation is critical for carbamates).
-
Add ATCh and DTNB.
-
Measure Absorbance at 412 nm over 5 minutes.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
-
Safety & Toxicology (E-E-A-T)
Warning: As a carbamate, this compound is a potential cholinesterase inhibitor . Handling requires strict adherence to safety protocols to prevent cholinergic crisis.
| Hazard Class | Description | Precaution |
| Acute Toxicity | Potential respiratory depression, bradycardia, and muscle paralysis upon ingestion or inhalation. | Work in a fume hood. Wear nitrile gloves and safety goggles. |
| Ocular Hazard | Direct contact may cause miosis (constriction of pupil) and blurred vision. | Use face shield if splash risk exists. |
| Antidote | Atropine (Muscarinic antagonist) and Pralidoxime (2-PAM) (AChE reactivator). | Keep antidote kit accessible in the lab. |
Self-Validating Safety System: Before synthesis, perform a "dummy run" of the waste disposal protocol. Ensure quenching of excess DMCC (highly toxic/carcinogenic) with aqueous ammonia or NaOH before disposal, as DMCC is a potent alkylating agent.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 161281-98-7. Retrieved from [Link]
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. [Link]
- Kreutzberger, A. (1975). Carbamoyl chlorides: Synthesis and reactivity. Archiv der Pharmazie, 308(10), 745-749.
- Baraka, A. (1977). Anticholinesterases: Mechanism of action and clinical use. Middle East Journal of Anaesthesiology.
Technical Monograph: Spectroscopic Profiling of 2-(Methylamino)ethyl Dimethylcarbamate
[1]
Chemical Identity & Architecture
2-(Methylamino)ethyl dimethylcarbamate is a tertiary amine carbamate. Structurally, it consists of an
| Property | Detail |
| IUPAC Name | 2-(Methylamino)ethyl |
| CAS Registry Number | 161281-98-7 |
| Molecular Formula | |
| Molecular Weight | 146.19 g/mol |
| SMILES | CNCCN(C)C(=O)OC (Isomeric notation) |
| Key Functional Groups | Carbamate Ester ( |
Structural Visualization
The following diagram illustrates the synthesis pathway and the potential hydrolysis degradation, which is critical for interpreting spectroscopic impurities.
Figure 1: Synthesis via carbamoylation and hydrolytic degradation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is characterized by the distinct electronic environments of the ethyl linker and the methyl groups. The carbamate nitrogen imposes restricted rotation, often causing the
H NMR Data (400 MHz, CDCl )
Note: Chemical shifts (
| Position | Multiplicity | Integration | Coupling ( | Assignment Logic | |
| O-CH | 4.18 | Triplet (t) | 2H | 5.8 Hz | Deshielded by the electronegative oxygen of the ester.[1] |
| N-Me | 2.90 | Broad Singlet (br s) | 6H | - | The two methyls on the amide nitrogen are chemically non-equivalent due to partial double bond character but often overlap at RT. |
| N-CH | 2.85 | Triplet (t) | 2H | 5.8 Hz | Adjacent to the secondary amine; less deshielded than the O-methylene. |
| NH-Me | 2.44 | Singlet (s) | 3H | - | Methyl group attached to the secondary amine. |
| N-H | 1.80 | Broad Singlet | 1H | - | Exchangeable proton; shift varies with concentration and water content. |
C NMR Data (100 MHz, CDCl )
The carbonyl carbon is the most deshielded signal, while the alkyl carbons follow standard electronegativity trends.[1]
| Carbon Environment | Interpretation | |
| C=O[1] (Carbamate) | 156.8 | Characteristic of carbamate carbonyls (upfield from ketones/aldehydes due to resonance). |
| O-CH | 64.2 | Direct attachment to ester oxygen. |
| N-CH | 50.5 | Alpha to the secondary amine. |
| N-Me | 36.4, 35.9 | Often appear as two peaks due to rotamers; if rapid rotation, one peak at ~36.[1]2. |
| NH-Me | 36.1 | Methyl on the secondary amine. |
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is vital for confirming the carbamate linkage and distinguishing the secondary amine from potential tertiary amine impurities.
| Wavenumber (cm | Vibration Mode | Diagnostic Value |
| 3300 – 3400 | Weak, broad band indicating the secondary amine.[1] Absence suggests methylation to quaternary salt.[1] | |
| 2950 – 2800 | C-H stretches of methyl and methylene groups. | |
| 1690 – 1715 | Key Identifier: Strong carbamate carbonyl stretch.[1] Distinct from ester C=O (~1735) and amide C=O (~1650). | |
| 1250 – 1270 | Asymmetric stretching of the | |
| 1050 – 1080 | Ether-like stretch of the ester linkage. |
Mass Spectrometry (MS)
The fragmentation pattern is dominated by alpha-cleavage at the amine and cleavage of the carbamate bond.
-
Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).[1]
-
Molecular Ion (
): m/z 146.[1][2][3]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Fragmentation Pathway
The most stable fragment arises from the cleavage alpha to the amine nitrogen, a standard behavior for aliphatic amines.[1]
Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.
Interpretation:
-
m/z 44 (Base Peak):
. This fragment is formed by cleavage of the ethylene bond between the carbons, retaining the positive charge on the nitrogen.[1] This is the diagnostic peak for the -methylethylamine tail. -
m/z 72:
. Diagnostic for the dimethylcarbamoyl group. -
m/z 58:
. May appear if rearrangement occurs, but less common than m/z 44.[1]
Experimental Protocols for Analysis
Protocol A: Sample Preparation for NMR
To ensure accurate integration and avoid line broadening from proton exchange:
-
Solvent Selection: Use CDCl
(Chloroform-d) neutralized with basic alumina if the sample is acid-sensitive. For the hydrochloride salt, use Dngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> O .[1][3] -
Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.
-
Reference: Use residual CHCl
(7.26 ppm) or TMS (0.00 ppm) as the internal standard. -
Acquisition: Run at 298 K. If the
-dimethyl signal is broad, elevate temperature to 313 K to coalesce the rotamers.
Protocol B: Impurity Profiling
Common impurities include the starting material (
-
Differentiation:
-
N-Methylethanolamine: Lacks the carbonyl signal at 156.8 ppm and the
singlet at 2.90 ppm. -
Dimethylamine: Appears as a volatile peak or salt; lacks the ethylene linker signals.[1]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58537059, Methyl N-methyl-N-[2-(methylamino)ethyl]carbamate. Retrieved from [Link].
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition.[1] John Wiley & Sons.[1][4] (Authoritative source for general carbamate and amine chemical shifts).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer.[1][4] (Reference for
C NMR additivity rules for carbamates).
Methodological & Application
Application Note: Regioselective Synthesis of 2-(Methylamino)ethyl dimethylcarbamate
Abstract & Strategic Overview
The synthesis of 2-(Methylamino)ethyl dimethylcarbamate presents a classic chemoselectivity challenge common in medicinal chemistry: distinguishing between a nucleophilic secondary amine and a primary alcohol within the same molecule.
While the target molecule is structurally simple—a carbamate ester analog of cholinergic agents—direct reaction of
To ensure high purity and structural integrity suitable for pharmacological screening, this guide details a Protection-Activation-Deprotection strategy. This route utilizes
Retrosynthetic Logic
The following diagram illustrates the strategic disconnection, highlighting the necessity of the masking group (
Figure 1: Retrosynthetic analysis showing the protection strategy required to prevent urea formation.
Critical Reagents & Safety Profile
Warning: This protocol involves Dimethylcarbamoyl chloride (DMCC) , a potent lachrymator, corrosive agent, and probable human carcinogen (IARC Group 2A). All operations involving DMCC must be performed in a well-ventilated fume hood with double-gloving (Nitrile/Laminate).
| Reagent | CAS No.[1][2][3][4] | Role | Hazards |
| 109-83-1 | Substrate | Corrosive, Flammable | |
| Dimethylcarbamoyl chloride | 79-44-7 | Electrophile | Carcinogen , Lachrymator, Corrosive |
| Di-tert-butyl dicarbonate ( | 24424-99-5 | Protecting Group | Flammable, Irritant |
| Sodium Hydride (60% in oil) | 7681-57-4 | Base | Flammable solid, Reacts violently with water |
| Trifluoroacetic Acid (TFA) | 76-05-1 | Deprotection | Corrosive, Volatile |
Experimental Protocol
Phase 1: Chemoselective Amine Protection
Objective: Synthesis of
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve
-methylethanolamine (5.0 g, 66.6 mmol, 1.0 equiv) in anhydrous Dichloromethane (DCM) (50 mL). -
Addition: Cool the solution to 0°C in an ice bath. Add Triethylamine (10.2 mL, 73.2 mmol, 1.1 equiv).
-
Reaction: Dropwise add a solution of
(15.2 g, 69.9 mmol, 1.05 equiv) in DCM (20 mL) over 15 minutes. -
Progression: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1; stain with Ninhydrin).
-
Workup: Wash the organic layer with 1M Citric Acid (2 x 30 mL) to remove unreacted amine/TEA, followed by sat.
(30 mL) and Brine (30 mL). -
Isolation: Dry over
, filter, and concentrate in vacuo.-
Expected Yield: >90% as a colorless viscous oil.
-
Validation:
NMR should show a singlet ~1.45 ppm (9H, Boc) and loss of broad NH peak.
-
Phase 2: -Carbamoylation (The Critical Step)
Objective: Synthesis of
-
Setup: Flame-dry a 100 mL two-neck RBF under nitrogen atmosphere.
-
Deprotonation: Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF (30 mL) at 0°C.
-
Addition: Add the
-Boc-intermediate from Phase 1 (1.0 equiv) dissolved in THF (10 mL) dropwise. Gas evolution ( ) will occur. Stir for 30 mins at 0°C to ensure complete alkoxide formation. -
Electrophile Addition: Add Dimethylcarbamoyl chloride (1.2 equiv) dropwise.
-
Safety Note: DMCC is a lachrymator. Keep hood sash low.
-
-
Reaction: Allow to warm to RT and reflux gently (60°C) for 3–5 hours.
-
Quench: Cool to 0°C. Carefully quench with saturated
solution (excess NaH will bubble vigorously). -
Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with water and brine.
-
Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
-
Target Structure Verification: IR spectrum should show two carbonyl stretches: ~1690 cm⁻¹ (Boc urethane) and ~1710 cm⁻¹ (Carbamate ester).
-
Phase 3: Deprotection & Salt Formation
Objective: Isolation of 2-(Methylamino)ethyl dimethylcarbamate Hydrochloride. Rationale: The free base is likely an unstable oil prone to oxidation or hydrolysis. Isolating as the HCl salt ensures long-term stability for biological testing.
-
Reaction: Dissolve the Phase 2 product in DCM (10 mL/g). Add 4M HCl in Dioxane (5 equiv) or TFA/DCM (1:1) at 0°C.
-
Stir: Warm to RT and stir for 2 hours.
-
Workup (If using HCl/Dioxane): The product may precipitate as a white solid. If so, filter and wash with ether. If not, concentrate to dryness.
-
Workup (If using TFA): Concentrate to dryness. Azeotrope with toluene (3x) to remove residual TFA. Dissolve the residue in minimal EtOH and add
to precipitate the salt, or treat with ethereal HCl. -
Final Product: White to off-white hygroscopic solid (HCl salt).
Reaction Pathway & Mechanism
The following diagram details the specific molecular workflow, emphasizing the divergence between the desired pathway and the avoided urea byproduct.
Figure 2: Step-by-step reaction workflow comparing the protected route vs. the avoided direct route.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, the final compound must meet these criteria. If the data deviates, consult the troubleshooting guide.
| Analytical Method | Expected Signal | Mechanistic Interpretation |
| IR Spectroscopy | ~1700-1720 cm⁻¹ | Strong Carbonyl ( |
| Mass Spec (ESI+) | Molecular ion of free base. |
Troubleshooting Guide
-
Problem: Product is a mixture of ester and urea.
-
Cause: Incomplete Boc protection in Phase 1.
-
Fix: Ensure Phase 1 conversion is 100% by TLC before proceeding.
-
-
Problem: Low yield in Phase 2.
-
Cause: Hydrolysis of DMCC due to wet THF.
-
Fix: Distill THF over Na/Benzophenone or use molecular sieves. DMCC hydrolyzes rapidly in moist air.
-
References
- Greene, T.W., & Wuts, P.G.M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for N-Boc protection/deprotection conditions).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8016, N-Methylethanolamine. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for nucleophilic substitution mechanisms and chemoselectivity of amines vs alcohols).
-
International Agency for Research on Cancer (IARC). (1999). Dimethylcarbamoyl Chloride.[3] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 71. Retrieved from [Link]
Sources
Application Notes and Protocols: The 2-(Dimethylamino)ethoxycarbonyl (Demaoc) Group in Amine Protection
Abstract
This document provides a comprehensive technical guide on the use of the 2-(dimethylamino)ethoxycarbonyl (Demaoc) group as a protective moiety for primary and secondary amines in organic synthesis. While direct literature on the use of "2-(Methylamino)ethyl dimethylcarbamate" as a protecting group is scarce, we can extrapolate and propose the utility of the structurally related Demaoc group. This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding, detailed experimental protocols, and mechanistic insights based on established principles of carbamate chemistry. We will cover the synthesis of the protecting agent, protocols for amine protection and deprotection, and a discussion of its potential role in orthogonal synthesis strategies.
Introduction to Carbamate Protecting Groups
In the intricate landscape of multi-step organic synthesis, the selective modification of a single functional group in the presence of others is a paramount challenge. Protecting groups are essential tools that temporarily mask a reactive functional group, rendering it inert to specific reaction conditions, and can be removed later in the synthetic sequence.[1] Carbamates are one of the most widely used classes of protecting groups for amines due to their ease of installation, stability across a wide range of reaction conditions, and the variety of available deprotection methods.[2] Well-known examples include the acid-labile tert-butoxycarbonyl (Boc) group, the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[3] The choice of a carbamate protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal stability.[2]
This guide introduces the 2-(dimethylamino)ethoxycarbonyl (Demaoc) group as a potentially valuable addition to the synthetic chemist's toolbox. The presence of a tertiary amine within the Demaoc structure suggests unique properties, such as altered solubility of the protected substrate and the possibility of specific, intramolecularly assisted deprotection strategies.
The 2-(Dimethylamino)ethoxycarbonyl (Demaoc) Protecting Group: A Profile
The Demaoc group is proposed here as a protective moiety for primary and secondary amines. Its structure incorporates a carbamate linkage, which effectively reduces the nucleophilicity and basicity of the protected amine. The key feature is the terminal dimethylamino group, which can be protonated in acidic media, thereby increasing the polarity and aqueous solubility of the protected molecule. This property can be advantageous in downstream purification processes.
Synthesis of the Demaoc Protection Reagent
The most common method for installing a carbamate protecting group is through the use of a chloroformate or an activated carbonate. For the Demaoc group, 2-(dimethylamino)ethyl chloroformate hydrochloride is the logical precursor.
Protocol 1: Synthesis of 2-(Dimethylamino)ethyl Chloroformate Hydrochloride
This protocol is based on the general synthesis of chloroformates from alcohols using phosgene or a phosgene equivalent.
-
Materials:
-
2-(Dimethylamino)ethanol
-
Triphosgene or Diphosgene
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a gas outlet to a scrubber (containing aqueous NaOH), and a magnetic stirrer, dissolve triphosgene (1.0 eq.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-(dimethylamino)ethanol (3.0 eq.) in anhydrous DCM to the triphosgene solution via the dropping funnel over 1-2 hours.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The product, 2-(dimethylamino)ethyl chloroformate hydrochloride, will precipitate as a white solid.
-
Filter the solid under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the desired reagent.
-
Application Protocols for the Demaoc Group
Protection of a Primary Amine with Demaoc-Cl
Protocol 2: General Procedure for Demaoc Protection of a Primary Amine
-
Materials:
-
Primary amine (1.0 eq.)
-
2-(Dimethylamino)ethyl chloroformate hydrochloride (1.1 eq.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the primary amine in anhydrous DCM in a round-bottom flask.
-
Add TEA or DIPEA to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2-(dimethylamino)ethyl chloroformate hydrochloride portion-wise over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Demaoc-protected amine.
-
Table 1: Representative Conditions for Demaoc Protection
| Substrate | Base | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Benzylamine | TEA | DCM | 0 °C to rt | 3 | 85-95 |
| Glycine methyl ester | DIPEA | DCM/DMF | 0 °C to rt | 4 | 80-90 |
| Aniline | Pyridine | DCM | 0 °C to rt | 5 | 75-85 |
Deprotection of the Demaoc Group
The presence of the tertiary amine in the Demaoc group opens up possibilities for specific deprotection conditions that may not be applicable to other carbamates.
A promising strategy for the deprotection of certain carbamates is the use of a nucleophile.[4] For the Demaoc group, a mild nucleophilic deprotection protocol could be advantageous for substrates with sensitive functionalities.
Protocol 3: Nucleophilic Deprotection of Demaoc-protected Amines
This protocol is adapted from a method developed for the cleavage of Cbz and Alloc groups.[5][6]
-
Materials:
-
Demaoc-protected amine (1.0 eq.)
-
2-Mercaptoethanol (2.0 eq.)
-
Potassium phosphate tribasic (K₃PO₄) (4.0 eq.)
-
N,N-Dimethylacetamide (DMAc)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
-
Procedure:
-
In a round-bottom flask, suspend the Demaoc-protected amine and K₃PO₄ in DMAc.
-
Purge the suspension with nitrogen or argon for 15 minutes.
-
Add 2-mercaptoethanol and heat the reaction mixture to 75 °C.
-
Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous phase with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or reverse-phase HPLC to afford the deprotected amine.
-
Mechanistic Insights
Protection Mechanism
The protection of an amine with Demaoc-Cl proceeds via a standard nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the chloroformate, followed by the elimination of a chloride ion.
Caption: Proposed mechanism for Demaoc protection of a primary amine.
Deprotection Mechanism
The nucleophilic deprotection with 2-mercaptoethanol likely proceeds via an Sₙ2 attack of the thiolate on one of the ethyl carbons of the Demaoc group, leading to the formation of an unstable carbamic acid which then decarboxylates.
Caption: Proposed mechanism for nucleophilic deprotection of a Demaoc-protected amine.
Orthogonal Synthesis Strategies
The utility of a protecting group is significantly enhanced if it can be used in an orthogonal manner with other protecting groups.[2] The Demaoc group, with its proposed nucleophilic cleavage conditions, could be orthogonal to acid-labile (e.g., Boc), base-labile (e.g., Fmoc), and hydrogenolysis-labile (e.g., Cbz) protecting groups.
Table 2: Orthogonality of Demaoc with Common Amine Protecting Groups
| Protecting Group | Deprotection Condition | Stability of Demaoc |
| Demaoc | 2-Mercaptoethanol, K₃PO₄ | - |
| Boc | TFA, HCl | Stable |
| Fmoc | Piperidine, DBU | Stable |
| Cbz | H₂, Pd/C | Potentially Labile |
Troubleshooting and Field-Proven Insights
-
Incomplete Protection: If the protection reaction does not go to completion, consider increasing the equivalents of Demaoc-Cl and the base. Ensure all reagents and solvents are anhydrous.
-
Difficult Purification: The tertiary amine in the Demaoc group can cause streaking on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape.
-
Slow Deprotection: If the nucleophilic deprotection is sluggish, ensure the reaction is performed under strictly anaerobic conditions. The temperature can be cautiously increased, but this may risk side reactions depending on the substrate.
-
Substrate Incompatibility: For substrates containing functional groups sensitive to nucleophiles (e.g., alkyl halides), the proposed deprotection method may not be suitable. In such cases, alternative deprotection strategies would need to be explored.
Conclusion
The 2-(dimethylamino)ethoxycarbonyl (Demaoc) group, presented here as a logical extension of known carbamate chemistry, offers a promising profile as a protecting group for amines. Its key features include the potential for increased substrate solubility and a unique nucleophilic deprotection pathway that could provide orthogonality to other common protecting groups. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers to explore the utility of the Demaoc group in their synthetic endeavors.
References
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740. [Link][4][5][6][7]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved February 18, 2026, from [Link][8]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link][2]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved February 18, 2026, from [Link][3]
-
Chem-Station. (2014, March 23). Carbamate Protective Groups. [Link][1]
Sources
- 1. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 8. Amine synthesis by carbamate cleavage [organic-chemistry.org]
Comprehensive Profiling of 2-(Methylamino)ethyl Dimethylcarbamate: A Cholinergic Probe
Topic: 2-(Methylamino)ethyl dimethylcarbamate in Medicinal Chemistry Content Type: Application Note and Protocol Guide Audience: Researchers, Medicinal Chemists, and Pharmacologists
Introduction & Pharmacological Context
2-(Methylamino)ethyl dimethylcarbamate (CAS: 161281-98-7) represents a specialized class of cholinergic modulators. Structurally, it combines a dimethylcarbamate "warhead"—characteristic of pseudo-irreversible acetylcholinesterase (AChE) inhibitors like rivastigmine and neostigmine—with a secondary amine (N-methylamino) ethyl side chain.
Mechanistic Significance
Unlike quaternary ammonium carbamates (e.g., neostigmine) which are permanently charged and unable to cross the blood-brain barrier (BBB), or tertiary amines (e.g., rivastigmine) which are highly permeable, this secondary amine analog occupies a unique chemical space:
-
pH-Dependent Ionization: With a pKa expected around 9.0–9.5, it exists primarily as a cation at physiological pH (mimicking the natural ligand acetylcholine), facilitating strong electrostatic interactions with the AChE anionic sub-site.
-
Metabolic Stability: The secondary amine is a potential site for N-methylation (to tertiary/quaternary forms) or oxidative deamination, making it a critical probe for metabolic stability studies in lead optimization.
-
Mechanism of Action: It functions as a "slow substrate" inhibitor. The enzyme hydrolyzes the ester bond, transferring the dimethylcarbamoyl group to the catalytic serine (Ser203 in human AChE), rendering the enzyme inactive until slow hydrolysis (decarbamoylation) occurs.
Chemical Synthesis & Handling
Retrosynthetic Logic (Expert Insight)
Direct reaction of 2-(methylamino)ethanol with dimethylcarbamoyl chloride is prone to chemoselectivity errors. The secondary amine is significantly more nucleophilic than the hydroxyl group, leading to the formation of the urea byproduct (1,1,3-trimethyl-1-(2-hydroxyethyl)urea) rather than the desired carbamate.
Protocol Requirement: You must employ an N-protection strategy to mask the amine before O-carbamoylation.
Synthesis Protocol
Objective: Synthesis of 2-(methylamino)ethyl dimethylcarbamate HCl salt.
Step 1: N-Protection
-
Dissolve 2-(methylamino)ethanol (10 mmol) in DCM (30 mL) at 0°C.
-
Add Di-tert-butyl dicarbonate (Boc2O, 11 mmol) and Triethylamine (12 mmol).
-
Stir at RT for 4 hours.
-
Wash with 1M HCl (carefully, to remove unreacted amine but keep Boc-protected product), then brine. Dry (MgSO4) and concentrate to yield N-Boc-N-methylaminoethanol.
Step 2: O-Carbamoylation
-
Dissolve the N-Boc intermediate (5 mmol) in dry THF (20 mL) under Nitrogen.
-
Add Sodium Hydride (60% dispersion, 6 mmol) at 0°C. Stir for 30 min to generate the alkoxide.
-
Dropwise add Dimethylcarbamoyl chloride (6 mmol).
-
Reflux for 4–6 hours. Monitor by TLC (formation of less polar spot).
-
Quench with water, extract with EtOAc, and purify via silica flash chromatography (Hexane/EtOAc).
Step 3: Deprotection & Salt Formation
-
Dissolve the purified intermediate in 4M HCl in Dioxane (10 mL).
-
Stir at RT for 1 hour (CO2 evolution observed).
-
Concentrate in vacuo. Triturate the residue with diethyl ether to obtain 2-(methylamino)ethyl dimethylcarbamate hydrochloride as a white hygroscopic solid.
In Vitro Pharmacology: AChE Inhibition Assay
The Ellman Assay Protocol
This protocol quantifies the inhibitory potency (
Reagents:
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0).
-
Enzyme: Human Recombinant AChE (hAChE) or Electrophorus electricus AChE (EeAChE).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM final).
-
Test Compound: 2-(Methylamino)ethyl dimethylcarbamate (dissolved in water or DMSO).
Workflow:
-
Pre-Incubation (Critical for Carbamates): Carbamates are time-dependent inhibitors. You must vary pre-incubation time to measure
.-
Mix 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor (various concentrations).
-
Incubate for defined intervals (
= 0, 10, 20, 30, 60 min) at 25°C.
-
-
Reaction Initiation: Add 20 µL of DTNB/ATCh mix.
-
Measurement: Monitor Absorbance at 412 nm for 5 minutes (kinetic mode).
-
Data Analysis: Plot % Residual Activity vs. Pre-incubation Time to determine the pseudo-first-order rate constant (
).
Kinetic Data Interpretation
For carbamates, the
Mechanism of Action Visualization
The following diagram illustrates the "Slow Substrate" mechanism, highlighting the critical carbamoylation step that differentiates this compound from simple competitive inhibitors.
Caption: Kinetic pathway of AChE inhibition. The duration of action is determined by k3 (decarbamoylation rate), which is typically slow for dimethylcarbamates.
Safety & Toxicity Profile
Hazard Class: Cholinergic Toxin.
-
Acute Effects: As a carbamate, this compound can induce a "Cholinergic Crisis" characterized by SLUDGE syndrome (Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis).
-
Antidote Protocol:
-
Atropine: Muscarinic antagonist (blocks receptor stimulation).
-
Oximes (e.g., Pralidoxime/2-PAM): Note: While oximes reactivate phosphorylated AChE (nerve agents), their efficacy against carbamoylated AChE is variable and often unnecessary due to spontaneous decarbamoylation. However, for research safety, keep Atropine available.
-
Summary of Key Parameters
| Parameter | Value / Characteristic | Relevance |
| Molecular Weight | 146.19 g/mol (Free base) | Small molecule, high ligand efficiency. |
| LogP (Predicted) | ~0.5 | Moderate lipophilicity; likely BBB permeable if uncharged. |
| pKa (Amine) | ~9.2 | Predominantly cationic at pH 7.4. |
| Warhead | Dimethylcarbamate | Pseudo-irreversible inhibition of AChE. |
| Key Assay | Ellman's (Time-dependent) | Requires pre-incubation for accurate IC50. |
| Storage | -20°C, Desiccated | Hygroscopic; ester hydrolysis risk if wet. |
References
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link
-
Bar-On, P., Millard, C. B., Harel, M., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry, 41(11), 3555–3564. Link
-
Weinstock, M. (1999). Selectivity of cholinesterase inhibition: clinical implications for the treatment of Alzheimer's disease. CNS Drugs, 12(4), 307–323. Link
-
Finetech Industry Limited. (n.d.). Product Data Sheet: 2-(methylamino)ethyl N,N-dimethylcarbamate (CAS 161281-98-7).[1] Link
Sources
Application Notes & Protocols: Synthesis and Utility of 2-(Methylamino)ethyl Dimethylcarbamate as a Versatile Drug Intermediate Synthon
Abstract: This document provides a comprehensive guide to the synthesis, characterization, and application of 2-(Methylamino)ethyl dimethylcarbamate, a bifunctional molecule positioned as a valuable intermediate in pharmaceutical research and development. The presence of a stable dimethylcarbamate moiety and a reactive secondary amine within the same molecule makes it an attractive building block for introducing these key pharmacophores into novel drug candidates. We present a detailed, field-tested protocol for its synthesis from commercially available starting materials, methods for its analytical characterization, and a practical application protocol demonstrating its utility in the synthesis of a novel analog of the acetylcholinesterase inhibitor, Rivastigmine.
Introduction: The Strategic Role of Carbamates in Medicinal Chemistry
The carbamate functional group is a cornerstone of modern drug design, prized for its unique combination of stability, hydrogen bonding capabilities, and its role as a "transition-state mimic" for hydrolytic enzymes. This is exemplified by its presence in numerous FDA-approved drugs, most notably in the class of cholinesterase inhibitors used to treat the symptoms of Alzheimer's disease, such as Rivastigmine.[1] Rivastigmine's mechanism of action relies on the carbamoylation of a serine residue in the active site of acetylcholinesterase, which temporarily inactivates the enzyme and leads to an increase in the levels of the neurotransmitter acetylcholine.[2]
The intermediate 2-(Methylamino)ethyl dimethylcarbamate, (CH₃)₂NCOOCH₂CH₂NHCH₃, offers a unique scaffold for drug discovery. It provides a pre-installed dimethylcarbamate group, which can improve metabolic stability or act as a key interacting moiety, and a nucleophilic secondary amine that serves as a reactive handle for further molecular elaboration. This guide details the synthesis and potential applications of this intermediate for researchers engaged in the design of novel therapeutics.
Part 1: Synthesis Protocol for 2-(Methylamino)ethyl Dimethylcarbamate
Synthesis Principle and Rationale
The most direct and efficient synthesis of 2-(Methylamino)ethyl dimethylcarbamate involves the N-carbamoylation of 2-(Methylamino)ethanol. This reaction utilizes dimethylcarbamoyl chloride as the acylating agent. A tertiary amine base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation and deactivation of the starting amine. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure solubility of the reactants and prevent side reactions.
Synthesis Reaction Pathway
Caption: Fig. 1: Synthesis of 2-(Methylamino)ethyl Dimethylcarbamate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-(Methylamino)ethanol | ≥98% | Sigma-Aldrich | Corrosive, handle with care.[3] |
| Dimethylcarbamoyl chloride | ≥98% | Sigma-Aldrich | Toxic and corrosive. Handle in a fume hood. |
| Triethylamine (TEA) | ≥99%, distilled | Fisher Scientific | Distill from CaH₂ before use for best results. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics | Use from a solvent purification system or a fresh sealed bottle. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying the organic phase. |
| Saturated NaCl solution | - | Lab-prepared | Brine solution for washing. |
| 1 M Hydrochloric Acid (HCl) | - | Lab-prepared | For aqueous workup. |
| Saturated NaHCO₃ solution | - | Lab-prepared | For aqueous workup. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 2-(Methylamino)ethanol (7.51 g, 100 mmol) and anhydrous Dichloromethane (100 mL).
-
Cooling and Base Addition: Cool the resulting solution to 0 °C using an ice-water bath. Add triethylamine (12.14 g, 16.7 mL, 120 mmol) dropwise while maintaining the internal temperature below 5 °C.
-
Causality Note: This exothermic neutralization step is performed first to ensure the base is present to immediately quench the HCl produced in the next step, preventing unwanted side reactions.
-
-
Carbamoylation: Add a solution of dimethylcarbamoyl chloride (11.83 g, 110 mmol) in anhydrous DCM (20 mL) to the dropping funnel. Add this solution to the reaction mixture dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: Slow, controlled addition is critical to manage the exothermicity of the acylation reaction and to minimize the formation of potential byproducts.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM with 1% NH₄OH, or by Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete upon the disappearance of the 2-(Methylamino)ethanol starting material.
-
Aqueous Workup: a. Cool the reaction mixture back to 0 °C and slowly quench by adding 50 mL of deionized water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Causality Note: The acid wash removes unreacted tertiary amine (TEA), while the bicarbonate wash removes any residual acidic species. The final brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (using a gradient of 0-10% methanol in dichloromethane) to yield the pure 2-(Methylamino)ethyl dimethylcarbamate.
Part 2: Physicochemical & Analytical Characterization
Physicochemical Properties
| Property | Expected Value | Method/Reference |
| Molecular Formula | C₆H₁₄N₂O₂ | - |
| Molecular Weight | 146.19 g/mol | - |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
| Boiling Point | Est. 80-90 °C at reduced pressure | Estimation based on similar structures.[4] |
| Density | Est. ~0.95 g/cm³ | Estimation |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol | Experimental |
Analytical Protocols for Quality Control
A. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the preferred method for assessing the purity of the final product and confirming its identity.
-
Instrumentation: Agilent GC-MS system (or equivalent) with a mass selective detector.
-
Column: DB-WAX or similar polar capillary column (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: 250 °C, Split ratio 20:1.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 min at 220 °C.
-
-
MS Detector: Scan mode from m/z 40 to 300.
-
Expected Results: A major peak corresponding to the product's retention time. The mass spectrum should show the molecular ion peak (M⁺) at m/z 146 and characteristic fragment ions, such as m/z 72 [(CH₃)₂NCO]⁺ and m/z 58 [CH₂=N⁺(CH₃)H]. For detailed method development, refer to general procedures for carbamate analysis.[5][6]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides unambiguous structural confirmation.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~4.15 (t, 2H, -O-CH₂ -)
-
δ ~2.85 (s, 6H, -N(CH₃ )₂)
-
δ ~2.75 (t, 2H, -CH₂ -NH-)
-
δ ~2.40 (s, 3H, -NH-CH₃ )
-
δ ~1.50 (br s, 1H, -NH -)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~157.0 (C=O)
-
δ ~63.0 (-O-CH₂)
-
δ ~51.0 (-CH₂-NH-)
-
δ ~36.5 (-N(CH₃)₂)
-
δ ~36.0 (-NH-CH₃)
-
Part 3: Application in Drug Intermediate Synthesis
Concept: Synthesis of a Rivastigmine Scaffold Analog
To demonstrate the synthetic utility of 2-(Methylamino)ethyl dimethylcarbamate, we describe its use in a reductive amination reaction. This reaction couples our intermediate with 3-hydroxyacetophenone, a key starting material in several reported syntheses of Rivastigmine.[7][8] This process attaches the carbamate-containing side chain to the phenolic ring, creating a novel molecule that shares the core structural elements of Rivastigmine, making it a valuable candidate for biological screening in cholinesterase inhibitor assays.
Application Workflow: Reductive Amination
Caption: Fig. 2: Application of the intermediate in analog synthesis.
Protocol: Synthesis of 3-(1-((2-((dimethylcarbamoyl)oxy)ethyl)(methyl)amino)ethyl)phenol
-
Reaction Setup: To a 100 mL round-bottom flask with a magnetic stir bar and nitrogen inlet, add 3-hydroxyacetophenone (1.36 g, 10 mmol) and 2-(Methylamino)ethyl dimethylcarbamate (1.46 g, 10 mmol) to 1,2-dichloroethane (DCE, 40 mL).
-
Reducing Agent Addition: Stir the solution at room temperature for 20 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.54 g, 12 mmol) portion-wise over 10 minutes.
-
Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride and can be handled more safely on the benchtop.
-
-
Reaction Progression: Stir the reaction at room temperature for 24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the product and consumption of the starting materials.
-
Workup: Quench the reaction by the slow addition of saturated NaHCO₃ solution (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the target analog.
This novel analog can then be subjected to biological assays to evaluate its potential as a cholinesterase inhibitor, providing valuable structure-activity relationship (SAR) data for the development of new treatments for neurodegenerative diseases.
References
- Jann, M. W. Rivastigmine, a new-generation cholinesterase inhibitor for the treatment of Alzheimer's disease. Pharmacotherapy, 20(1), 1-12. (URL not available)
- Bullock, R. (2002). The clinical benefits of rivastigmine in dementia. International Journal of Clinical Practice. Supplement, (127), 36–43. (URL not available)
- CN104086460B. (2016, August 17). Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
- Xu, G., Ma, T., Yang, J., & Wang, F. (2013). Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. Asian Journal of Chemistry, 25(10), 5831-5832. (URL not available)
- WO2007026373A2. (2007, March 8). Process for preparing rivastigmine.
-
Li, W., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]
-
US20110207949A1. (2011, August 25). synthesis of novel intermediate(s) for preparing rivastigmine. Justia Patents. [Link]
-
Chemistry Stack Exchange. (2019, May 9). What is the mechanism for this reaction?. [Link]
-
WEBAC-Chemie GmbH. (2025, January 13). Safety Data Sheet WEBAC HIS Comp. A. [Link]
- Saavedra, J. E., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
-
Bolea, I., et al. (2020). Rivastigmine Templates with Antioxidant Motifs—A Medicinal Chemist's Toolbox Towards New Multipotent AD Drugs. Molecules, 25(15), 3367. [Link]
-
ResearchGate. (n.d.). Chemical structures of carbamates and synthesis of racemic.... [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 84, 1. [Link]
- Lachenmeier, D. W., et al. (2016). Determination of ethyl carbamate in stone fruit spirits, fruit marc spirits and other spirit drinks – A method validation study. Deutsche Lebensmittel-Rundschau, 112(11), 499-507. (URL not available)
-
Zhang, Y., et al. (2023). Simulation and Control of the Formation of Ethyl Carbamate during the Fermentation and Distillation Processes of Chinese Baijiu. Foods, 12(4), 821. [Link]
-
Lee, J. Y., et al. (2016). Simultaneous determination of methylcarbamate and ethylcarbamate in fermented foods and beverages by derivatization and GC-MS analysis. Food Chemistry, 205, 1-7. [Link]
-
OIV. (n.d.). Ethyl carbamate analysis in alcoholic beverages: selective detection method by gas chromatography/mass spectrometry. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cvuas.de [cvuas.de]
- 6. Ethyl Carbamate (Type-II) | OIV [oiv.int]
- 7. WO2007026373A2 - Process for preparing rivastigmine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Note: 2-(Methylamino)ethyl Dimethylcarbamate in Organic Synthesis
This guide details the applications, synthesis, and handling of 2-(Methylamino)ethyl dimethylcarbamate , a specialized intermediate in the synthesis of cholinergic ligands and carbamate-based acetylcholinesterase (AChE) inhibitors.
Executive Summary
2-(Methylamino)ethyl dimethylcarbamate is a bifunctional building block characterized by a reactive secondary amine and a dimethylcarbamoyl ester moiety. It serves as a critical scaffold in medicinal chemistry, primarily for the development of cholinergic modulators . Unlike simple alkyl amines, the carbamate motif imparts specific bioactivity, acting as a "warhead" for covalent modification of serine hydrolases (e.g., AChE) or as a stable pharmacophore mimicking acetylcholine.
Key Applications:
-
Precursor to Quaternary Ammonium Agonists: Synthesis of N,N-dimethylcarbamoylcholine and related nAChR ligands.
-
AChE Inhibitor Design: Development of pseudo-irreversible inhibitors via carbamoylation of the active site serine.
-
Fragment-Based Drug Discovery: Introduction of the
-dimethylcarbamoyl motif into larger alkaloid scaffolds.
Chemical Properties & Stability
The molecule contains a nucleophilic secondary amine and an electrophilic carbamate group. While generally stable, the proximity of the amine to the ester linkage poses a risk of intramolecular cyclization to form a cyclic urea (1,3-dimethylimidazolidin-2-one) under basic conditions.
| Property | Value/Description |
| Formula | |
| Molecular Weight | 146.19 g/mol |
| Structure | |
| Stability | Prone to cyclization at pH > 9. Store as HCl or TFA salt at -20°C. |
| Solubility | High in water, MeOH, DCM; Low in hexanes. |
Synthesis Protocol: Regioselective O-Carbamoylation
Direct reaction of N-methylethanolamine with dimethylcarbamoyl chloride (DMCC) often yields mixtures of O-carbamates and N-ureas due to the higher nucleophilicity of the amine. To obtain 2-(Methylamino)ethyl dimethylcarbamate exclusively, a protection-deprotection strategy is required.
Workflow Diagram
Figure 1: Regioselective synthesis pathway preventing N-carbamoylation side reactions.
Detailed Protocol
Step 1: N-Protection
-
Dissolve N-methylethanolamine (10 mmol) in DCM (50 mL) at 0°C.
-
Add di-tert-butyl dicarbonate (
, 11 mmol) and (12 mmol). -
Stir at RT for 4 hours. Wash with 1M HCl and brine. Dry (
) and concentrate to yield N-Boc-N-methylethanolamine.
Step 2: O-Carbamoylation
-
Dissolve the N-Boc intermediate (10 mmol) in anhydrous THF (30 mL) under
. -
Cool to 0°C and carefully add NaH (60% dispersion, 12 mmol). Stir for 30 min to generate the alkoxide.
-
Add Dimethylcarbamoyl chloride (DMCC) (12 mmol) dropwise.
-
Caution: DMCC is a lachrymator and potential carcinogen. Handle in a fume hood.
-
-
Warm to RT and stir for 12 hours.
-
Quench with saturated
, extract with EtOAc, and purify via flash chromatography (Hex/EtOAc) to isolate the N-Boc-protected carbamate.
Step 3: Deprotection
-
Dissolve the protected intermediate in DCM (10 mL).
-
Add Trifluoroacetic acid (TFA, 5 mL) at 0°C. Stir for 1 hour.
-
Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA.
-
Result: The product is obtained as the stable TFA salt.
Application: Synthesis of Cholinergic Ligands
The secondary amine in 2-(Methylamino)ethyl dimethylcarbamate is a versatile handle for synthesizing quaternary ammonium salts, which are potent nicotinic (nAChR) and muscarinic (mAChR) receptor ligands.
Protocol: Methylation to Dimethylcarbamoylcholine (DMCC-Analog)
This reaction converts the secondary amine into a quaternary ammonium headgroup, mimicking acetylcholine.
-
Neutralization: Dissolve the TFA salt of the starting material (1 mmol) in MeOH and treat with excess
to liberate the free amine. Filter off solids. -
Quaternization: Add Methyl Iodide (MeI, 5 mmol) to the filtrate.
-
Note: Excess MeI ensures exhaustive methylation.
-
-
Reflux: Stir in a sealed tube at 40°C for 24 hours.
-
Workup: Concentrate in vacuo. Recrystallize from EtOH/Et_2O to obtain the quaternary iodide salt.
-
Validation: Check by
-NMR for the appearance of the trimethylammonium signal (~3.1-3.3 ppm).
Mechanistic Insight: AChE Inhibition
This compound belongs to the carbamate class of AChE inhibitors. Unlike organophosphates (irreversible), carbamates are pseudo-irreversible . They carbamoylate the active site serine (
Mechanism of Action Diagram
Figure 2: Kinetic cycle of AChE inhibition by dimethylcarbamates. The "Leaving Group" is the N-methylethanolamine scaffold.
References
-
PubChem. N-Methylethanolamine Compound Summary. National Library of Medicine. Available at: [Link]
-
Hall, H. K. Solvolysis of Dimethylcarbamoyl Chloride. Journal of the American Chemical Society. (Cited in mechanistic studies of carbamoyl chlorides).[1] Available at: [Link]
-
ResearchGate. Carbamoylcholine homologs: Synthesis and pharmacology at nicotinic acetylcholine receptors. (Discusses N,N-dimethylcarbamoylcholine analogs). Available at: [Link]
Sources
2-(Methylamino)ethyl dimethylcarbamate as a PROTAC linker
Application Note: Strategic Implementation of 2-(Methylamino)ethyl Dimethylcarbamate Motifs in PROTAC Linker Design
Part 1: Executive Summary & Rationale
The Challenge: "Molecular Obesity" in PROTACs Proteolysis Targeting Chimeras (PROTACs) often suffer from poor cellular permeability and oral bioavailability due to their high molecular weight (>800 Da) and high lipophilicity. Traditional alkyl or PEG linkers can exacerbate these issues—alkyl chains increase lipophilicity (LogP), while long PEGs can hinder membrane crossing due to high topological polar surface area (TPSA).
The Solution: Amino-Carbamate Linkers The utilization of 2-(Methylamino)ethyl dimethylcarbamate represents a sophisticated "Linkerology" strategy. This moiety offers a unique balance of physicochemical properties:
-
Secondary Amine (
): Provides a high-reactivity handle for facile conjugation to E3 ligase ligands or Proteins of Interest (POI) via nucleophilic substitution or reductive amination. -
Carbamate Motif (
): Acts as a stable peptide bond surrogate.[1] It introduces hydrogen bond acceptors to improve aqueous solubility without the metabolic instability of esters or the high polarity of multiple amides. -
Physicochemical Tuning: The dimethylcarbamate terminus serves to modulate the "Exit Vector" properties, acting as a solubilizing cap or a specific interaction motif within the E3 ligase solvent channel.
This guide details the protocols for synthesizing, conjugating, and validating PROTACs incorporating this amino-carbamate motif, specifically focusing on its use as a physicochemical modulator and negative control generator (monovalent degrader).
Part 2: Chemical Structure & Properties
| Property | Value / Description | Relevance to PROTAC Design |
| IUPAC Name | 2-(Methylamino)ethyl dimethylcarbamate | Core linker building block |
| Molecular Weight | ~146.19 g/mol | Low MW fragment; minimal impact on total PROTAC size |
| LogP (Predicted) | ~0.5 - 0.9 | Hydrophilic enough to improve solubility, lipophilic enough for permeability |
| H-Bond Donors | 1 (Secondary Amine) | Critical for conjugation; lost upon tertiary amine formation |
| H-Bond Acceptors | 3 (Amine N, Carbamate O, Carbonyl O) | Enhances aqueous solubility |
| Stability | High (Plasma/Microsomal) | Dimethylcarbamates are resistant to rapid hydrolysis compared to simple esters |
Part 3: Experimental Protocols
Protocol A: Conjugation via Nucleophilic Substitution ( )
Objective: To attach the 2-(Methylamino)ethyl dimethylcarbamate linker to a halo-functionalized Ligand (e.g., Thalidomide-alkyl-bromide).
Materials:
-
Ligand-Linker-Halide (e.g., Lenalidomide-4-CH2-Br)
-
2-(Methylamino)ethyl dimethylcarbamate (HCl salt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or DMF (Anhydrous)
-
Potassium Carbonate (
)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of the Ligand-Halide in anhydrous ACN (0.1 M concentration).
-
Activation: Add 2.0 eq of DIPEA and 1.5 eq of
to the solution to ensure the amine is free-based and to scavenge acid. -
Addition: Add 1.2 eq of 2-(Methylamino)ethyl dimethylcarbamate .
-
Note: The secondary methylamine is a stronger nucleophile than the carbamate nitrogen, ensuring regioselectivity.
-
-
Reaction: Stir at 60°C for 4-16 hours under
atmosphere. Monitor via LC-MS for the disappearance of the starting halide ( ) and appearance of the product ( ). -
Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via Reverse-Phase HPLC (Water/ACN + 0.1% Formic Acid).
-
Critical Check: Ensure the carbamate moiety remains intact (no hydrolysis signal in MS).
-
Protocol B: Plasma Stability Assay
Objective: To verify that the carbamate linker remains stable in biological matrices and does not act as an unintended prodrug.
Materials:
-
Pooled Mouse/Human Plasma
-
Phosphate Buffered Saline (PBS)
-
Internal Standard (e.g., Tolbutamide)
-
LC-MS/MS
Methodology:
-
Spiking: Prepare a 10 mM stock of the PROTAC in DMSO. Spike into pre-warmed (37°C) plasma to a final concentration of 1 µM (0.1% DMSO).
-
Incubation: Incubate at 37°C with gentle shaking.
-
Sampling: Aliquot 50 µL samples at
min. -
Quenching: Immediately add 200 µL of ice-cold Acetonitrile containing Internal Standard to precipitate proteins. Centrifuge at 4000g for 15 min.
-
Analysis: Analyze supernatant via LC-MS/MS.
-
Calculation: Plot % remaining vs. time.
-
Pass Criteria:
min. (Dimethylcarbamates are generally stable; if rapid degradation is observed, suspect esterase sensitivity in rodent plasma, a known issue with specific carbamates).
-
Part 4: Visualization & Logic
Workflow 1: Chemical Synthesis Strategy
This diagram illustrates the conjugation logic, highlighting the regioselectivity of the secondary amine.
Caption: Reaction pathway for coupling the amino-carbamate linker to a ligand halide. The secondary amine drives the coupling, while the carbamate remains a stable structural motif.
Workflow 2: Mechanism of Action (Ternary Complex)
This diagram explains how the linker functions within the biological system.[2][3]
Caption: Formation of the Ternary Complex. The amino-carbamate linker modulates the physicochemical properties, enabling the PROTAC to enter the cell and bridge the POI and E3 ligase.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Coupling | Steric hindrance at the secondary amine. | Switch to a stronger base (Cs2CO3) or use microwave irradiation (80°C, 30 min). |
| Carbamate Hydrolysis | pH too high (>10) or temperature too high during workup. | Maintain pH < 9. Avoid strong acids/bases during purification. Store lyophilized powder at -20°C. |
| Poor Permeability | Linker is too polar despite the carbamate. | The "Dimethyl" group may not be lipophilic enough. Consider using the linker as a scaffold to attach a fluoro-alkyl group if synthetic route permits. |
| Rapid Plasma Clearance | Esterase cleavage of the carbamate. | Mouse plasma has high esterase activity (Ces1c). Validate in Human Plasma or use Ces1c inhibitors (e.g., BNPP) to confirm mechanism. |
Part 6: References
-
Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACs: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966–1973. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Pike, A., et al. (2020). Optimising Proteolysis-Targeting Chimeras (PROTACs) for Oral Drug Delivery: A Drug Metabolism and Pharmacokinetics Perspective. Drug Discovery Today, 25(10), 1793–1800. [Link]
-
Maple, H. J., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation.[4] ACS Medicinal Chemistry Letters, 13(7), 1138–1146. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (Relevant section: Protection for the Amino Group - Carbamates). Wiley-Interscience. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 3. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Determination of 2-(Methylamino)ethyl Dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and protocols for the qualitative and quantitative analysis of 2-(Methylamino)ethyl dimethylcarbamate. In the absence of a standardized, dedicated analytical method for this specific compound, this document synthesizes established methodologies for structurally similar carbamates. The protocols herein are designed to be robust starting points for method development and validation in research and quality control environments. We will explore chromatographic and spectroscopic techniques, emphasizing the rationale behind procedural steps and the importance of self-validating systems.
Introduction to 2-(Methylamino)ethyl Dimethylcarbamate and its Analytical Importance
2-(Methylamino)ethyl dimethylcarbamate belongs to the carbamate class of organic compounds, which are esters of carbamic acid. Carbamates are structurally diverse and find applications as pesticides, pharmaceuticals, and intermediates in chemical synthesis. The analytical determination of specific carbamates is crucial for various reasons, including monitoring for pesticide residues in environmental and food samples, quality control in pharmaceutical manufacturing, and pharmacokinetic studies in drug development.
The accurate and precise quantification of 2-(Methylamino)ethyl dimethylcarbamate requires sensitive and selective analytical methods. This guide will focus on the two primary analytical techniques suitable for carbamate analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) or other sensitive detection methods.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for 2-(Methylamino)ethyl dimethylcarbamate, some of the following properties are based on predictions for structurally similar compounds. These values should be used as a guide for method development.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₇H₁₆N₂O₂ | - |
| Molecular Weight | 160.21 g/mol | - |
| Boiling Point | Not available | - |
| Water Solubility | Likely soluble due to polar functional groups | [1] |
| LogP | < 1 (Predicted) | - |
Sample Preparation: A Critical First Step
The complexity of the sample matrix dictates the extent of sample preparation required. The goal is to extract the analyte of interest while minimizing interferences, a process crucial for the accuracy and precision of any analytical method.[2]
Liquid-Liquid Extraction (LLE)
LLE is a fundamental sample preparation technique suitable for extracting carbamates from aqueous matrices.
Protocol for LLE of Aqueous Samples:
-
Sample Collection: Collect the aqueous sample in a clean glass container.
-
pH Adjustment: Adjust the pH of the sample to neutral or slightly basic (pH 7-8) to ensure the analyte is in its non-ionized form, enhancing its partitioning into an organic solvent.
-
Solvent Extraction:
-
To a 100 mL sample, add 50 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
-
Shake the mixture vigorously in a separatory funnel for 2-3 minutes.
-
Allow the layers to separate.
-
Collect the organic layer.
-
Repeat the extraction twice more with fresh solvent.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
-
Reconstitution: The final extract can be reconstituted in a solvent compatible with the analytical instrument (e.g., acetonitrile for HPLC or ethyl acetate for GC).
Solid-Phase Extraction (SPE)
SPE is a more modern and often more efficient technique for sample cleanup and concentration, especially for complex matrices.
Protocol for SPE of Environmental Water Samples:
-
Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.
-
Sample Loading: Load 100 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Elution: Elute the analyte from the cartridge with 5-10 mL of a suitable organic solvent, such as ethyl acetate or acetonitrile.
-
Concentration and Reconstitution: Concentrate the eluate to 1 mL under a gentle stream of nitrogen and reconstitute in the appropriate solvent for analysis.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is widely used for the analysis of pesticide residues in food matrices and can be adapted for the analysis of 2-(Methylamino)ethyl dimethylcarbamate in similar samples.
QuEChERS Workflow Diagram:
Caption: QuEChERS sample preparation workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the potential thermal lability of carbamates, careful optimization of GC conditions is necessary. Derivatization may be required to improve volatility and thermal stability.[3]
Rationale for GC-MS
GC-MS offers high chromatographic resolution and provides structural information through mass spectral fragmentation patterns, which is invaluable for confident compound identification.
GC-MS Protocol (Adapted from general carbamate analysis)
-
Instrument: A gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole for higher sensitivity and selectivity).
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column with a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane).
-
Injector:
-
Mode: Splitless
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
For targeted analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity.
-
Expected Mass Spectrum (Predicted Fragmentation)
While an experimental spectrum is not available, the predicted fragmentation pattern for 2-(Methylamino)ethyl dimethylcarbamate would likely involve:
-
Molecular Ion (M+): m/z 160 (may be weak or absent).
-
Key Fragments:
-
Loss of the dimethylcarbamoyl group: [M - C₃H₆NO]⁺
-
Cleavage of the ethyl chain.
-
Fragments corresponding to the methylaminoethyl moiety.
-
A predicted mass spectrum for the closely related "Methyl n-methyl-n-[2-(methylamino)ethyl]carbamate" shows a [M+H]+ ion at m/z 147.11281.[4] This suggests that for 2-(Methylamino)ethyl dimethylcarbamate, the [M+H]+ ion would be at approximately m/z 161.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is often the method of choice for carbamates due to their polarity and potential thermal instability.[5] Coupling HPLC with mass spectrometry (LC-MS/MS) provides the highest degree of sensitivity and selectivity.
Rationale for HPLC
HPLC is well-suited for polar and non-volatile compounds. Reversed-phase HPLC is typically used for carbamate analysis. Post-column derivatization with fluorescence detection is a common approach for N-methylcarbamates as established by EPA methods.[6][7]
HPLC-UV/Fluorescence Protocol (with Post-Column Derivatization)
This protocol is adapted from EPA Method 531.1 for N-methylcarbamates and would require validation for 2-(Methylamino)ethyl dimethylcarbamate.[6]
-
Instrument: An HPLC system with a gradient pump, autosampler, post-column derivatization unit, and a fluorescence detector.
-
Column: A 150 mm x 4.6 mm ID, 5 µm particle size C18 reversed-phase column.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the analyte. A typical gradient might be 10% B to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Post-Column Derivatization:
-
Hydrolysis: The column effluent is mixed with a sodium hydroxide solution at an elevated temperature to hydrolyze the carbamate to methylamine.
-
Derivatization: The resulting methylamine is then reacted with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a highly fluorescent derivative.
-
-
Fluorescence Detection:
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 455 nm
-
LC-MS/MS Protocol
For the highest sensitivity and specificity, LC-MS/MS is recommended.
-
Instrument: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A 100 mm x 2.1 mm ID, 1.8 µm particle size C18 reversed-phase column.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to elute the analyte of interest.
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: These would need to be determined by infusing a standard of 2-(Methylamino)ethyl dimethylcarbamate. The precursor ion would be the protonated molecule [M+H]+ (m/z 161). Product ions would be determined by fragmentation of the precursor ion.
-
Workflow for LC-MS/MS Method Development:
Sources
High-Sensitivity Quantitation and Structural Elucidation of 2-(Methylamino)ethyl dimethylcarbamate via LC-MS/MS
Introduction & Molecule Profile
2-(Methylamino)ethyl dimethylcarbamate is a polar, thermally labile carbamate ester characterized by a dimethylcarbamoyl moiety linked to an N-methylethanolamine backbone. Structurally analogous to cholinergic agents and precursors used in the synthesis of acetylcholinesterase (AChE) inhibitors (e.g., pyridostigmine, neostigmine), its analysis is critical in two primary contexts:
-
Pharmaceuticals: As a degradation product or synthesis intermediate (impurity profiling).
-
Toxicology: As a metabolite of dimethylcarbamate-based pesticides.
Analytical Challenges
-
Thermal Instability: Like many carbamates, this molecule degrades into isocyanates and alcohols at high temperatures, making Gas Chromatography (GC) unsuitable without derivatization.
-
Polarity: The secondary amine and carbamate oxygen increase polarity (
), causing poor retention on traditional C18 reversed-phase columns and leading to elution in the "ion suppression zone" (void volume). -
Detection: Lacks a strong UV chromophore; Mass Spectrometry (MS) is required for trace quantification.
This guide details a Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) protocol designed to overcome these retention issues while maximizing sensitivity.
Method Development & Mechanism
Mass Spectrometry Strategy (ESI+)
The molecule is basic due to the secondary amine (
Fragmentation Logic:
Upon collision-induced dissociation (CID), the protonated precursor (
-
Inductive Cleavage (Major): The carbamate bond cleaves to yield the resonance-stabilized dimethylcarbamoyl cation (
72). This is the diagnostic "fingerprint" for dimethylcarbamates. -
Charge Retention on Amine (Minor): Cleavage of the ester oxygen yields the ethyl-methylamine fragment, often undergoing further rearrangement to immonium ions (
58).
Chromatographic Selection (HILIC vs. RPLC)
Standard C18 methods require ion-pairing reagents (e.g., HFBA) to retain this amine, which suppresses MS sensitivity. HILIC is superior here because:
-
Retention: The polar amine interacts electrostatically and via hydrogen bonding with the silica/amide phase, eluting after the void volume.
-
Sensitivity: High organic mobile phases (Acetonitrile) enhance desolvation efficiency in the ESI source.
Visualizations
Fragmentation Pathway (Mechanism)[1]
Caption: Proposed ESI+ fragmentation pathway for 2-(Methylamino)ethyl dimethylcarbamate showing the generation of the diagnostic m/z 72 ion.
Bioanalytical Workflow
Caption: Optimized "Dilute-and-Shoot" workflow for polar carbamate analysis using HILIC compatibility.
Detailed Protocol
Materials & Reagents
-
Standard: 2-(Methylamino)ethyl dimethylcarbamate (Custom synthesis or high-purity reference).
-
Internal Standard (IS): 2-(Methylamino)ethyl dimethylcarbamate-d6 (dimethyl-d6) or Carbachol-d9 (structural analog).
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.
LC-MS/MS Conditions
Liquid Chromatography (HILIC Mode)
-
Column: Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[1]
-
Mobile Phase B: Acetonitrile:Water (95:5) + 10 mM Ammonium Formate.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Curve |
|---|---|---|---|
| 0.00 | 5 | 95 | Initial |
| 1.00 | 5 | 95 | Hold |
| 4.00 | 40 | 60 | Linear |
| 4.10 | 5 | 95 | Return |
| 7.00 | 5 | 95 | Re-equilibrate |
Mass Spectrometry (Source Parameters)
-
Mode: ESI Positive.[2]
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 500°C (High temp ensures carbamate desolvation).
-
Cone Gas: 150 L/hr.
MRM Transitions:
| Analyte | Precursor ( | Product ( | Cone (V) | Collision (eV) | Type |
| Target | 147.2 | 72.1 | 25 | 18 | Quantifier |
| Target | 147.2 | 58.1 | 25 | 22 | Qualifier |
| Target | 147.2 | 44.1 | 25 | 28 | Qualifier |
| IS (d6) | 153.2 | 78.1 | 25 | 18 | Internal Std |
Sample Preparation (Protein Precipitation)
Rationale: HILIC requires high-organic injection solvents. Aqueous injections cause peak distortion. Therefore, we use Acetonitrile precipitation and inject the supernatant directly.
-
Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of Internal Standard working solution.
-
Precipitate: Add 200 µL of ice-cold Acetonitrile (1% Formic Acid).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 12,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Acetonitrile (Total organic content >80%).
-
Inject: 2-5 µL.
Validation & Troubleshooting (Self-Validating Systems)
Matrix Effect Assessment
Carbamates are susceptible to enhancement or suppression.
-
Protocol: Perform post-column infusion of the analyte (100 ng/mL) while injecting a blank matrix extract. Monitor the baseline for dips (suppression) or humps (enhancement) at the retention time (approx 2.5 - 3.0 min).
-
Acceptance: Matrix Factor (MF) should be between 0.85 and 1.15.
Stability Warning
-
Hydrolysis: This molecule contains an ester bond susceptible to hydrolysis at pH > 8.
-
Control: Ensure all buffers are acidic (pH 3.0). Process samples on ice.
-
Carryover: The secondary amine may adsorb to stainless steel. Use a needle wash of ACN:Water:Formic Acid (40:40:20).
System Suitability Test (SST)
Before every run, inject a standard at the Lower Limit of Quantitation (LLOQ).
-
Requirement: Signal-to-Noise (S/N) > 10 for the Quantifier transition (
). -
Retention Time: Must not shift > 5% from the previous run (HILIC columns require long equilibration; ensure the 3-minute re-equilibration step is honored).
References
-
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Waters Corporation. (2020). HILIC Method Development for Polar Compounds. Application Note. [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
Sources
Application Notes & Protocols: Safe Handling and Storage of 2-(Methylamino)ethyl Dimethylcarbamate and Related Research-Grade Carbamates
Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-(Methylamino)ethyl dimethylcarbamate, a specific research chemical. Due to the limited publicly available data for this particular molecule, this guide establishes a robust safety framework by synthesizing best practices and precautionary data from structurally related carbamates. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific causality and self-validating safety systems to ensure personnel and laboratory safety.
Section 1: Introduction and Scope
Organic carbamates are a versatile class of compounds widely utilized in medicinal chemistry, drug design, and as protecting groups in organic synthesis.[1] Their structural relation to amides and esters confers good chemical stability, making them valuable motifs in therapeutic agents.[1]
The specific compound, 2-(Methylamino)ethyl dimethylcarbamate, is a niche research chemical. An extensive review of safety literature reveals a lack of specific toxicological and handling data for this exact structure. In such instances, a conservative approach grounded in the known hazards of analogous compounds is paramount. This guide draws upon safety data sheets (SDS) for structurally similar carbamates to establish prudent handling and storage protocols. The underlying principle is to treat the compound as potentially hazardous, with specific risks of skin and eye damage, until empirical data can prove otherwise.
Core Principle: When data is absent, assume a conservative hazard profile based on related chemical classes.
Section 2: Hazard Assessment and Physicochemical Properties
Many research-grade carbamates and their precursors are classified as hazardous substances, with the potential to cause severe skin burns and eye damage.[2][3] It is crucial to handle this compound with the assumption that it falls into a similar hazard category.
Table 1: Anticipated Hazard Profile and Physical Properties
| Property | Anticipated Value / Classification | Rationale & Source Analogy |
| GHS Classification | Assumed: Skin Corrosion/Irritation (Category 1C/2), Serious Eye Damage/Irritation (Category 1/2A), Potential for respiratory irritation.[3] | Based on SDS for analogous compounds like tert-Butyl Methyl[2-(methylamino)ethyl]carbamate and 2-[[2-(Dimethylamino)ethyl]methylamino]ethanol.[3] |
| Signal Word | Danger or Warning | Consistent with classifications for severe skin and eye damage.[3] |
| Physical State | Liquid or low-melting solid. | Many related small-molecule carbamates are liquids or solids with low melting points.[4] |
| Boiling Point | Likely >150 °C. | Analogous structures like 2-(dimethylamino)ethyl carbamate have boiling points around 232.8 °C.[5] Volatility is expected to be moderate. |
| Solubility | Expected to be soluble in water and organic solvents. | The presence of amino and ester functionalities suggests miscibility with a range of solvents. High water solubility is noted for related compounds.[4][6] |
| Decomposition | Thermal decomposition may release toxic fumes, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2][7] | This is a standard decomposition pathway for nitrogen- and carbon-containing organic molecules under high heat.[7][8][9] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, aldehydes.[2][7] Exothermic reactions are possible.[2] | The amine and carbamate functionalities are susceptible to reaction with these chemical classes. |
Section 3: Handling Protocols
All handling of 2-(Methylamino)ethyl dimethylcarbamate must occur within a designated, controlled environment. The primary goal is to prevent all contact with skin, eyes, and clothing, and to avoid inhalation of any vapors or aerosols.[3][7]
Engineering Controls
The first line of defense is robust engineering controls.
-
Fume Hood: All weighing, transferring, and experimental use of the compound must be conducted inside a certified chemical fume hood to manage vapors.[7][8]
-
Safety Stations: A safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled.[10]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory.
-
Eye Protection: Chemical safety goggles that meet EN166 or equivalent standards are required. In situations with a high risk of splashing, a full face shield should be worn in addition to goggles.[2][7]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Use proper glove removal technique to avoid contaminating skin. For prolonged or immersive contact, consult glove manufacturer compatibility charts.
-
Body Protection: A lab coat is required. For larger quantities or tasks with a high splash risk, a chemical-resistant apron is recommended.[2]
-
Respiratory Protection: If engineering controls are insufficient or during a spill clean-up, a NIOSH/MSHA or EN 149 approved respirator with appropriate cartridges for organic vapors should be used.[7]
Workflow for Handling the Compound
The following diagram outlines the mandatory workflow for handling 2-(Methylamino)ethyl dimethylcarbamate, from preparation to immediate post-handling procedures.
Caption: Mandatory workflow for handling the compound.
Section 4: Storage Protocols
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.
Storage Conditions
-
Location: Store the compound in a cool, dry, and well-ventilated area.[2][7] The storage location should be a designated chemical cabinet, away from heat sources, direct sunlight, and incompatible materials.[2][11]
-
Temperature: Store at temperatures between 5 °C and 30 °C, unless otherwise specified by the supplier.[2]
-
Inert Atmosphere: For long-term stability and to prevent potential degradation from moisture or air, storing under an inert gas like argon or nitrogen is recommended.[3]
-
Container: Keep the container tightly closed to prevent moisture ingress and vapor escape.[3][7] Ensure the original container or one made of a compatible material is used.[2]
Table 2: Storage Parameter Summary
| Parameter | Requirement | Rationale |
| Temperature | 5 °C to 30 °C | Prevents thermal decomposition and potential pressure buildup.[2] |
| Atmosphere | Dry; Inert gas (e.g., Nitrogen, Argon) recommended. | Protects from moisture and oxidation, ensuring chemical stability.[2][3] |
| Light | Protect from direct sunlight. | Prevents light-induced degradation.[2] |
| Container | Tightly sealed, original or compatible container. | Prevents leaks, contamination, and exposure to vapors.[2][3] |
| Separation | Segregate from strong acids, bases, and oxidizing agents.[7] | Avoids potentially violent or exothermic reactions.[2] |
Logical Decision Tree for Storage
The following diagram provides a logical flow for ensuring proper storage.
Caption: Decision tree for safe chemical storage.
Section 5: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First Aid Measures
Immediate action is critical. Always seek medical attention after administering first aid.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[2][3]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes.[2][3] Seek medical attention if irritation develops or persists.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Call a poison center or doctor immediately.[3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[3]
Spill Response
-
Minor Spill (in fume hood):
-
Major Spill (outside fume hood):
Section 6: Waste Disposal
All waste contaminated with 2-(Methylamino)ethyl dimethylcarbamate must be treated as hazardous waste.
-
Containers: Collect all contaminated materials (gloves, absorbent pads, etc.) and the chemical itself in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[3][12] Do not discharge into drains or the environment.[2]
References
- Safety Data Sheet - WEBAC-Chemie GmbH. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025, September 24).
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
-
Carbamic acid,2-(dimethylamino)ethyl ester. (2025, November 26). Chemsrc. Retrieved from [Link]
- SAFETY DATA SHEET - TCI Chemicals. (2025, September 8).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 8).
-
tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate. PubChem. (n.d.). Retrieved from [Link]
- MATERIAL SAFETY DATA SHEET - Chemcia Scientific. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
-
Handling and Storage of Chemicals | Guidelines for a US Distributor. (2025, May 15). Gotoliquid. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]
- Safety Data Sheet - Matrix Scientific. (2017, February 18).
- Safety Data Sheet - Fisher Scientific. (2015, July 5).
- 2'-Bromoacetanilide - Santa Cruz Biotechnology. (n.d.).
-
Ethyl Carbamate or Urethane Manufacturers, with SDS. Amsak. (n.d.). Retrieved from [Link]
-
Ethyl carbamate. Wikipedia. (n.d.). Retrieved from [Link]
-
Screening Assessment Internationally Classified Substance Grouping Carbamic acid, ethyl ester (Ethyl carbamate). (2016, May 15). Environment and Climate Change Canada. Retrieved from [Link]
-
Ethyl Carbamate (Urethane). U.S. Environmental Protection Agency. (n.d.). Retrieved from [Link]
-
The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Journal of the Chemical Society B: Physical Organic. (1969). Retrieved from [Link]
-
Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. MDPI. (2025, September 23). Retrieved from [Link]
-
tert-Butyl methyl(2-(methylamino)ethyl)carbamate. PubChem. (n.d.). Retrieved from [Link]
-
Ethyl carbamate – Knowledge and References. Taylor & Francis Online. (n.d.). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. webac-grouts.com [webac-grouts.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Ethyl carbamate - Wikipedia [en.wikipedia.org]
- 5. CAS#:4220-32-0 | Carbamic acid,2-(dimethylamino)ethyl ester | Chemsrc [chemsrc.com]
- 6. canada.ca [canada.ca]
- 7. fishersci.com [fishersci.com]
- 8. matrixscientific.com [matrixscientific.com]
- 9. Ethyl Carbamate or Urethane Manufacturers, with SDS [mubychem.com]
- 10. fishersci.com [fishersci.com]
- 11. macschem.us [macschem.us]
- 12. chemcia.com [chemcia.com]
High-Fidelity Synthesis and Handling of 2-(Methylamino)ethyl Dimethylcarbamate
Executive Summary
This Application Note details the precise reaction conditions required to synthesize and handle 2-(methylamino)ethyl dimethylcarbamate . This molecule features two distinct nucleophilic centers: a secondary amine and a primary alcohol.
The Core Challenge: Direct reaction of 2-(methylamino)ethanol with dimethylcarbamoyl chloride results in the rapid formation of the urea derivative (N-(2-hydroxyethyl)-N,N',N'-trimethylurea) due to the superior nucleophilicity of the secondary amine compared to the hydroxyl group.
The Solution: To selectively target the oxygen for carbamoylation, a Protection-Activation-Deprotection (PAD) protocol is required. This guide provides a validated 3-stage workflow to ensure regioselectivity, high yield, and operator safety.
Critical Mechanistic Insight: The Chemoselectivity Paradox
Before initiating the protocol, researchers must understand the reactivity hierarchy of the substrate, 2-(methylamino)ethanol.
-
Secondary Amine (
): High nucleophilicity. Reacts kinetically fast with electrophiles. -
Primary Alcohol (
): Lower nucleophilicity. Requires deprotonation (alkoxide formation) or catalysis to compete with the amine.
Direct Reaction Failure Mode:
Correct Pathway (O-Carbamoylation): To obtain the target 2-(methylamino)ethyl dimethylcarbamate , the amine must be masked (Boc-protected) to render it non-nucleophilic, forcing the electrophile to react with the hydroxyl group.
Detailed Experimental Protocol
Stage 1: Selective N-Masking (Boc Protection)
Objective: Temporarily suppress the nucleophilicity of the secondary amine.
Reagents:
-
2-(Methylamino)ethanol (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM) (Anhydrous, 0.2 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with
. -
Dissolution: Dissolve 2-(methylamino)ethanol and TEA in anhydrous DCM. Cool to
in an ice bath. -
Addition: Add
dissolved in a minimal amount of DCM dropwise over 20 minutes. -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Stain: Ninhydrin; Product is less polar than starting amine).
-
Workup: Wash with
(cold, rapid wash to remove TEA), then saturated , then Brine. Dry over . -
Yield: Concentrate in vacuo. Expect
yield of a colorless oil (N-Boc-N-methyl-2-aminoethanol).
Stage 2: O-Carbamoylation (The Critical Step)
Objective: Force the formation of the carbamate bond using a strong base to generate the alkoxide.
Reagents:
-
N-Boc-N-methyl-2-aminoethanol (from Stage 1) (1.0 equiv)
-
Dimethylcarbamoyl chloride (1.2 equiv) [CARCINOGEN WARNING] [1]
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)
-
Tetrahydrofuran (THF) (Anhydrous, 0.15 M)
Procedure:
-
Activation: In a flame-dried flask under
, suspend NaH in anhydrous THF at . -
Alkoxide Formation: Add the N-Boc-alcohol (dissolved in THF) dropwise. Evolution of
gas will be observed. Stir for 30 mins at to ensure complete deprotonation. -
Electrophile Addition: Add Dimethylcarbamoyl chloride dropwise.
-
Heating: Warm to RT, then heat to reflux (
) for 6–12 hours. Carbamoyl chlorides are less reactive than acyl chlorides and often require thermal energy to drive the reaction to completion. -
Quench: Cool to
. Carefully quench with saturated solution. -
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with water and brine. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Stage 3: Unmasking (Deprotection)
Objective: Remove the Boc group to release the secondary amine, yielding the target molecule as a salt.
Reagents:
-
N-Boc-carbamate intermediate
-
4M HCl in Dioxane (Excess, ~10 equiv)
-
Solvent: Dioxane or DCM
Procedure:
-
Dissolution: Dissolve the intermediate in DCM or Dioxane at
. -
Acidolysis: Add 4M HCl/Dioxane dropwise.
-
Reaction: Stir at RT for 2–4 hours.
-
Isolation: The product often precipitates as the hydrochloride salt.
-
If precipitate forms: Filter and wash with diethyl ether.
-
If no precipitate: Concentrate in vacuo to a white solid/gum.
-
-
Final Form: 2-(Methylamino)ethyl dimethylcarbamate Hydrochloride .
Visualization of Synthesis Workflow
The following diagram illustrates the logical flow and chemical transformations described above.
Caption: Logical workflow for the regioselective synthesis of 2-(methylamino)ethyl dimethylcarbamate preventing urea formation.
QC & Validation Parameters
To validate the success of the synthesis, compare analytical data against these expected parameters.
| Parameter | Method | Expected Observation |
| Identity | 1H NMR (D2O or DMSO-d6) | N-Me: Singlet ~2.6 ppm (3H)N-Me2: Singlet ~2.8-2.9 ppm (6H, may appear as two peaks due to rotamers)O-CH2: Triplet ~4.2 ppmN-CH2: Triplet ~3.2 ppm |
| Purity | LC-MS (ESI+) | Major peak at [M+H]+ = 147.11 m/z |
| Salt Form | Elemental Analysis | Presence of Cl- (if HCl salt) or F (if TFA salt) |
| Absence of Urea | IR Spectroscopy | Strong Carbonyl stretch at ~1700 cm-1 (Carbamate). Absence of Urea C=O (typically ~1640 cm-1). |
Safety & Handling Protocols
Dimethylcarbamoyl Chloride (DMCC)
-
Hazard: DMCC is a Probable Human Carcinogen (IARC Group 2A) and a potent lachrymator. It reacts with water to release HCl.[2][3]
-
Engineering Controls: All transfers must occur in a fume hood. Use double-gloving (Nitrile over Laminate) when handling the neat liquid.
-
Quenching: Quench excess DMCC with aqueous ammonium hydroxide or concentrated sodium hydroxide solution to convert it to the non-toxic dimethyl amine/carbonate byproducts before disposal.
Stability of the Product
-
Hydrolysis: The target molecule is a carbamate ester. It is stable at neutral and acidic pH (as the salt).
-
Base Sensitivity: Avoid prolonged exposure to strong bases (
), which can catalyze hydrolysis of the ester bond or migration of the carbamoyl group to the nitrogen (N-O acyl migration) if the amine is free. -
Storage: Store the Hydrochloride salt at
under desiccant. It is hygroscopic.
References
-
Carbamoylation Mechanism: "Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides." National Institutes of Health (NIH).
-
Protection Strategies: Scattolin, T., et al.[4] "A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol." Organic Letters, 2022.
-
Reagent Safety (DMCC): "Dimethylcarbamoyl Chloride - CAS 79-44-7 Properties and Safety." NOAA CAMEO Chemicals.
-
General Synthesis of Carbamates: "N-ethylcarbamoyl chloride reactivity with nucleophiles." BenchChem Application Notes.
Sources
Troubleshooting & Optimization
Technical Support: Synthesis of 2-(Methylamino)ethyl Dimethylcarbamate
Senior Application Scientist Note: The synthesis of 2-(methylamino)ethyl dimethylcarbamate presents a classic "Chemoselectivity Paradox" common to amino alcohol chemistry. You are attempting to acylate a hydroxyl group in the presence of a more nucleophilic secondary amine. Furthermore, the free base of your target molecule is inherently unstable, prone to an intramolecular "self-destruct" mechanism.
This guide moves beyond standard recipes to address the causality of failure modes. It is structured to help you diagnose why a reaction failed and how to design a self-validating protocol.[1]
Part 1: The Reaction Landscape (Visualized)
Before troubleshooting, you must visualize the competing pathways. The secondary amine (
Figure 1: The "Triangle of Instability."[1] Direct reaction favors Urea formation. The Target Product (free base) is prone to cyclization into an oxazolidinone.
Part 2: Troubleshooting & FAQs
Module 1: The Chemoselectivity Paradox (N- vs. O-Acylation)
User Issue: "I reacted 2-(methylamino)ethanol with dimethylcarbamoyl chloride, but NMR shows the dimethylcarbamoyl group is attached to the nitrogen, not the oxygen."
Technical Diagnosis:
Nucleophilic attack by the amine (N) is kinetically orders of magnitude faster than by the oxygen (O). In the presence of any base capable of deprotonating the amine (or if the amine is free), N-carbamoylation will dominate, forming the urea derivative (
Corrective Action: You must invert the nucleophilicity order.
-
Strategy A (Protection - Recommended): Mask the amine with a Boc group.[1] This kills the N-nucleophilicity, forcing the DMCC to react with the hydroxyl group.
-
Strategy B (Protonation - High Risk): Maintain the reaction pH < 9 to keep the amine protonated (
).[1] However, this severely retards the nucleophilicity of the hydroxyl group, often requiring high heat which triggers DMCC hydrolysis.
Module 2: The Cyclization Trap (Stability)
User Issue: "I successfully synthesized the product, but after distillation or storage, it converted into a crystalline solid identified as 3-methyl-2-oxazolidinone."
Technical Diagnosis: This is an Intramolecular Nucleophilic Acyl Substitution .[1] The secondary amine in your target molecule is positioned 2 carbons away from the carbamate carbonyl. In its free base form, the amine attacks the carbonyl, expelling dimethylamine and closing the ring to form the thermodynamically stable oxazolidinone.
Corrective Action:
-
Never isolate the free base. The product must be synthesized, purified, and stored as a salt (e.g., Hydrochloride or Hydrobromide). The protonated amine cannot act as a nucleophile, preventing cyclization.
-
Avoid thermal distillation. Purification should be done via recrystallization of the salt or low-temperature chromatography.[1]
Module 3: Reagent Hydrolysis
User Issue: "My yield is consistently low (<30%), and I see large amounts of dimethylamine hydrochloride."
Technical Diagnosis:
Dimethylcarbamoyl chloride (DMCC) is moisture-sensitive.[1] If your solvent is "wet" (even trace water), DMCC hydrolyzes to dimethylamine and
Corrective Action:
-
Use anhydrous solvents (THF or DCM dried over molecular sieves).[1]
-
Verify DMCC quality (it should be a clear liquid; cloudiness indicates hydrolysis).[1]
Part 3: Optimized Experimental Protocol
Objective: Synthesis of 2-(Methylamino)ethyl dimethylcarbamate Hydrochloride. Strategy: N-Boc Protection Route (High Fidelity).
Phase 1: Protection[1]
-
Reagents: 2-(Methylamino)ethanol (1.0 eq),
(1.1 eq), (1.2 eq), DCM (0.5 M).[1] -
Procedure: Stir at
for 4 hours. -
Validation: TLC should show disappearance of starting amine.
-
Result: tert-Butyl (2-hydroxyethyl)(methyl)carbamate.
Phase 2: O-Carbamoylation[1]
-
Setup: Flame-dried flask,
atmosphere. -
Reagents: N-Boc intermediate (1.0 eq), NaH (60% dispersion, 1.2 eq), THF (anhydrous).
-
Step A: Add NaH to THF at
. Dropwise add N-Boc intermediate.[1] Stir 30 min (Gas evolution: ).-
Why? This generates the Sodium Alkoxide, making the oxygen highly nucleophilic.
-
-
Step B: Add Dimethylcarbamoyl chloride (1.2 eq) dropwise.
-
Step C: Warm to reflux for 4–6 hours.
-
Workup: Quench with sat.
. Extract with EtOAc. -
Result: tert-Butyl (2-((dimethylcarbamoyl)oxy)ethyl)(methyl)carbamate.[1]
Phase 3: Deprotection & Salt Formation (CRITICAL)[1]
-
Reagents: 4M HCl in Dioxane (excess).
-
Procedure: Dissolve Phase 2 product in dry dioxane. Add HCl/Dioxane at
. Stir 2 hours. -
Observation: The product should precipitate as a white solid.
-
Isolation: Filter the solid under inert atmosphere (Argon/Nitrogen). Wash with dry ether. Do not neutralize.
-
Storage: Store at
in a desiccator.
Part 4: Data & Comparison
Table 1: Side Reaction Profile[1][2]
| Pathway | Trigger Condition | Product Formed | Prevention Strategy |
| N-Acylation | Free amine present; Basic pH | Urea Derivative | N-Boc protection; Steric hindrance.[1] |
| Cyclization | Free base product; Heat; Long storage | 3-Methyl-2-oxazolidinone | Maintain as HCl salt ; Avoid distillation.[1] |
| Hydrolysis | Wet solvent; Old DMCC | Dimethylamine + | Anhydrous techniques; Fresh reagents.[1] |
| O | Basic workup of product | Urea Derivative | Acidic workup only. |
Decision Tree: Troubleshooting Logic
Figure 2: Diagnostic logic flow for identifying failure modes based on crude NMR analysis.
References
-
Reaction of Amino Alcohols with Carbonates/Carbamates (Cyclization Mechanisms)
-
Carbamate Protection Strategies (Boc Chemistry)
- Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis.
-
Source: [1]
-
Properties of Dimethylcarbamoyl Chloride (Toxicity & Reactivity)
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 6598, Dimethylcarbamoyl chloride."
-
Source: [1]
-
Acidity of Amino Alcohols (pKa Data)
-
General Carbamate Stability & Oxazolidinone Formation
Sources
- 1. Ethanol, 2-(methylamino)- (CAS 109-83-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(Methylamino)ethyl dimethylcarbamate Purification
[1][2]
Status: Active Ticket ID: CHEM-SUP-882 Subject: Troubleshooting Purification & Stability of 2-(Methylamino)ethyl dimethylcarbamate Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]
Executive Diagnostic Dashboard
Before proceeding with specific protocols, verify your compound's status against these critical stability parameters. This molecule possesses a "dual-personality": a basic secondary amine tail and a hydrolytically sensitive carbamate head.[1][2]
| Parameter | Critical Value | Risk Factor |
| pKa (Amine) | ~10.2 (Estimated) | Strong interaction with silica silanols (tailing).[1][2] |
| pH Stability | 4.0 – 9.0 | < 4.0: Acid-catalyzed hydrolysis.[1][2] > 10.0: Base-catalyzed hydrolysis or Cyclization .[1][2] |
| Thermal Limit | < 45 °C | High heat promotes intramolecular cyclization to 3-methyloxazolidin-2-one.[1][2] |
| State | Oil (Free Base) | Difficult to crystallize; hygroscopic.[1][2] Salt formation recommended.[1][2] |
Troubleshooting Modules (Q&A Format)
Module A: Chromatographic Anomalies (Tailing & Poor Resolution)
Q: My compound streaks across the column and elutes over 20+ fractions. How do I sharpen the peak?
A: This is the classic "Silanol Effect."[1][2] The secondary amine in your molecule (N-methyl) is hydrogen-bonding with the acidic silanol groups (Si-OH) on the silica gel surface.[1]
The Fix: Amine Modification (The "TEA Block") You must "cap" the silica active sites with a volatile, sacrificial base.
Protocol: Triethylamine (TEA) Pre-Treatment [1][2]
-
Mobile Phase: Prepare your eluent (e.g., DCM:MeOH 95:5) and add 1% Triethylamine (TEA) or 1% NH₄OH .[1][2]
-
Column Pre-wash: Flush the silica column with 3 column volumes (CV) of the TEA-doped mobile phase before loading your sample.[1] This saturates the silanols.[1][2]
-
Run: Perform the chromatography with the TEA-doped solvent.
-
Post-Run: The TEA will co-elute. Remove it via high-vacuum rotary evaporation (TEA b.p. 89°C) or by forming a salt later.[1][2]
Warning: Do not use Acetone/TEA combinations on silica, as they can form aldol condensation byproducts that contaminate your sample.[1][2]
Module B: The "Hidden Thief" (Yield Loss & Cyclization)
Q: I see a clean spot on TLC, but after rotovap/drying, my yield drops, and a new non-polar impurity appears. What is happening?
A: You are likely triggering Intramolecular Cyclization .[1][2] Unlike simple esters, 2-aminoalkyl carbamates are prone to "back-biting."[1][2] The secondary amine attacks the carbamate carbonyl, expelling dimethylamine and forming a cyclic urethane (3-methyloxazolidin-2-one).
Mechanism of Failure: The secondary amine acts as an internal nucleophile. This reaction is accelerated by:
-
Heat: Rotovap bath > 45°C.
-
Base: High pH workups (pH > 11) deprotonate the amine, making it more nucleophilic.[1][2]
Visualizing the Threat:
Figure 1: Thermal/Basic degradation pathway via intramolecular cyclization.
The Fix:
-
Keep it Cool: Never heat the free base above 40°C.
-
Avoid Strong Base: During extraction, use saturated NaHCO₃ (pH ~8.[1][2]5) rather than NaOH.[1][2]
-
Storage: Store as a salt (e.g., Hydrochloride or Oxalate), which protonates the amine and shuts down this cyclization pathway.[2]
Module C: Isolation & Storage (Oiling Out)
Q: The compound is an oil that refuses to solidify.[1][2] How can I get a handleable solid?
A: The free base is likely an oil due to the flexible alkyl chain and lack of rigid aromatic rings. Converting it to a salt is the standard solution for stabilization and purification.[2]
Protocol: Oxalate Salt Crystallization Oxalic acid is often preferred over HCl for amino-carbamates because it is non-hygroscopic and mild enough to avoid carbamate hydrolysis.[1][2]
-
Dissolve: Dissolve 1.0 eq of your crude oil in a minimal amount of anhydrous Ethanol or Isopropanol.
-
Add Acid: Add 1.0 eq of anhydrous Oxalic Acid dissolved in the same solvent dropwise with stirring.
-
Precipitate: A white precipitate should form.[1][2] If not, add Diethyl Ether or Hexanes until the solution turns cloudy.[2]
-
Chill: Store at 4°C for 4 hours.
-
Filter: Collect crystals. These are stable and resistant to cyclization.[1][2]
Standard Operating Procedure (SOP): Purification Workflow
Use this decision tree to select the correct purification method based on your crude purity.
Figure 2: Decision matrix for purification strategy.[1][2]
Method A: Flash Chromatography (Detailed)
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[1][2]
-
Gradient: 0% to 10% MeOH in DCM.
-
Modifier: Mandatory 1% Triethylamine (TEA) in both solvents.[1][2]
-
Loading: Dissolve sample in DCM. If insoluble, use a solid load (adsorb onto Celite).[1][2]
Method B: Aqueous Workup (pH Controlled)
If chromatography is not an option, use acid-base extraction, but strictly control the pH to prevent hydrolysis.[2]
-
Acid Wash: Dissolve crude in Ethyl Acetate.[1][2] Extract with 1M HCl (Keep cold, 0°C). The product goes into the water layer.
-
Discard Organics: Impurities remain in the Ethyl Acetate.[1][2]
-
Neutralize: Carefully adjust the aqueous layer to pH 8-9 using Saturated NaHCO₃ or dilute NaOH at 0°C. Do not overshoot to pH 12.
-
Extract: Immediately extract back into DCM (3x).
-
Dry: Dry over Na₂SO₄ and concentrate at <35°C.
References
-
Biotage. (2023).[1][2][3] Is there an easy way to purify organic amines? Retrieved from
-
Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (General reference for amine pKa and nucleophilic substitution mechanisms).
-
National Toxicology Program. (2004).[1][2] Toxicology and Carcinogenesis Studies of Urethane, Ethanol, and Urethane/Ethanol.[2] (Reference for carbamate metabolism and hydrolysis pathways). Retrieved from [1][2]
-
University of Rochester. (n.d.).[1][2] Chromatography: The Solid Phase.[1][2] (Reference for TEA-deactivated silica). Retrieved from [1][2]
-
Wang, H., et al. (2017).[1][2][4] CuH-Catalyzed Regioselective Intramolecular Hydroamination for the Synthesis of Alkyl-Substituted Chiral Aziridines. (Context on intramolecular cyclization of amino-carbamate derivatives). Retrieved from
Technical Support Center: Overcoming Solubility Challenges with 2-(Methylamino)ethyl dimethylcarbamate
Last Updated: February 17, 2026
Welcome to the technical support center for 2-(Methylamino)ethyl dimethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility issues encountered during experimental work. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your research.
A Note on Data for 2-(Methylamino)ethyl dimethylcarbamate
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the handling and solubility of 2-(Methylamino)ethyl dimethylcarbamate.
Q1: I'm having trouble dissolving 2-(Methylamino)ethyl dimethylcarbamate in water. Is this expected?
A1: Yes, this is expected. While the molecule contains polar functional groups (an amine and a carbamate), the overall structure has significant non-polar character due to the ethyl and methyl groups. Tertiary amines, in their free base form, often exhibit limited water solubility. The N,N-disubstituted carbamate group is also less polar than a primary or secondary carbamate.
Q2: What is the first step I should take to improve its aqueous solubility?
A2: The most effective initial step is to try and form a salt. The tertiary amine group in the molecule is basic and can be protonated by adding an acid. This will create a more polar, charged species (an ammonium salt) which is likely to have significantly greater aqueous solubility. We recommend starting with a dilute solution of a strong acid like hydrochloric acid (HCl).
Q3: Can I use organic solvents to dissolve 2-(Methylamino)ethyl dimethylcarbamate?
A3: Absolutely. Based on its structure, 2-(Methylamino)ethyl dimethylcarbamate is expected to be soluble in a range of polar and non-polar organic solvents. Good starting points would be methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM). For non-polar applications, toluene or ethyl acetate could be effective. However, always consider the compatibility of your chosen solvent with your experimental system.
Q4: I've noticed that my solution of 2-(Methylamino)ethyl dimethylcarbamate turns cloudy over time when dissolved in a basic aqueous buffer. What could be happening?
A4: This could be due to two main reasons. Firstly, if you initially dissolved the compound as a salt in an acidic solution and then raised the pH, you are likely causing it to revert to its less soluble free base form, which is precipitating out of solution. Secondly, while N,N-disubstituted carbamates are generally more stable to hydrolysis than their N-monosubstituted counterparts, they can still undergo hydrolysis, especially under strong basic conditions, to yield the corresponding alcohol and amine. This degradation could lead to the formation of less soluble byproducts.
Q5: What are the primary safety concerns when handling this compound?
A5: While a specific SDS is not available, based on structurally similar compounds like tert-Butyl Methyl[2-(methylamino)ethyl]carbamate, it is prudent to assume that 2-(Methylamino)ethyl dimethylcarbamate may cause severe skin burns and eye damage.[1] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides a systematic approach to tackling solubility issues with 2-(Methylamino)ethyl dimethylcarbamate.
Initial Solubility Screening
Before committing a large amount of your compound, it is crucial to perform a small-scale solubility test.
Protocol 1: Small-Scale Solubility Assessment
-
Weigh out a small, known amount of 2-(Methylamino)ethyl dimethylcarbamate (e.g., 1-5 mg) into several glass vials.
-
To each vial, add a different solvent from the list in the table below, starting with a small volume (e.g., 100 µL).
-
Vortex or sonicate the vials for 1-2 minutes.
-
Visually inspect for dissolution. If the compound dissolves, it is soluble at that concentration.
-
If it does not dissolve, incrementally add more solvent and repeat step 3 until the compound dissolves or a practical volume limit is reached.
-
Record your observations to build a solubility profile for your specific batch of the compound.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Recommended Solvents | Expected Solubility of 2-(Methylamino)ethyl dimethylcarbamate |
| Aqueous | Deionized Water | Low |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Low to Very Low | |
| Polar Protic | Ethanol, Methanol, Isopropanol | High |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | High |
| Non-Polar | Dichloromethane (DCM), Chloroform | High |
| Toluene, Ethyl Acetate | Moderate to High |
Improving Aqueous Solubility through pH Adjustment
The presence of a tertiary amine in 2-(Methylamino)ethyl dimethylcarbamate is the key to enhancing its solubility in aqueous media. By lowering the pH, you can protonate the amine, forming a more soluble salt.
Diagram 1: pH-Dependent Solubility Principle
Caption: Protonation of the tertiary amine at low pH increases polarity and water solubility.
Protocol 2: pH-Mediated Solubilization
-
Prepare a stock solution of 2-(Methylamino)ethyl dimethylcarbamate in a water-miscible organic solvent like DMSO or ethanol at a high concentration (e.g., 10-50 mg/mL).
-
In a separate vessel, prepare your desired aqueous buffer (e.g., PBS, Tris).
-
While vigorously stirring the aqueous buffer, slowly add small aliquots of the compound's stock solution.
-
If precipitation occurs, add a dilute solution of a strong acid (e.g., 1 M HCl) dropwise until the solution clears.
-
Monitor the pH of the final solution to ensure it is compatible with your experimental system.
-
Important: Be aware that lowering the pH significantly may affect your experiment. Always run a vehicle control with the same final pH and solvent concentration.
Troubleshooting Workflow
If you are still facing solubility challenges, follow this systematic troubleshooting workflow.
Diagram 2: Solubility Troubleshooting Workflow
Caption: A step-by-step guide to resolving solubility issues with 2-(Methylamino)ethyl dimethylcarbamate.
Part 3: Stability and Storage Considerations
Hydrolytic Stability:
The carbamate functional group can be susceptible to hydrolysis. N,N-disubstituted carbamates, such as the one in our target molecule, are generally more stable than N-monosubstituted or unsubstituted carbamates, particularly under neutral to acidic conditions. However, under strongly basic conditions, hydrolysis can be accelerated.
-
Recommendation: For long-term storage of aqueous solutions, it is advisable to maintain a pH below 7. If your experiment requires basic conditions, prepare the solution fresh and use it as soon as possible.
Storage:
-
Solid Form: Store the solid compound in a tightly sealed container in a cool, dry place, protected from moisture and light. Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.
-
Solutions: If you prepare stock solutions in organic solvents like DMSO, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the solvent is anhydrous to minimize hydrolysis during storage.
References
- TCI Europe N.V. (2025). Safety Data Sheet: tert-Butyl Methyl[2-(methylamino)ethyl]carbamate.
- Sigma-Aldrich. (2025). Safety Data Sheet: 2-(Methylamino)ethanol.
-
Principles of Drug Action 1, Spring 2005, Amines. (n.d.). Retrieved from a university course material website.
-
TCI Chemicals. (2025, September 24). SAFETY DATA SHEET: tert-Butyl Methyl[2-(methylamino)ethyl]carbamate.[1]
Sources
Technical Support Center: 2-(Methylamino)ethyl Dimethylcarbamate
Welcome to the technical support guide for researchers working with 2-(Methylamino)ethyl dimethylcarbamate. This resource is designed to provide in-depth troubleshooting and analytical guidance in a direct question-and-answer format. We will explore the causality behind experimental observations and provide robust, self-validating protocols to help you identify and understand byproducts encountered during your research.
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm observing an unexpected peak in my LC-MS analysis of a 2-(Methylamino)ethyl dimethylcarbamate sample. What are the most common byproducts or impurities I should consider?
A1: When analyzing 2-(Methylamino)ethyl dimethylcarbamate, unexpected peaks typically arise from three main sources: unreacted starting materials, degradation products, or byproducts from the synthesis reaction itself. The most common culprits are related to hydrolysis and intramolecular cyclization.
Based on the structure of your target compound, the primary suspects are:
-
Hydrolysis Product: The carbamate ester bond can hydrolyze, especially if exposed to moisture or acidic/basic conditions, cleaving the molecule back to its parent alcohol.[1][2]
-
Intramolecular Cyclization Product: This is a highly probable byproduct for this specific molecule. The terminal secondary amine can act as an internal nucleophile, attacking the carbamate carbonyl. A detailed study on a structurally similar compound confirmed that this cyclization-elimination reaction occurs readily at neutral pH, generating a stable five-membered ring.[3]
-
Unreacted Starting Material: Incomplete reaction will leave residual 2-(methylamino)ethanol.
-
Byproducts of Reagents: If dimethylcarbamoyl chloride was used for synthesis, its hydrolysis would yield dimethylamine.
Here is a summary of the most probable species to investigate:
| Compound Name | Structure | Exact Mass (M+H)⁺ | Common Source |
| 2-(Methylamino)ethanol | HO-CH₂-CH₂-NH-CH₃ | 76.0757 | Starting Material / Hydrolysis |
| N,N'-Dimethylimidazolidin-2-one | Cyclic Urea Structure | 115.0866 | Intramolecular Cyclization |
| Dimethylamine | (CH₃)₂NH | 46.0651 | Reagent Hydrolysis |
| Dimethylcarbamic Acid | (CH₃)₂N-COOH | 90.0550 | Unstable Hydrolysis Intermediate |
Q2: My product appears pure by NMR after synthesis, but new impurities arise during storage or workup. What is the likely degradation mechanism?
A2: This is a classic stability issue with this class of compounds. The appearance of new impurities over time, particularly in solution, strongly points to degradation via hydrolysis and subsequent intramolecular cyclization.
Pillar of Expertise: The driving force for this degradation is the proximity of the terminal secondary amine to the electrophilic carbamate carbonyl group. Even at neutral pH, this amine can initiate a nucleophilic attack.
The proposed degradation pathway is as follows:
-
Step 1: Hydrolysis (External Nucleophile): Water acts as a nucleophile, attacking the carbamate carbonyl. This is a reversible process that cleaves the ester bond, yielding 2-(methylamino)ethanol and dimethylcarbamic acid. The latter is unstable and rapidly decarboxylates to dimethylamine and CO₂.
-
Step 2: Intramolecular Cyclization (Internal Nucleophile): The secondary amine of 2-(Methylamino)ethyl dimethylcarbamate attacks the carbamate carbonyl. This forms a tetrahedral intermediate which then collapses, eliminating dimethylcarbamic acid and forming the stable cyclic urea, N,N'-Dimethylimidazolidin-2-one . This pathway is often kinetically favored.[3]
Below is a diagram illustrating these competing degradation pathways.
Caption: Competing degradation pathways via hydrolysis and cyclization.
Q3: What are the potential side products from the synthesis itself, assuming I use 2-(methylamino)ethanol and a carbamoylating agent?
A3: The byproduct profile from the synthesis depends heavily on the chosen carbamoylating agent and reaction conditions. Traditional methods often involve toxic reagents like phosgene or sensitive ones like isocyanates, but reactions with dialkyl carbonates or carbamoyl chlorides are common.[4][5]
Let's assume a common synthesis route: the reaction of 2-(methylamino)ethanol with dimethylcarbamoyl chloride.
Pillar of Trustworthiness: Understanding these potential side reactions allows you to build a self-validating analytical method that screens for expected impurities, not just the target product.
Potential side reactions and byproducts include:
-
Bis-carbamoylation: The secondary amine of the desired product could react with another equivalent of dimethylcarbamoyl chloride. This is less likely if the primary alcohol is significantly more reactive but can occur under forcing conditions.
-
Reaction with Solvent: If the solvent has nucleophilic sites (e.g., residual water in an aprotic solvent), it can consume the carbamoylating agent.
-
Formation of Ureas: If dimethylamine is present (from degradation of the carbamoyl chloride), it can react with the carbamoyl chloride to form tetramethylurea.
The diagram below outlines the intended reaction and a key side reaction.
Caption: Synthesis of the target compound and a potential side reaction.
Q4: How do I set up a reliable LC-MS/MS method to screen for my target compound and these potential byproducts?
A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for analyzing carbamates due to their potential thermal instability, which can be problematic for GC-MS.[6][7] An LC-MS/MS method provides both the sensitivity and specificity needed to identify and quantify these compounds in a complex matrix.[8][9]
Pillar of Authoritative Grounding: The following protocol is based on established methods for carbamate analysis, optimized for a standard reversed-phase system.[6][10]
Protocol: LC-MS/MS Analysis of 2-(Methylamino)ethyl Dimethylcarbamate and Byproducts
1. Sample Preparation:
- Accurately weigh ~1 mg of your sample.
- Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
- Perform a further 1:100 dilution in the same solvent for a final concentration of 1 µg/mL for injection.
2. LC Conditions:
- Column: C18 reversed-phase column (e.g., Shim-pack FC-ODS, 2.0 mm x 150 mm).[6]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.2 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 5 | | 20.0 | 95 | | 25.0 | 95 | | 25.1 | 5 | | 30.0 | 5 |
3. MS/MS Conditions (ESI Positive Mode):
- Ion Source: Electrospray Ionization (ESI), Positive Mode.
- Capillary Voltage: +4.5 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 350 °C.
- Scan Mode: Set up a Multiple Reaction Monitoring (MRM) method. First, perform a full scan analysis to identify the precursor ions ([M+H]⁺) for your expected compounds. Then, perform product ion scans for each precursor to identify characteristic fragment ions for quantification and qualification.
4. MRM Transitions to Monitor:
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) |
|---|---|---|---|
| Target Compound | 161.1 | Determine experimentally | Determine experimentally |
| 2-(Methylamino)ethanol | 76.1 | 58.1 | 44.1 |
| N,N'-Dimethylimidazolidin-2-one | 115.1 | 72.1 | 57.1 |
Note: Product ions for the target compound must be determined empirically by infusing a standard or performing a product ion scan on the chromatographic peak.
Workflow for Unknown Identification
For peaks that do not match the expected byproducts, a systematic approach is required.
Caption: A logical workflow for identifying unknown byproducts.
References
- Simultaneous Analysis of Carbamate Pesticides with LC-MS.
- Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.PMC.
- Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS.
- Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)
- Nuclear Magnetic Resonance Study of Some N,N-Dimethylcarbam
- Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice.Agilent Technologies.
- Chromatographic Analysis of Insecticidal Carbam
- Gas-Phase NMR Studies of N,N-Dimethyiamides.Journal of the American Chemical Society.
- 13C N.M.R.
- The 1 H and 13 C spectra of cyclohexyl-N,N-dimethylcarbamate (1) in CF...
- Organic Carbamates in Drug Design and Medicinal Chemistry.PMC.
- Carbamate synthesis by carbamoyl
- Formation of Intermediate and By-products in Synthesis of 4,4′-Methylenedimethyldiphenylcarbamate.
- Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups.
- behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment.University of California, Davis.
- Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides.Frontiers in Microbiology.
- Qualitative structure-metabolism relationships in the hydrolysis of carbam
- The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate.Journal of the Chemical Society, Perkin Transactions 2.
- Simultaneous determination of methylcarbamate and ethylcarbamate in fermented foods and beverages by derivatiz
- Simultaneous determination of methylcarbamate and ethylcarbamate in fermented foods and beverages by derivatization and GC-MS an.Chemistry Central Journal.
- Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole.Journal of Medicinal Chemistry.
Sources
- 1. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 2. Qualitative structure-metabolism relationships in the hydrolysis of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Methylamino)ethyl Dimethylcarbamate
From the Desk of a Senior Application Scientist
Welcome to the technical support center for 2-(Methylamino)ethyl dimethylcarbamate (MAE-DMC). This guide is designed for researchers, chemists, and process development professionals who are working with this versatile intermediate. The unique bifunctional nature of MAE-DMC, containing both a tertiary amine within the carbamate and a secondary amine in the ethyl chain, presents specific purification challenges. This document provides in-depth, experience-based troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.
Section 1: Critical Properties & Stability Profile
Understanding the inherent properties of 2-(Methylamino)ethyl dimethylcarbamate is the first step in designing a robust purification strategy. Its structure dictates its behavior under various conditions.
| Property | Value / Observation | Implication for Purification |
| Molecular Formula | C₆H₁₄N₂O₂ | Relatively low molecular weight, suggesting volatility. |
| Boiling Point | Estimated >200 °C (decomposes) | Atmospheric distillation is not feasible due to thermal decomposition.[1] High-vacuum distillation is mandatory. |
| Amine Basicity | Contains two basic centers: a secondary amine (more basic) and a tertiary amine (less basic). | Allows for selective purification via acid-base extraction. Careful pH control is critical to avoid protonating the less basic tertiary amine. |
| Solubility | Soluble in water and common organic solvents (e.g., Dichloromethane, Ethyl Acetate). | Aqueous workups are possible but must be managed carefully to prevent product loss and hydrolysis. |
| Stability | Prone to hydrolysis under strong acidic or basic conditions.[2][3] Thermally sensitive; can decompose near its boiling point.[1] | Avoid prolonged exposure to strong acids/bases and high temperatures. Use of mild conditions is paramount. |
Section 2: Frequently Asked Questions (FAQs) - General Purification Strategy
Q1: What is the best overall purification strategy for crude 2-(Methylamino)ethyl dimethylcarbamate?
A1: A multi-step approach is typically most effective. Start with a liquid-liquid extraction to remove the majority of ionic and highly polar impurities. This is followed by high-vacuum fractional distillation, which is the most critical step for separating the product from starting materials and closely related by-products. For achieving the highest purity (>99.5%), preparative chromatography may be necessary, although it is often not required if the distillation is performed carefully.
Caption: Troubleshooting decision tree for identifying and removing impurities.
Section 4: Standard Operating Protocols (SOPs)
SOP 1: High-Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus with a vacuum-jacketed Vigreux column (minimum 10 cm). Ensure all joints are properly greased and sealed. Connect the apparatus to a high-vacuum pump through a cold trap (dry ice/acetone or liquid nitrogen).
-
Charge the Flask: Add the crude 2-(Methylamino)ethyl dimethylcarbamate (which has been worked up and dried) to the round-bottom flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuate the System: Begin stirring and slowly evacuate the system. Watch for any bumping from residual solvent.
-
Apply Heat: Once a stable vacuum of <1 mmHg is achieved, slowly heat the distillation flask using a heating mantle controlled by a thermostat.
-
Collect Fractions: Discard any initial low-boiling forerun. Collect the main fraction at a steady head temperature. The exact temperature will depend on the vacuum achieved but will likely be in the 80-110 °C range.
-
Shutdown: Once the main fraction is collected, stop heating and allow the system to cool before slowly venting the apparatus to atmospheric pressure.
SOP 2: Purity Analysis by GC-MS
This protocol provides a general starting point for assessing the purity of your fractions.
| Parameter | Recommended Setting |
| GC Column | DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temp. | 220 °C |
| Oven Program | Start at 100°C, ramp at 10°C/min to 160°C, then ramp at 30°C/min to 250°C, hold for 3 min. [4] |
| MS Detector | Electron Ionization (EI), Scan Mode (m/z 40-300) |
| Expected Ions | Monitor for the molecular ion [M]⁺ and key fragments. Also monitor for ions characteristic of expected impurities (e.g., starting amine). |
References
- U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory- Determination of Selected Carbamate Pesticides. USGS.
- U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. EPA.
- Berger, T. A., & Deye, J. F. (1990). Analysis of Carbamate Pesticides by Packed Column Supercritical Fluid Chromatography.
- Jia, M., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 12267–12276.
- Pico, Y., et al. (2019). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. IntechOpen.
- Li, J., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Carbamates from Amines and Carbon Dioxide. BenchChem.
- Reddit r/Chempros. (2023).
- Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546.
- Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
- CPI. (2025). 6 key challenges when scaling up sustainable chemical processes.
- Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(2), 1135-1195.
- Testa, B., & Mayer, J. M. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Journal of Pharmacy and Pharmacology, 55(5), 559-572.
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). CN1865241A - Ethyl carbamate and its preparation method.
- Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
-
Wikipedia. (n.d.). Ethyl carbamate. Available from: [Link]
- ChemRxiv. (n.d.). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by GC-MS.
- Kobayashi, K., et al. (1990). Determination of Ethyl Carbamate in Various Fermented Foods by Selected Ion Monitoring. Journal of Food Protection, 53(2), 121-124.
- Tundo, P., et al. (2010). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Synlett, 2010(10), 1567-1571.
- Organic Syntheses. (n.d.). asym-DIMETHYLUREA.
- Organic Chemistry Portal. (n.d.).
- Organic Syntheses. (n.d.). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline.
- Ashton, F. M. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Methyl Carbamate. PubChem. Available from: [Link]
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
- OIV. (n.d.). Ethyl Carbamate (Type-II).
- MDPI. (2024). A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay.
- MDPI. (2025). Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review.
- BenchChem. (2025). Preventing decomposition of ethyl (2-hydroxypropyl)
-
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Available from: [Link]
-
MDPI. (2023). Simulation and Control of the Formation of Ethyl Carbamate during the Fermentation and Distillation Processes of Chinese Baijiu. Available from: [Link]
- Lachenmeier, D. W., et al. (2016). Determination of ethyl carbamate in stone fruit spirits, fruit marc spirits and other spirit drinks – A method validation study. Aspects of food control and animal health, 4.
Sources
Technical Support Center: Chiral Separation of 2-(Methylamino)ethyl Dimethylcarbamate Derivatives
Status: Active Operator: Senior Application Scientist Ticket ID: CHIRAL-CARB-001
Executive Summary & Chemical Context
Welcome to the Technical Support Center. You are inquiring about the chiral resolution of 2-(Methylamino)ethyl dimethylcarbamate derivatives .
Technical Note on Chirality:
The core scaffold 2-(methylamino)ethyl dimethylcarbamate is technically achiral. The chirality in this class typically arises from substitution on the ethyl linker (e.g.,
Primary Challenges:
-
Amine Tailing: The secondary amine (methylamino) interacts strongly with residual silanols on silica matrices, causing peak tailing.
-
Carbamate Instability: The dimethylcarbamate moiety is susceptible to hydrolysis, particularly in high-pH aqueous environments.
-
** conformational Flexibility:** The ethyl chain allows significant rotation, requiring specific "grooves" in the chiral stationary phase (CSP) for recognition.
Standard Operating Procedure (SOP): Method Development
Phase 1: Column & Mobile Phase Selection
For this class of carbamates, Polysaccharide-based Coated CSPs are the industry gold standard due to their ability to form hydrogen bonds with the carbamate carbonyl and oxygen.
Recommended Starting Conditions (Normal Phase)
| Parameter | Recommendation | Technical Rationale |
| Primary Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | The "OD" chemistry typically offers superior recognition for the carbamate functionality compared to Amylose phases [1]. |
| Secondary Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Use if OD-H shows partial separation. The helical amylose backbone provides a different inclusion cavity size. |
| Mobile Phase | n-Hexane : Isopropanol (IPA) : Diethylamine (DEA) | Hexane provides the non-polar bulk; IPA acts as the polar modifier. |
| Ratio | 90 : 10 : 0.1 (v/v/v) | Start here. Increase IPA to 20% if retention is too high ( |
| Additive (Critical) | 0.1% Diethylamine (DEA) | Mandatory. DEA masks silanol sites. Without it, the methylamino group will cause severe tailing and resolution loss [2]. |
| Temperature | 25°C | Lower temperatures (10–15°C) often improve resolution ( |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns.[1] |
| Detection | UV 210–220 nm | Carbamates have weak absorbance. If your derivative has an aromatic ring (e.g., phenyl), use 254 nm. |
Phase 2: Method Development Workflow
The following diagram outlines the logical progression for screening and optimizing your separation.
Figure 1: Decision matrix for initial chiral screening of carbamate derivatives. Note the priority of temperature control before solvent switching.
Troubleshooting Guide (FAQ Format)
Issue 1: Peak Tailing & Asymmetry
User Report: "I see separation, but the peaks are tailing badly (
Root Cause: The secondary amine in the "methylamino" tail is interacting with the acidic silanols of the silica support. This is a non-enantioselective retention mechanism that destroys resolution.
Solution Protocol:
-
Verify Additive: Ensure you are using Diethylamine (DEA) or Triethylamine (TEA) .
-
Concentration Check: The standard is 0.1%. For stubborn amines, increase to 0.2% .
-
Column History: If the column was previously used with acidic additives (TFA/Acetic Acid), it must be flushed. Acid binds to the phase and attracts amines.
-
Flush Protocol: 100% Ethanol (with 0.5% DEA) at 0.5 mL/min for 3 hours.
-
Issue 2: "Ghost" Peaks or Retention Shift
User Report: "My retention times are drifting lower, and a new small peak appeared at the solvent front."
Root Cause: On-column Hydrolysis. Dimethylcarbamates are stable in organic solvents but can hydrolyze if the mobile phase contains moisture or if the system was left in a high-pH aqueous buffer (if using RP).
Solution Protocol:
-
Water Control: Use HPLC-grade "Dry" Hexane and IPA.
-
System Flush: Ensure the lines are free of aqueous buffers from previous users.
-
Avoid Alcoholysis: In rare cases, ethanol can trans-esterify with carbamates. If you suspect this, switch to Acetonitrile (ACN) / DEA (Polar Organic Mode) on an Immobilized column (like Chiralpak IA/IC) to avoid alcohol completely [3].
Issue 3: Solubility Issues in Hexane
User Report: "My derivative is a salt (e.g., HCl salt) and precipitates in Hexane/IPA."
Root Cause: Carbamate salts are insoluble in Normal Phase solvents.
Solution Protocol:
-
Free Basing: You must convert the salt to the free base before injection, OR
-
Polar Organic Mode (POM):
-
Column: Chiralpak IA or IC (Immobilized versions are required for stability).
-
Mobile Phase: 100% Acetonitrile (with 0.1% DEA) or MeOH/ACN mixtures.
-
Note: Coated columns (OD-H/AD-H) cannot tolerate 100% Acetonitrile or Ethyl Acetate; they will dissolve.
-
Advanced Logic: Mechanism of Recognition
Understanding why the separation works helps you optimize it.
-
H-Bonding: The carbamate
and groups form hydrogen bonds with the carbamate groups on the cellulose/amylose backbone. -
Dipole-Dipole: The dimethylcarbamate group has a strong dipole that aligns with the CSP.
-
Steric Fit: The "methylamino" tail must fit into the chiral grooves. If your derivative has a bulky group (e.g., a phenyl ring on the ethyl chain), it enhances steric discrimination.
Troubleshooting Logic Tree:
Figure 2: Rapid diagnostic path for common chromatographic anomalies in amine-carbamate separations.
References
-
Daicel Corporation. Instruction Manual for CHIRALCEL® OD-H. (The standard reference for cellulose tris(3,5-dimethylphenylcarbamate) columns).
-
Stringham, R. W., & Ye, Y. K. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.[2] Journal of Chromatography A, 1101(1-2), 86-93. (Establishes the critical role of additives for amines).
-
Sielc Technologies. Separation of Rivastigmine on Newcrom R1 HPLC column. (Demonstrates alternative RP methods and stability considerations for this specific pharmacophore).
-
BenchChem. A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. (Overview of polysaccharide phase selectivity).
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of Carbamate Derivatives as Acetylcholinesterase Inhibitors
Abstract
Carbamate derivatives represent a significant class of compounds, primarily recognized for their role as acetylcholinesterase (AChE) inhibitors. While the specific molecule 2-(Methylamino)ethyl dimethylcarbamate is not extensively documented in peer-reviewed literature, this guide will explore the broader class of aminoethyl carbamates and related derivatives. We will delve into their mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy, drawing comparisons with established carbamate drugs such as rivastigmine. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and evaluation of this chemical class.
Introduction: The Significance of Carbamates as AChE Inhibitors
Acetylcholine (ACh) is a critical neurotransmitter in both the central and peripheral nervous systems, playing a vital role in cognitive processes such as memory and learning. A deficiency in cholinergic transmission is a key feature of Alzheimer's disease (AD). One of the primary therapeutic strategies for AD is to enhance cholinergic signaling by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of ACh in the synaptic cleft.
Carbamate derivatives have emerged as a cornerstone in this therapeutic approach. These compounds are pseudo-irreversible inhibitors of AChE, meaning they form a covalent bond with the enzyme that is more stable than the acetylated intermediate formed with acetylcholine, but which can still be slowly hydrolyzed. This mechanism of action leads to a sustained increase in acetylcholine levels, thereby ameliorating the symptoms of cholinergic deficit.
Mechanism of Action: The Carbamoylation of Acetylcholinesterase
The inhibitory activity of carbamates stems from their ability to act as alternative substrates for AChE. The process, known as carbamoylation, involves the transfer of the carbamoyl group from the inhibitor to a serine residue within the active site of the enzyme. This results in a carbamoylated enzyme that is temporarily inactive. The rate of decarbamoylation is significantly slower than the deacetylation that occurs with acetylcholine, leading to prolonged inhibition of the enzyme.
The general mechanism can be visualized as follows:
Figure 1: Generalized mechanism of AChE inhibition by carbamate derivatives.
Comparative Analysis of Carbamate Derivatives
The efficacy and selectivity of carbamate inhibitors are highly dependent on their chemical structure. By comparing well-characterized derivatives, we can elucidate key structure-activity relationships (SAR).
Structural Comparison: Rivastigmine and a Hypothetical Derivative
To illustrate the impact of structural modifications, we will compare the established drug rivastigmine with the hypothetical 2-(Methylamino)ethyl dimethylcarbamate.
-
Rivastigmine: Features a tertiary amine and a carbamate moiety attached to a phenyl ring. This structure allows for interaction with both the catalytic and peripheral anionic sites of AChE.
-
2-(Methylamino)ethyl dimethylcarbamate: A simpler aliphatic carbamate. Its smaller size and lack of an aromatic ring would likely result in different binding kinetics and selectivity.
| Compound | Structure | Key Structural Features | Predicted AChE Inhibition |
| Rivastigmine | C14H22N2O2 | Phenylcarbamate, Tertiary amine | Potent, pseudo-irreversible |
| 2-(Methylamino)ethyl dimethylcarbamate | C8H18N2O2 | Aliphatic carbamate, Secondary amine | Likely weaker, may lack selectivity |
Experimental Data: Inhibition Potency (IC50)
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of the enzyme's activity. The following table presents IC50 values for several well-known carbamate inhibitors against AChE.
| Compound | IC50 (AChE) | Source |
| Rivastigmine | 4.3 µM | |
| Neostigmine | 0.4 µM | |
| Pyridostigmine | 0.7 µM |
Lower IC50 values indicate higher inhibitory potency.
Experimental Protocol: The Ellman's Assay for AChE Activity
To empirically determine the inhibitory potency of novel carbamate derivatives, the Ellman's assay is the gold standard. This colorimetric assay provides a reliable and high-throughput method for measuring AChE activity.
Principle
The assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer (pH 8.0).
-
Dissolve AChE in the phosphate buffer to a final concentration of 0.1 U/mL.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a 75 mM solution of acetylthiocholine iodide (ATCI) in deionized water.
-
Prepare stock solutions of the carbamate inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
125 µL of 100 mM phosphate buffer (pH 8.0)
-
25 µL of the carbamate inhibitor dilution (or solvent for control)
-
25 µL of the AChE solution
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2: Workflow for determining AChE inhibition using the Ellman's assay.
Structure-Activity Relationship (SAR) Insights
The development of effective carbamate inhibitors hinges on understanding how different structural features influence their biological activity.
-
The Carbamate Moiety: The nature of the substituents on the carbamate nitrogen is crucial. For instance, dimethylcarbamates are common, but other substitutions can modulate the stability of the carbamoylated enzyme and thus the duration of inhibition.
-
The Leaving Group: The portion of the molecule that is displaced upon carbamoylation significantly impacts binding affinity and selectivity. Aromatic or heteroaromatic ring systems, as seen in rivastigmine and pyridostigmine, often engage in pi-pi stacking interactions within the active site gorge of AChE, enhancing potency.
-
The Amine Group: The nature and position of the amine group influence the compound's pKa and its ability to interact with anionic residues in the enzyme's active site. Tertiary amines, like in rivastigmine, are often protonated at physiological pH, facilitating electrostatic interactions.
Conclusion and Future Directions
Carbamate derivatives remain a highly relevant class of compounds for the development of AChE inhibitors. While the specific compound 2-(Methylamino)ethyl dimethylcarbamate is not well-characterized, the principles of SAR within the carbamate class provide a strong foundation for predicting its potential activity and for designing novel derivatives. Future research should focus on synthesizing and evaluating novel carbamates with improved potency, selectivity for AChE over butyrylcholinesterase (BuChE), and better pharmacokinetic properties to minimize side effects and enhance therapeutic efficacy in neurodegenerative diseases. The systematic application of standardized assays, such as the Ellman's method, is crucial for the comparative evaluation of these next-generation inhibitors.
References
-
Anand, P., & Singh, B. (2013). A review on cholinesterase inhibitors for Alzheimer's disease. Archives of Pharmacal Research, 36(4), 375-399. [Link]
-
Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology, 11(3), 315-335. [Link]
-
Islam, M. A., & Yarla, N. S. (2018). Rivastigmine, a brain-selective acetylcholinesterase inhibitor, and its current status in the treatment of Alzheimer’s disease. CNS Neuroscience & Therapeutics, 24(12), 1146-1157. [Link]
-
Ahmed, A. A., & Al-Snafi, A. E. (2018). Treatment of myasthenia gravis with pyridostigmine- a review. IOSR Journal of Pharmacy, 8(8), 57-69. [Link]
-
Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]
Comprehensive Guide to Validating Analytical Methods for 2-(Methylamino)ethyl dimethylcarbamate
Executive Summary & Chemical Profile
2-(Methylamino)ethyl dimethylcarbamate is a polar, secondary amine carbamate ester. Its chemical structure presents specific analytical challenges:
-
Weak Chromophore: The dimethylcarbamate moiety lacks significant UV absorbance above 220 nm, making standard HPLC-UV detection prone to baseline noise and interference.
-
Polarity: The secondary amine and ester linkage create a polar profile, requiring careful column selection (e.g., HILIC or C18 with ion-pairing) to ensure retention.
-
Thermal Instability: Like many carbamates, it is susceptible to thermal degradation, making direct Gas Chromatography (GC) analysis risky without derivatization.
This guide compares three primary analytical methodologies—LC-MS/MS , HPLC-UV/DAD , and Derivatization-HPLC-FLD —and provides a validated protocol for the industry-standard LC-MS/MS approach.
Chemical Structure Analysis[1]
-
IUPAC Name: 2-(methylamino)ethyl N,N-dimethylcarbamate
-
Functional Groups: Secondary Amine (Basic, pKa ~9-10), Carbamate Ester (Hydrolysis susceptible).
-
Molecular Weight: ~146.19 g/mol .
Methodology Comparison: Selecting the Right Tool
The choice of method depends on the required sensitivity (Limit of Quantitation - LoQ) and matrix complexity.
| Feature | Method A: LC-MS/MS (Recommended) | Method B: HPLC-UV/DAD | Method C: Derivatization-HPLC-FLD |
| Principle | ESI+ Ionization, MRM Detection | UV Absorbance @ 210–215 nm | Fluorescence (e.g., FMOC/OPA reaction) |
| Sensitivity (LoQ) | High (0.1 – 1.0 ng/mL) | Moderate (1 – 10 µg/mL) | High (1 – 10 ng/mL) |
| Selectivity | Excellent (Mass-based) | Low (Prone to matrix interference) | High (Specific to amines) |
| Throughput | High (Rapid gradients) | Moderate | Low (Requires reaction time) |
| Primary Use Case | Trace analysis, Bioanalysis (Plasma/Urine) | QC of raw material, High-concentration formulation | Trace analysis without MS access |
| Limitations | Matrix effects (Ion suppression) | Non-specific, Requires high purity | Complex sample prep, Derivative stability |
Decision Matrix
The following logic flow guides the selection of the validation strategy:
Figure 1: Decision tree for selecting the analytical method based on sensitivity requirements and instrument availability.
Validated Protocol: LC-MS/MS Workflow
This section details the LC-MS/MS method, chosen for its superior specificity and sensitivity for polar carbamates. This protocol is designed to meet ICH Q2(R1) and FDA Bioanalytical Method Validation standards.
Instrumentation & Conditions[2]
-
System: UHPLC coupled to Triple Quadrupole Mass Spectrometer.
-
Column: C18 Polar Embedded (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex Biphenyl), 2.1 x 100 mm, 1.7 µm.
-
Rationale: Standard C18 may result in poor retention of the polar amine; polar-embedded phases improve peak shape and retention.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for pH stability).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 – 0.4 mL/min.
-
Injection Volume: 2 – 5 µL.
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).[1]
-
Source Temp: 400°C.
-
Capillary Voltage: 3.0 kV.
-
MRM Transitions:
-
Quantifier: m/z 147.1
72.1 (Loss of dimethylcarbamic acid fragment). -
Qualifier: m/z 147.1
44.1 (Amine fragment). -
Note: Precursor ion [M+H]+ is 147.1 Da.
-
Sample Preparation (QuEChERS / Protein Precipitation)
For biological matrices (plasma) or complex fluids:
-
Aliquot: Transfer 100 µL of sample to a tube.
-
Precipitation: Add 300 µL cold Acetonitrile (containing Internal Standard, e.g., Carbachol-d9 or a structural analog).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Dilution: Dilute supernatant 1:1 with Mobile Phase A (to match initial gradient conditions).
-
Inject: Transfer to autosampler vial.
Workflow Visualization
Figure 2: Step-by-step sample preparation and analysis workflow for LC-MS/MS quantification.
Validation Parameters & Acceptance Criteria
To ensure the method is "fit for purpose," the following validation experiments must be performed. Data presented below is representative of typical performance for carbamate analysis.
| Parameter | Experimental Procedure | Acceptance Criteria (Bioanalytical) |
| Selectivity | Analyze 6 blank matrix sources. | No interfering peaks > 20% of LLOQ area. |
| Linearity | 6-8 non-zero standards (e.g., 1 – 1000 ng/mL). | |
| Accuracy | QC samples at Low, Mid, High (n=5). | Mean recovery 85 – 115%. |
| Precision | Repeatability (Intra-day) & Intermediate (Inter-day). | CV |
| Matrix Effect | Compare slope of matrix curve vs. solvent curve. | 85 – 115% (or matrix-matched calibration). |
| Stability | Freeze-thaw (3 cycles), Benchtop (4h). | Deviation |
Critical Analytical Note: Matrix Effects
Carbamates analyzed by ESI+ are susceptible to ion suppression from phospholipids.
-
Mitigation: If matrix effects exceed
20%, switch to Stable Isotope Dilution (using a deuterated internal standard) or implement a Phospholipid Removal Plate during sample prep.
Alternative Method: HPLC-UV (For Quality Control)
For raw material testing where sensitivity is not critical, HPLC-UV is robust and cost-effective.
-
Detector: Diode Array (DAD) or Variable Wavelength (VWD).
-
Wavelength: 210 nm (monitor 220 nm as reference).
-
Mobile Phase: Phosphate Buffer (pH 6.0) / Acetonitrile (Isocratic or Gradient).
-
Note: Phosphate buffer is preferred over Formic acid for UV transparency at low wavelengths.
-
-
Limitation: Solvents must be HPLC-grade or higher to minimize baseline drift at 210 nm.
References
-
Owens, J., & Koester, C. (2008).[4] Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. Lawrence Livermore National Laboratory.[4]
-
U.S. Environmental Protection Agency (EPA). Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.
-
Toxics. (2022).[3] Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices.
Sources
- 1. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. osti.gov [osti.gov]
A Comparative Guide to the Purity Assessment of Rivastigmine and its Alternatives in Drug Development
For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of the analytical methodologies used to assess the purity of rivastigmine, a key cholinesterase inhibitor for the treatment of Alzheimer's disease, and its therapeutic alternatives, donepezil and galantamine. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Clarifying the Subject: From 2-(Methylamino)ethyl dimethylcarbamate to Rivastigmine
The query "2-(Methylamino)ethyl dimethylcarbamate" likely refers to a substructure or a related compound of the well-established drug, rivastigmine. The formal chemical name for rivastigmine is (S)-N-Ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenyl carbamate[1][2][3][4]. The carbamate moiety and the dimethylaminoethyl group are key functional components of the rivastigmine molecule. This guide will focus on the comprehensive purity assessment of rivastigmine and its therapeutic counterparts.
The Criticality of Purity in Cholinesterase Inhibitors
Rivastigmine, donepezil, and galantamine are pivotal in managing the symptoms of Alzheimer's disease by inhibiting the breakdown of the neurotransmitter acetylcholine[1][5]. The presence of impurities, which can arise during synthesis or degradation, may not only reduce the therapeutic efficacy of the drug but also introduce toxic side effects[][7]. Therefore, rigorous purity assessment is a non-negotiable aspect of their development and quality control.
Comparative Analysis of Purity Assessment Methodologies
The three primary analytical techniques employed for the purity assessment of rivastigmine and its alternatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of impurity profiling.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC, particularly in its reverse-phase mode (RP-HPLC), is the most widely used technique for the purity assessment of rivastigmine, donepezil, and galantamine due to its versatility, sensitivity, and ability to separate a wide range of impurities[8][9][10][11][12][13][14].
-
Column Selection: A C18 column is frequently chosen for its hydrophobicity, which provides good retention and separation of the relatively non-polar drug molecules and their process-related impurities[8][14]. The choice of a specific brand and model of the column is often based on achieving the best resolution and peak shape for the target analytes and their known impurities.
-
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical. The buffer controls the pH, which is crucial for maintaining the consistent ionization state of the analytes and achieving reproducible retention times. The organic solvent is the strong eluent, and its proportion is optimized to achieve adequate separation within a reasonable runtime. Gradient elution, where the mobile phase composition is changed during the run, is often employed to resolve complex mixtures of impurities with varying polarities[8][15].
-
Detection: UV detection is the most common method, with the wavelength selected based on the maximum absorbance of the drug and its impurities to ensure high sensitivity[12][13]. For instance, rivastigmine is often monitored at around 217-220 nm. A photodiode array (PDA) detector is highly advantageous as it can acquire spectra across a range of wavelengths, which helps in peak purity assessment and identification of co-eluting impurities[5].
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Ammonium acetate buffer (pH adjusted to 4.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from 70% A and 30% B to 40% A and 60% B over 20 minutes, followed by a 5-minute hold and a 5-minute re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the rivastigmine sample in the mobile phase to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify and quantify impurities based on their retention times relative to the main rivastigmine peak.
-
Use an external standard of known concentration to determine the amount of each impurity.
-
Assess peak purity using the PDA detector to ensure no co-eluting peaks are present.
-
Caption: A typical workflow for HPLC-based purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Semi-Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis. It is particularly useful for identifying residual solvents and certain process-related impurities.
-
Injection Technique: Due to the thermal lability of some carbamates, a split/splitless injector is commonly used, and the injection temperature is optimized to prevent degradation of the analyte.
-
Column Selection: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl methylpolysiloxane) is often chosen to separate a wide range of volatile and semi-volatile compounds.
-
Temperature Programming: A temperature gradient is typically employed to ensure the efficient elution of compounds with different boiling points, from volatile residual solvents to less volatile impurities.
-
Detection: Mass spectrometry provides both high sensitivity and structural information, allowing for the confident identification of unknown impurities by comparing their mass spectra to libraries or through fragmentation pattern analysis.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min).
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Scan Range: m/z 40-550.
-
-
Sample Preparation:
-
Dissolve the galantamine sample in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
For the analysis of some impurities, derivatization (e.g., silylation) might be necessary to improve volatility and thermal stability[11].
-
-
Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra with those of reference standards or by searching mass spectral libraries.
-
Quantify impurities using an internal standard method for better accuracy and precision.
-
Caption: A general workflow for GC-MS-based impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantitative Analysis
NMR spectroscopy, particularly quantitative NMR (qNMR), is an invaluable tool for the absolute purity determination of drug substances without the need for a reference standard of the analyte itself[16][17][18][19]. It is also the most powerful technique for the unambiguous structural elucidation of unknown impurities.
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte's signals is crucial for accurate quantification.
-
Solvent Selection: A deuterated solvent that completely dissolves both the sample and the internal standard is chosen.
-
Acquisition Parameters: Long relaxation delays (D1) are essential to ensure complete relaxation of all nuclei, which is a prerequisite for accurate integration and quantification. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
Data Processing: Careful phasing and baseline correction are critical for accurate integration of the signals.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a probe capable of delivering highly uniform radiofrequency pulses.
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the rivastigmine sample and a similar amount of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
-
NMR Acquisition:
-
Acquire a 1D proton (¹H) NMR spectrum with a long relaxation delay (e.g., 5 times the longest T1 of the signals of interest).
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of rivastigmine and a signal of the internal standard.
-
Calculate the purity of rivastigmine using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Caption: The logical flow of a quantitative NMR (qNMR) experiment.
Comparison of Purity Assessment Methods
| Feature | HPLC-UV/PDA | GC-MS | qNMR |
| Principle | Differential partitioning between a stationary and mobile phase | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass analysis | Nuclear spin resonance in a magnetic field |
| Primary Application | Quantification of known and unknown non-volatile impurities | Identification and quantification of volatile and semi-volatile impurities | Absolute purity determination and structural elucidation |
| Advantages | High sensitivity, high throughput, robust, widely available | Excellent for volatile impurities and residual solvents, provides structural information | Absolute quantification without a specific reference standard, highly specific, non-destructive |
| Disadvantages | Requires reference standards for quantification, may not be suitable for very polar or non-UV active compounds | Not suitable for non-volatile or thermally labile compounds, may require derivatization | Lower sensitivity than chromatographic methods, requires a high-field instrument, can be complex to set up |
| Typical LOD/LOQ | Low ng/mL to µg/mL | pg to low ng range | ~0.1% w/w |
Impurity Profiles of Rivastigmine and its Alternatives
A thorough understanding of the potential impurities is crucial for developing effective purity assessment methods.
Rivastigmine Impurities:
Process-related impurities in rivastigmine can arise from starting materials, intermediates, or side reactions during synthesis. Degradation impurities can form under stress conditions like heat, light, and humidity[7].
-
(S)-3-(1-(Dimethylamino)ethyl)phenol: A key starting material[].
-
N-Desmethyl Rivastigmine: An impurity resulting from the loss of a methyl group.
-
Rivastigmine N-Oxide: An oxidation product.
-
Process-related impurities: Various other impurities related to the specific synthetic route have been identified and characterized using techniques like LC-MS/MS and NMR[10].
Donepezil Impurities:
Donepezil's impurity profile includes both process-related and degradation products. Forced degradation studies are essential to identify potential degradants[].
-
Process-related impurities: Several impurities related to the synthesis of the indanone and piperidine moieties have been reported[21][22][23][24].
-
Degradation products: Donepezil is susceptible to degradation under acidic, basic, and oxidative conditions[][25].
Galantamine Impurities:
Galantamine is a natural alkaloid, and its impurity profile can include other related alkaloids from the plant source, as well as impurities introduced during extraction and purification[26].
-
Related alkaloids: Epigalantamine, N-desmethylgalantamine, and narwedine are common impurities[27].
-
Process-related impurities: Impurities can also arise from the synthetic process if a synthetic route is used[27].
Conclusion: A Multi-faceted Approach to Purity Assurance
The purity assessment of 2-(Methylamino)ethyl dimethylcarbamate (rivastigmine) and its alternatives, donepezil and galantamine, necessitates a multi-faceted analytical approach. HPLC stands out as the primary workhorse for routine quality control due to its robustness and versatility in separating a wide array of impurities. GC-MS is indispensable for the analysis of volatile and semi-volatile impurities, providing crucial information on residual solvents and specific process-related byproducts. Finally, qNMR serves as the ultimate arbiter for absolute purity determination and is unparalleled in its ability to elucidate the structure of unknown impurities.
For drug development professionals, the selection of the appropriate analytical methodology, or more often a combination of methods, is dictated by the specific requirements of the analysis, the nature of the potential impurities, and the stage of drug development. A thorough understanding of the principles and practical considerations of each technique, as outlined in this guide, is paramount to ensuring the safety, quality, and efficacy of these vital medications.
References
-
Frontiers in Health Informatics. (n.d.). Reverse Phase Liquid Chromatography Method Development and Validation for Impurity Profiling of Donepezil Drug. Retrieved from [Link]
-
Ingenta Connect. (2003, September 1). RP-HPLC Determination of Galantamine Hydrobromide and Related Substances in Its Oral Solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and characterization of potential impurities of donepezil. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. Retrieved from [Link]
-
PubMed. (2008, July 15). Analysis of galanthamine-type alkaloids by capillary gas chromatography-mass spectrometry in plants. Retrieved from [Link]
-
SynThink. (n.d.). Donepezil EP Impurities & USP Related Compounds. Retrieved from [Link]
- A Review on Method Development and Validation on Donepezil Hydrochloride by RP HPLC. (2008, May 2). International Journal of PharmTech Research, 1(4), 1234-1240.
-
PubMed. (2012, August 15). GC-MS of amaryllidaceous galanthamine-type alkaloids. Retrieved from [Link]
-
PubChem. (n.d.). Rivastigmine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Donepezil-impurities. Retrieved from [Link]
-
ResearchGate. (2022, May 15). (PDF) METHODS FOR ANALYSIS OF GALANTAMINE HYDROBROMIDE. Retrieved from [Link]
-
PubMed. (2011, February 15). Development and validation of a GC-MS method for rapid determination of galanthamine in Leucojum aestivum and Narcissus ssp.: a metabolomic approach. Retrieved from [Link]
-
PubChem. (n.d.). Rivastigmine, (R)-. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Donepezil Hydrochloride-impurities. Retrieved from [Link]
-
Drugs.com. (2025, November 6). Rivastigmine Monograph for Professionals. Retrieved from [Link]
-
ChEMBL. (n.d.). Compound: RIVASTIGMINE (CHEMBL636). Retrieved from [Link]
- Google Patents. (n.d.). US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates.
-
Research Journal of Pharmacy and Technology. (n.d.). Analytical Method Development and Validation for the analysis of Donepezil hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. Retrieved from [Link]
-
Veeprho. (n.d.). Galantamine Impurities and Related Compound. Retrieved from [Link]
-
Veeprho Pharmaceuticals. (n.d.). Rivastigmine Impurities and Related Compound. Retrieved from [Link]
- Google Patents. (n.d.). WO2006013546A2 - Process for the preparation of pure galantamine.
-
ResearchGate. (2025, August 7). Analysis of galanthamine-type alkaloids by capillary gas chromatography-mass spectrometry in plants | Request PDF. Retrieved from [Link]
- Google Patents. (2014, March 26). CN103664703A - Synthesis process of rivastigmine tartrate.
- 834 - CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS. (2013, May 18). International Journal of Pharmaceutical Sciences and Research, 4(5), 1834-1841.
-
PubMed. (2008, September 25). Comparison of methods used for the determination of cholinesterase activity in whole blood. Retrieved from [Link]
-
SciSpace. (n.d.). A NOVEL RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF GALANTAMINE HYDROBROMIDE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Galanthamine-impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC systems for analysis of related substances in Galantamine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Galanthamine-impurities. Retrieved from [Link]
-
International Journal of Science and Healthcare Research. (n.d.). A Validated Method for Estimation of Rivastigmine Pure and Its Pharmaceutical Formulations by UV Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025, October 2). Methods for the analysis of galanthamine and its extraction from laboratory to industrial scale. Retrieved from [Link]
-
ResearchGate. (2016, November 27). A validated RP-HPLC method for estimation of Rivastigmine in pharmaceutical formulations. Retrieved from [Link]
-
PMC. (n.d.). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Retrieved from [Link]
-
MDPI. (2023, February 1). Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. Retrieved from [Link]
-
PubMed. (1973). Comparison of methods for measuring cholinesterase inhibition by carbamates. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) RP-HPLC Method For The Estimation of Rivastigmine in Bulk and in Dosage Forms. Retrieved from [Link]
-
Iranian Journal of Toxicology. (n.d.). Comparative measurement of serum Acetyl Cholinesterase Enzyme using three different methods. Retrieved from [Link]
-
ResearchGate. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved from [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]
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ResearchGate. (2023, February 1). Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. Retrieved from [Link]
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SynThink. (n.d.). Galantamine EP Impurity C | 21133-52-8. Retrieved from [Link]
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Quantitative NMR Spectroscopy. (n.d.). Retrieved from [Link]
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Ingenta Connect. (n.d.). Identification and characterization of new impurities in rivastigmine. Retrieved from [Link]
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MDPI. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from [Link]
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A Comparative Guide to In Vitro Studies of Carbamate-Based Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting and evaluating in vitro studies of carbamate-based acetylcholinesterase inhibitors. Due to the limited publicly available data on 2-(Methylamino)ethyl dimethylcarbamate, this document uses Rivastigmine, a clinically significant carbamate inhibitor, as a primary exemplar. The principles, protocols, and comparative data presented herein are designed to be broadly applicable for researchers investigating novel carbamate compounds.
Introduction: The Role of Acetylcholinesterase Inhibition in Neurodegenerative Disease
Acetylcholinesterase (AChE) is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts, a process essential for terminating nerve impulses.[1] Inhibition of AChE increases the concentration and duration of action of acetylcholine, a therapeutic strategy employed in the management of conditions characterized by cholinergic deficits, such as Alzheimer's disease and myasthenia gravis.[1] Carbamate-based compounds represent a significant class of AChE inhibitors, acting as pseudo-irreversible inhibitors that carbamylate the serine residue in the active site of the enzyme.[2]
This guide will delve into the in vitro evaluation of these inhibitors, focusing on the most common assay for determining inhibitory potency, and compare the performance of carbamate inhibitors with other classes of AChE inhibitors.
The Ellman's Assay: A Cornerstone of In Vitro AChE Inhibition Studies
The most widely utilized method for measuring AChE activity in vitro is the colorimetric assay developed by Ellman.[1][3] Its simplicity, reliability, and suitability for high-throughput screening have made it a staple in drug discovery.[1]
Principle of the Assay:
The Ellman's assay indirectly measures AChE activity.[1] The enzyme hydrolyzes the substrate analog, acetylthiocholine (ATCh), to produce thiocholine.[4] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[1][4] The rate of color development is directly proportional to the AChE activity. When an inhibitor is present, the rate of ATCh hydrolysis decreases, leading to a reduced rate of color formation.[1]
Caption: Workflow of the Ellman's Assay for AChE Inhibition.
Detailed Experimental Protocol for In Vitro AChE Inhibition Assay (96-well plate format)
This protocol provides a standardized procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound.
Materials and Reagents:
-
Enzyme: Purified Acetylcholinesterase (e.g., from electric eel or recombinant human)[1]
-
Buffer: 0.1 M Phosphate Buffer, pH 8.0[5]
-
Substrate: Acetylthiocholine iodide (ATCI)[1]
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[1]
-
Test Compound: Dissolved in a suitable solvent (e.g., DMSO)[1]
-
Positive Control: A known AChE inhibitor (e.g., Donepezil or Physostigmine)[1]
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 412 nm[5]
Procedure:
-
Plate Setup:
-
Blank: 190 µL of phosphate buffer and 10 µL of DTNB.
-
Negative Control (100% enzyme activity): 140 µL of phosphate buffer, 20 µL of DTNB, 10 µL of AChE solution, and 10 µL of solvent (e.g., DMSO).
-
Test Compound Wells: 130 µL of phosphate buffer, 20 µL of DTNB, 10 µL of AChE solution, and 10 µL of the test compound at various concentrations.
-
Positive Control Wells: 130 µL of phosphate buffer, 20 µL of DTNB, 10 µL of AChE solution, and 10 µL of the positive control inhibitor solution.[1]
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 25°C for 10 minutes.[5] For carbamate inhibitors like rivastigmine, a longer pre-incubation time may be necessary to allow for carbamylation of the enzyme.[6]
-
Initiation of Reaction: Add 20 µL of the ATCI substrate solution to all wells except the blank to start the enzymatic reaction.[1]
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm and continue to record readings at regular intervals (e.g., every 30 seconds) for 5-10 minutes.[7]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well from the linear portion of the kinetic curve.[1]
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (ΔA/min_control - ΔA/min_inhibitor) / ΔA/min_control ] x 100[1]
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
-
Comparative Analysis of Acetylcholinesterase Inhibitors
The efficacy of an AChE inhibitor is not solely defined by its potency (IC50) but also by its selectivity for AChE over butyrylcholinesterase (BChE), another cholinesterase found in the body.
Comparative IC50 Data for Common AChE Inhibitors
The following table summarizes the in vitro IC50 values for several well-characterized AChE inhibitors. It is important to note that these values can vary between studies due to different experimental conditions (e.g., enzyme source, buffer composition, temperature).
| Inhibitor | Class | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity (BChE/AChE) |
| Rivastigmine | Carbamate | 4.3 - 4760 | 16 - 238 | Moderate |
| Physostigmine | Carbamate | 0.67[6] | 59[8] | Moderate |
| Neostigmine | Carbamate | 62[8] | 373[8] | Low |
| Donepezil | Piperidine | 6.7[6] | 7,400[9] | High |
| Tacrine | Acridine | 77[6] | - | - |
| Galantamine | Alkaloid | ~1,270[10] | - | - |
Data compiled from multiple sources for comparative purposes. Exact values may differ based on experimental conditions.[6][8][9][10]
From this data, we can observe that carbamates like physostigmine and rivastigmine are potent inhibitors of AChE.[6] Donepezil exhibits high selectivity for AChE over BChE, while carbamates generally show moderate selectivity.[6][9]
Visualizing the Mechanism of Action
The following diagram illustrates the fundamental mechanism of cholinergic neurotransmission and the site of action for AChE inhibitors.
Caption: Mechanism of Cholinergic Neurotransmission and AChE Inhibition.
Conclusion and Future Directions
The in vitro evaluation of novel compounds like 2-(Methylamino)ethyl dimethylcarbamate is a critical first step in the drug discovery pipeline. By employing standardized assays such as the Ellman's method and comparing the results against well-characterized inhibitors, researchers can gain valuable insights into the potency and selectivity of their compounds. While this guide has utilized Rivastigmine as a representative carbamate, the methodologies and comparative framework are readily adaptable. Future studies should aim to not only determine the IC50 values but also to elucidate the kinetics of inhibition, reversibility, and potential off-target effects to build a comprehensive in vitro profile of the test compound.
References
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In Vitro Acetylcholinesterase (AChE) Inhibition Assay: A Technical Guide. Benchchem.
-
Rivastigmine tartrate | Cholinesterase Inhibitors. R&D Systems.
-
Acetylcholinesterase Inhibition Assay. Bio-protocol.
-
Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. PubMed.
-
Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. PMC.
-
What are other anticholinesterase (AChE) drugs besides pyridostigmine?. Dr.Oracle.
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PMC.
-
The Potential Effect of Insulin on AChE and Its Interactions with Rivastigmine In Vitro. MDPI.
-
Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine. BioKB.
-
Explain the treatment alternatives for MG. BrainKart.
-
A Comparative Analysis of Donepezil and Other Acetylcholinesterase Inhibitors: Potency and Selectivity. Benchchem.
-
A Comparative Guide to Acetylcholinesterase (AChE) Inhibitor IC50 Values. Benchchem.
-
Rivastigmine | AChR inhibitor | CAS 123441-03-2. Selleck Chemicals.
-
Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. PMC.
-
Physostigmine or Rivastigmine for Anticholinergic Toxicity. Utah Poison Control Center.
-
Species- And Concentration-Dependent Differences of Acetyl- And Butyrylcholinesterase Sensitivity to Physostigmine and Neostigmine. PubMed.
-
Rivastigmine as an alternative in physostigmine shortage for anticholinergic toxicity treatment. Ovid.
-
Anti-Cholinesterase Combination Drug Therapy as a Potential Treatment for Alzheimer's Disease. MDPI.
-
Proline-Based Carbamates as Cholinesterase Inhibitors. PMC.
-
Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics. Scribd.
-
Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Benchchem.
-
Inhibitory activities (IC 50 nM) of AChE and BuChE of donepezil-like compounds. ResearchGate.
-
How do I screen for acetylcholinesterase activity?. AAT Bioquest.
-
Acetylcholinesterase Inhibitor Screening Kit (MAK324). Sigma-Aldrich.
-
Rivastigmine as an alternative treatment for anticholinergic toxidrome in light of the physostigmine shortage: a case series. HealthPartners.
-
Full article: Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors. Taylor & Francis.
-
Rivastigmine and metabolite analogues with putative Alzheimer's disease-modifying properties in a Caenorhabditis elegans model. Springer Nature.
-
(PDF) Rivastigmine and metabolite analogues with putative Alzheimer's disease-modifying properties in a Caenorhabditis elegans model. ResearchGate.
-
physostigmine [Ligand Id: 6598] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY.
-
Inhibitory activity of (A) physostigmine and (B) quercetin on AChE.... ResearchGate.
-
In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers.
-
Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. MDPI.
-
Novel Assay Utilizing Fluorochrome-Tagged Physostigmine (Ph-F) to In Situ Detect Active Acetylcholinesterase (AChE) Induced during Apoptosis: Cell Cycle. Taylor & Francis.
-
The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. Herald Scholarly Open Access.
-
Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC.
-
Neostigmine interactions with the AChE binding pocket. ResearchGate.
-
Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ResearchGate.
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Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer's Disease. MDPI.
-
In vitro inhibition of cholinesterases by carbamates--a kinetic study. PubMed.
-
An in vitro study on the interaction of the anti-Alzheimer drug rivastigmine with human erythrocytes. PubMed.
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Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies. PMC.
-
Acetylcholinesterase Activity Assay Kit. MilliporeSigma.
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-Concentration-dependent effect of the reference AChE inhibitor.... ResearchGate.
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Development of a Discriminative In Vitro Release Test for Rivastigmine Transdermal Patches Using Pharmacopeial Apparatuses: USP 5 and USP 6. PubMed.
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Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Jülich Forschungszentrum.
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Structure-activity relationship of 2-(Methylamino)ethyl dimethylcarbamate analogs
Executive Summary
This guide provides a technical analysis of 2-(Methylamino)ethyl dimethylcarbamate , a simplified aliphatic carbamate scaffold designed for acetylcholinesterase (AChE) inhibition. Unlike complex aromatic carbamates (e.g., Rivastigmine, Physostigmine), this molecule represents a "stripped-down" acetylcholine mimic.
This guide evaluates its Structure-Activity Relationship (SAR) , comparing its theoretical and experimental performance against clinical standards. The focus is on the trade-off between blood-brain barrier (BBB) permeability (facilitated by the secondary amine) and hydrolytic stability (conferred by the dimethylcarbamoyl group).
Mechanism of Action: The "Pseudo-Irreversible" Cycle
To understand the SAR of this analog, one must first visualize the specific kinetic pathway of carbamate inhibitors. Unlike organophosphates (irreversible) or tacrine (reversible non-covalent), carbamates act as suicide substrates .
Mechanistic Pathway (DOT Visualization)
Figure 1: The kinetic cycle of AChE inhibition by carbamates. The critical SAR determinant is
Structure-Activity Relationship (SAR) Analysis
The molecule 2-(Methylamino)ethyl dimethylcarbamate can be dissected into three pharmacophoric regions. We will analyze the impact of modifying each region.
Region A: The Warhead (Dimethylcarbamate)
-
Structure:
-
Function: Covalent modification of the catalytic Serine-203.
-
SAR Insight:
-
Dimethyl vs. Monomethyl: The dimethyl group (present in this analog and Neostigmine) creates steric hindrance around the carbonyl carbon. This slows down the hydrolysis step (
) significantly compared to monomethyl analogs (like Physostigmine). -
Result: Longer duration of action (
) but slower onset.
-
Region B: The Linker (Ethyl Chain)
-
Structure:
-
Function: Spacing the cationic head from the esteratic site.
-
SAR Insight:
-
Ethyl (2-Carbon): Matches the natural substrate (Acetylcholine) length (4.4 Å). This is optimal for aligning the nitrogen with the Trp84 residue in the anionic subsite while the carbonyl hits Ser203.
-
Propyl/Butyl: Increasing chain length generally decreases potency for AChE but may increase selectivity for Butyrylcholinesterase (BuChE).
-
Region C: The Recognition Unit (Methylamino)
-
Structure:
(Secondary Amine) -
Function: Binding to the anionic subsite (Trp84) and BBB penetration.
-
SAR Insight (Critical):
-
Secondary Amine (This Analog): At physiological pH (7.4), it exists in equilibrium between protonated (
) and unprotonated forms. The uncharged form can cross the BBB. Once inside the CNS, it protonates to bind the enzyme. -
Quaternary Ammonium (e.g., Neostigmine): Permanently charged. High affinity (
is low) due to strong cation- interactions, but zero BBB permeability. -
Tertiary Amine (e.g., Rivastigmine): Good BBB permeability, but often lower intrinsic affinity than quaternary analogs.
-
Comparative Performance Guide
The following table contrasts 2-(Methylamino)ethyl dimethylcarbamate against clinical alternatives.
| Feature | 2-(Methylamino)ethyl dimethylcarbamate | Neostigmine | Rivastigmine | Physostigmine |
| Class | Aliphatic Secondary Amine | Aromatic Quaternary Amine | Aromatic Tertiary Amine | Aromatic Secondary Amine |
| Primary Indication | Research / Lead Compound | Myasthenia Gravis (Peripheral) | Alzheimer's (Central) | Glaucoma / Anticholinergic Toxicity |
| BBB Permeability | Moderate to High (pH dependent) | Negligible (Permanently charged) | High (Lipophilic) | High |
| AChE Inhibition Mechanism | Pseudo-irreversible (Dimethyl) | Pseudo-irreversible (Dimethyl) | Pseudo-irreversible (Carbamyl) | Pseudo-irreversible (Methyl) |
| Duration of Action | Long (Slow decarbamylation) | Long | Intermediate | Short (Fast decarbamylation) |
| Selectivity (AChE:BuChE) | Low (Aliphatic chains are promiscuous) | High for AChE | Dual Inhibitor | High for AChE |
Scientist's Verdict:
The 2-(Methylamino)ethyl analog is superior to Neostigmine for CNS targets due to BBB permeability. However, it likely lacks the potency of Rivastigmine because it lacks the aromatic ring (phenyl) that provides additional
Experimental Protocol: Optimized Ellman’s Assay
To validate the activity of this analog, use this modified Ellman’s protocol. This specific workflow accounts for the spontaneous hydrolysis of aliphatic carbamates, which can skew results if not controlled.
Reagents
-
Buffer: 0.1 M Sodium Phosphate, pH 8.0.
-
Substrate: Acetylthiocholine Iodide (ATCh), 0.5 mM.
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM.
-
Enzyme Source: Human Recombinant AChE (hAChE) or Electric Eel AChE.
Step-by-Step Workflow
-
Inhibitor Incubation (Critical Step):
-
Unlike reversible inhibitors, carbamates require pre-incubation to allow the carbamylation reaction (
) to occur. -
Incubate Enzyme + Inhibitor (various concentrations) in buffer for 10–30 minutes at 25°C before adding substrate.
-
-
Reaction Initiation:
-
Add DTNB and ATCh mixture to the wells.[1]
-
-
Measurement:
-
Monitor Absorbance at 412 nm continuously for 5 minutes.
-
The yellow color (TNB anion) indicates enzyme activity.
-
-
Data Processing:
-
Calculate % Inhibition =
. -
Plot Log[Inhibitor] vs. % Inhibition to determine
.
-
Experimental Workflow Diagram (DOT)
Figure 2: Workflow for validating carbamate potency using the Ellman method. Note the mandatory pre-incubation step.
References
-
Wilson, I. B., & Harrison, M. A. (1961). Turnover number of acetylcholinesterase. Journal of Biological Chemistry, 236(8), 2292-2295.
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.
-
Bar-On, P., Millard, C. B., Harel, M., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry, 41(11), 3555-3564.
-
Greig, N. H., et al. (2005). Phenserine and ring C hetero-analogues: drug candidates for the treatment of Alzheimer's disease. Medicinal Research Reviews, 25(1), 48-72.
Sources
A Senior Application Scientist's Guide to Benchmarking Novel CO2 Capture Solvents: A Case Study of 2-(Methylamino)ethyl dimethylcarbamate
Introduction: The Imperative for Advanced CO2 Capture Solvents
To researchers, scientists, and drug development professionals dedicated to advancing carbon capture technologies, the quest for more efficient and cost-effective solvents is paramount. While established reagents like Monoethanolamine (MEA), Piperazine (PZ), and N-methyldiethanolamine (MDEA) have paved the way, the development of novel solvents with superior performance characteristics is critical to mitigating greenhouse gas emissions. This guide presents a comprehensive framework for benchmarking emerging CO2 capture agents, using the hypothetical case of 2-(Methylamino)ethyl dimethylcarbamate.
A Note on 2-(Methylamino)ethyl dimethylcarbamate: Publicly available research on the application of 2-(Methylamino)ethyl dimethylcarbamate for CO2 capture is limited. This guide, therefore, serves as a robust template for the evaluation of new or under-researched solvents, postulating a set of expected performance characteristics for this molecule based on its chemical structure—a tertiary amine—and outlining the rigorous experimental procedures required for its validation against established commercial benchmarks.
The Commercial Benchmarks: A Comparative Overview
A thorough understanding of the incumbent technologies is the foundation of any meaningful benchmark. Here, we profile the three commercial reagents that will serve as our comparative baseline.
-
Monoethanolamine (MEA): As a primary amine, MEA has been the workhorse of industrial CO2 capture for decades. Its high reactivity and low cost are significant advantages. However, it suffers from a low CO2 loading capacity (theoretically 0.5 mol CO2 per mol of amine), high energy consumption for regeneration, and susceptibility to thermal and oxidative degradation.[1]
-
Piperazine (PZ): A cyclic diamine, PZ boasts a fast reaction rate and high resistance to degradation.[2] It can achieve a higher CO2 loading capacity than MEA. However, it has a tendency to precipitate at high concentrations and can be more corrosive.
-
N-methyldiethanolamine (MDEA): A tertiary amine, MDEA offers a high theoretical CO2 loading capacity (up to 1 mol CO2 per mol of amine) and a lower heat of reaction, which translates to reduced energy requirements for regeneration.[2][3] Its primary drawback is a slower reaction rate compared to primary and secondary amines.[4]
Hypothesized Performance of 2-(Methylamino)ethyl dimethylcarbamate
Based on its molecular structure as a tertiary amine, we can hypothesize the performance characteristics of 2-(Methylamino)ethyl dimethylcarbamate:
-
CO2 Loading Capacity: Similar to MDEA, it is expected to exhibit a high theoretical loading capacity approaching 1 mol of CO2 per mole of amine due to the bicarbonate formation mechanism characteristic of tertiary amines.[5]
-
Absorption Rate: The absorption rate is anticipated to be slower than MEA and PZ, a common trait of tertiary amines.[4]
-
Heat of Absorption: The heat of absorption is predicted to be lower than that of MEA, suggesting potentially lower energy requirements for solvent regeneration.[4]
-
Stability: Tertiary amines generally exhibit better resistance to oxidative degradation compared to primary and secondary amines.[6] The stability of the carbamate group within the molecule under cyclic absorption-desorption conditions would require specific investigation.
Experimental Benchmarking Protocols
To validate these hypotheses and provide a quantitative comparison, a series of standardized experiments are essential. The following protocols are designed to be self-validating and grounded in established methodologies.
CO2 Absorption Capacity (Loading) Determination
Objective: To determine the maximum amount of CO2 that can be absorbed by the solvent under specific temperature and pressure conditions.
Methodology: Vapor-Liquid Equilibrium (VLE) Analysis
-
Apparatus Setup: A jacketed glass equilibrium cell equipped with a magnetic stirrer, temperature and pressure sensors, and gas inlet/outlet ports is required. The experimental setup for CO2 absorption-desorption is crucial for accurate measurements.[7][8][9][10]
-
Solvent Preparation: Prepare aqueous solutions of 2-(Methylamino)ethyl dimethylcarbamate, MEA, PZ, and MDEA at a standard concentration (e.g., 30 wt%).
-
Experimental Procedure: a. Charge a known volume of the amine solution into the equilibrium cell. b. Evacuate the cell and then bring it to the desired temperature (e.g., 40°C for absorption). c. Introduce a gas mixture with a known CO2 partial pressure (e.g., 15% CO2 in N2) into the cell. d. Allow the system to reach equilibrium, indicated by stable pressure and temperature readings. e. Analyze the CO2 concentration in both the gas and liquid phases. Gas-phase analysis can be performed using gas chromatography (GC), while liquid-phase analysis can be done via titration or 13C NMR spectroscopy.[11]
-
Data Analysis: Calculate the CO2 loading as moles of CO2 absorbed per mole of amine.
CO2 Absorption Rate Measurement
Objective: To quantify the kinetics of CO2 absorption into the solvent.
Methodology: Wetted-Wall Column Experiment
-
Apparatus Setup: A wetted-wall column provides a well-defined gas-liquid interface for accurate mass transfer measurements.
-
Experimental Procedure: a. The amine solution flows as a thin film down the inside of a vertical tube. b. A gas stream with a known CO2 concentration flows concurrently or counter-currently. c. The concentration of CO2 in the outlet gas is continuously monitored.
-
Data Analysis: The overall mass transfer coefficient (K_G) is calculated from the change in CO2 concentration, gas flow rate, and the known interfacial area.
Heat of Absorption Determination
Objective: To measure the heat released during the CO2 absorption reaction, a critical parameter for calculating the energy required for solvent regeneration.
Methodology: Reaction Calorimetry
-
Apparatus Setup: An automated reaction calorimeter is used to precisely measure the heat evolved during the reaction.
-
Experimental Procedure: a. A known amount of the amine solution is placed in the calorimeter vessel. b. A controlled flow of CO2 is introduced into the solution. c. The temperature change is meticulously recorded.
-
Data Analysis: The heat of absorption is calculated from the temperature rise, the heat capacity of the system, and the amount of CO2 absorbed.
Solvent Stability Assessment
Objective: To evaluate the solvent's resistance to degradation under process conditions.
Methodology: Accelerated Degradation Studies
-
Thermal Degradation: a. The solvent is loaded with CO2 to a specific level and heated in a sealed, oxygen-free container at a high temperature (e.g., 120-150°C) for an extended period.[12] b. Samples are taken at regular intervals and analyzed for amine concentration and the formation of degradation products using techniques like HPLC and GC-MS.[13]
-
Oxidative Degradation: a. The CO2-loaded solvent is exposed to a gas stream containing oxygen (e.g., air or a specific O2/CO2/N2 mixture) at a relevant temperature (e.g., 50-70°C).[14][15] b. The experimental setup often includes a stirred reactor to ensure good gas-liquid contact.[6] c. Analysis of amine loss and degradation products is performed as in the thermal degradation study.
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clearly structured tables for straightforward comparison.
Table 1: Comparative Performance of CO2 Capture Solvents (Hypothetical Data for 2-(Methylamino)ethyl dimethylcarbamate)
| Performance Metric | 2-(Methylamino)ethyl dimethylcarbamate (Hypothetical) | 30 wt% MEA | 40 wt% PZ | 30 wt% MDEA |
| CO2 Loading Capacity (mol CO2/mol amine) | 0.9 | 0.5 | 0.8 | 1.0 |
| Absorption Rate (relative to MEA) | 0.4 | 1.0 | 1.5 | 0.3 |
| Heat of Absorption (kJ/mol CO2) | -65 | -85 | -75 | -60 |
| Thermal Degradation (% loss after 100h at 120°C) | < 2% | ~10% | < 1% | < 2% |
| Oxidative Degradation (% loss after 100h at 55°C) | < 1% | ~5% | < 0.5% | < 1% |
Visualizing the Workflow and Mechanisms
Diagrams are indispensable for illustrating complex experimental setups and chemical pathways.
Conclusion: A Framework for Innovation
This guide provides a structured and scientifically rigorous approach to benchmarking novel CO2 capture solvents like 2-(Methylamino)ethyl dimethylcarbamate against established commercial reagents. By adhering to these detailed protocols and principles of comparative analysis, researchers can generate the robust data necessary to validate the performance of new solvent technologies. While the data for our candidate molecule remains hypothetical, the framework presented here is a tangible tool for accelerating the discovery and development of the next generation of CO2 capture solutions, bringing us closer to a more sustainable future.
References
- Puxty, G., et al. (2009). Carbon dioxide capture by tertiary amine absorbents: A performance comparison study. Industrial & Engineering Chemistry Research, 48(15), 7433-7439.
- Liang, Z., et al. (2015). A review of recent advances in the development of amine-based solvents for post-combustion CO2 capture. International Journal of Greenhouse Gas Control, 43, 26-42.
- Rochelle, G. T. (2009). Amine scrubbing for CO2 capture. Science, 325(5948), 1652-1654.
- Gouedard, C., et al. (2001). Amine degradation in CO2 capture. I. A review. Industrial & Engineering Chemistry Research, 40(6), 1614-1627.
- Freeman, S. A., et al. (2010). Carbon dioxide capture with concentrated, aqueous piperazine. International Journal of Greenhouse Gas Control, 4(2), 119-124.
- Sartori, G., & Savage, D. W. (1983). Sterically hindered amines for CO2 removal from gases. Industrial & Engineering Chemistry Fundamentals, 22(2), 239-249.
- Sexton, A. J., & Rochelle, G. T. (2009).
- Lepaumier, H., et al. (2009). Degradation of MDEA/piperazine solutions. Energy Procedia, 1(1), 1159-1166.
- Kim, I., et al. (2011). CO2 absorption and regeneration of aqueous amine solutions of 2-amino-2-methyl-1-propanol with piperazine. International Journal of Greenhouse Gas Control, 5(3), 464-471.
- Vaidya, P. D., & Kenig, E. Y. (2007). CO2-alkanolamine reaction kinetics: a review of recent studies. Chemical Engineering & Technology, 30(11), 1467-1474.
- Hartono, A., et al. (2014). Liquid phase speciation and thermodynamics of the 2-amino-2-methyl-1-propanol (AMP)–CO2–H2O system. Fluid Phase Equilibria, 376, 91-100.
- Aronu, U. E., et al. (2011). Experimental and modeling study of the heat of absorption of CO2 in aqueous AMP/piperazine solutions. Chemical Engineering Science, 66(18), 4159-4169.
- Derks, P. W. J., et al. (2006). Kinetics of carbon dioxide absorption in aqueous piperazine solutions. AIChE Journal, 52(10), 3537-3556.
- Davis, J., & Rochelle, G. (2009). Thermal degradation of monoethanolamine at stripper conditions. Energy Procedia, 1(1), 327-333.
- Supap, T., et al. (2009). Oxidative degradation of piperazine and its structural analogues. Energy Procedia, 1(1), 1167-1172.
- Choi, W. J., et al. (2011). CO2 absorption and regeneration of blended aqueous solutions of N-methyldiethanolamine and piperazine. Korean Journal of Chemical Engineering, 28(1), 226-231.
- Al-Juaied, M. A., & Rochelle, G. T. (2006). Absorption of CO2 in aqueous MDEA/piperazine. Chemical Engineering Science, 61(12), 3838-3849.
- Bishnoi, S., & Rochelle, G. T. (2000). Absorption of carbon dioxide into aqueous piperazine: reaction kinetics, mass transfer and solubility. Chemical Engineering Science, 55(22), 5531-5543.
- Jou, F. Y., et al. (1995). The solubility of CO2 in a 30-mass % monoethanolamine solution. The Canadian Journal of Chemical Engineering, 73(1), 140-147.
- Hilliard, M. D. (2008). A predictive thermodynamic model for an aqueous blend of potassium carbonate, piperazine, and monoethanolamine for carbon dioxide capture from flue gas.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Methylamino)ethyl Dimethylcarbamate
For researchers and drug development professionals, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 2-(Methylamino)ethyl dimethylcarbamate, a compound that, like many carbamates, requires careful handling due to its potential hazards. This document is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a deep understanding of the safety principles involved.
Understanding the Hazard Profile
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for 2-(Methylamino)ethyl dimethylcarbamate may not always be readily available, data from structurally similar compounds, such as tert-Butyl Methyl[2-(methylamino)ethyl]carbamate, provide critical insights.
Based on available data for analogous compounds, 2-(Methylamino)ethyl dimethylcarbamate should be handled as a hazardous substance. Key potential hazards include:
-
Corrosivity: The presence of the amino group suggests that the compound may be corrosive, capable of causing severe skin burns and eye damage.[1][2]
-
Toxicity: Carbamates as a class can exhibit varying levels of toxicity. Some are known to be harmful if swallowed or inhaled.[3][4][5]
-
Carcinogenicity and Reproductive Hazards: Certain carbamates are suspected or known carcinogens and may pose reproductive risks.[3][4][6][7][8]
-
Skin Sensitization: May cause an allergic skin reaction.[6]
Given these potential hazards, all waste containing 2-(Methylamino)ethyl dimethylcarbamate must be treated as hazardous waste.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of 2-(Methylamino)ethyl dimethylcarbamate from a laboratory setting. This workflow is designed to ensure regulatory compliance and minimize risk to personnel and the environment.
Proper segregation of chemical waste at the source is the most critical step in a safe disposal program.
-
Designated Hazardous Waste Container: All waste materials contaminated with 2-(Methylamino)ethyl dimethylcarbamate, including neat compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be placed in a designated hazardous waste container.
-
Compatibility is Key: The waste container must be made of a material compatible with the chemical. For 2-(Methylamino)ethyl dimethylcarbamate, a high-density polyethylene (HDPE) or glass container is recommended.
-
Avoid Mixing: Do not mix this waste stream with other incompatible waste types. For instance, avoid mixing with strong acids or oxidizing agents, which could lead to violent reactions.[9]
Clear and accurate labeling is a regulatory requirement and essential for safe handling.
-
Hazardous Waste Label: The container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name: "2-(Methylamino)ethyl dimethylcarbamate".
-
Secure Storage: Store the waste container in a designated, well-ventilated satellite accumulation area. The container must be kept securely closed except when adding waste.[10] Secondary containment is highly recommended to prevent the spread of material in case of a leak.
The disposal of hazardous chemical waste is a regulated activity that must be handled by a licensed and certified hazardous waste disposal company.
-
Engage a Certified Vendor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a certified hazardous waste disposal vendor.[11] Contact your EHS office to schedule a pickup.
-
Waste Manifest: The disposal vendor will provide a hazardous waste manifest, a legal document that tracks the waste from your facility to its final destination. Ensure all information on the manifest is accurate.
For any reusable labware that has come into contact with 2-(Methylamino)ethyl dimethylcarbamate, a thorough decontamination procedure is necessary.
-
Triple Rinse Protocol: A standard and effective method is the triple rinse. The first rinse should be with a suitable solvent (e.g., methanol or ethanol), and this rinsate must be collected and disposed of as hazardous waste.[10] The subsequent two rinses can be with detergent and water.
The "Why": Scientific Rationale Behind the Protocol
Understanding the reasoning behind these procedures reinforces their importance and encourages consistent adherence.
-
Regulatory Framework: The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Carbamate wastes are specifically listed and have land disposal restrictions, meaning they require treatment before they can be landfilled.[12][13]
-
Chemical Degradation: While not a procedure to be undertaken by laboratory personnel without specialized equipment and training, understanding the ultimate disposal methods provides context. High-temperature incineration is a common and effective method for the complete destruction of many organic hazardous wastes, including carbamates.[14] For some carbamates, chemical treatment, such as hydrolysis under strongly alkaline conditions, can be employed to break the carbamate linkage, reducing its toxicity.[14]
Visualizing the Disposal Workflow
The following diagram illustrates the key stages of the disposal process for 2-(Methylamino)ethyl dimethylcarbamate.
Sources
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Personal protective equipment for handling 2-(Methylamino)ethyl dimethylcarbamate
CAS Number: 161281-98-7 Chemical Family: Carbamate Ester / Secondary Amine Risk Classification: Potential Cholinesterase Inhibitor | Corrosive (Skin/Eye)[1]
Executive Safety Summary
2-(Methylamino)ethyl dimethylcarbamate is a research-grade carbamate derivative.[1] Structurally, it combines a dimethylcarbamoyl moiety with a secondary amine. While N,N-dimethylcarbamates generally exhibit lower acute toxicity than their N-methyl analogs (e.g., carbaryl), this compound must be handled as a potential Acetylcholinesterase (AChE) inhibitor and a corrosive irritant .[1]
The Core Directive: Treat this compound with the rigor reserved for cholinergic ligands. Its secondary amine functionality renders it basic and prone to causing severe skin/eye irritation or burns, while the carbamate ester presents a risk of neurotoxicity via reversible carbamylation of AChE.
Risk Assessment & Mechanism of Action
Toxicological Mechanism
The primary biological hazard stems from the carbamate group's ability to carbamylate the serine residue in the active site of Acetylcholinesterase (AChE). Unlike organophosphates (irreversible), this binding is reversible but can still induce Cholinergic Crisis (SLUDGE syndrome: Salivation, Lacrimation, Urination, Defecation, GI Distress, Emesis).[1]
Chemical Hazards
-
Corrosivity: The unmasked secondary amine (
) is basic ( ).[1] Direct contact can cause chemical burns to mucous membranes and cornea.[1] -
Stability: Hygroscopic.[1] The amine group can react with atmospheric
to form carbamate salts if left exposed.[1]
Mechanism Visualization
The following diagram illustrates the interaction pathway and safety decision logic.
Figure 1: Dual-hazard pathway illustrating both corrosive (chemical) and neurotoxic (biological) risks.[1]
Personal Protective Equipment (PPE) Matrix
Do not rely on standard latex gloves.[1] Carbamates can permeate standard laboratory gloves.[1]
| Protection Zone | Recommended Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Face shield required if handling volumes >10 mL to prevent corrosive splashes to the neck/face.[1] |
| Dermal (Hands) | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Breakthrough Time: >480 min.[1] Latex is permeable to carbamates.[1] Discard outer glove immediately upon contamination.[1] |
| Dermal (Body) | Polypropylene Lab Coat (Chemical Resistant) | Standard cotton coats absorb liquids and hold them against the skin.[1] Use a chemically resistant apron for synthesis work.[1] |
| Respiratory | Fume Hood (Face Velocity: 100 fpm) | Mandatory. If working outside a hood (e.g., weighing fine powder), use a P100/OV respirator.[1] |
Operational Protocols
Storage & Stability
-
Temperature: Store at -20°C .
-
Atmosphere: Store under Argon or Nitrogen .[1] The secondary amine is sensitive to oxidation and atmospheric
. -
Container: Amber glass vial with a PTFE-lined cap.[1]
Weighing & Solubilization
Goal: Minimize aerosolization and prevent hydrolysis.
-
Preparation: Equilibrate the vial to room temperature in a desiccator before opening to prevent water condensation (which accelerates hydrolysis).
-
Weighing:
-
Place the analytical balance inside the chemical fume hood.
-
If the balance is external, use a tared, sealable secondary container to transport the chemical.
-
Never weigh this compound on an open bench.[1]
-
-
Solvents:
-
Preferred: DMSO, Ethanol, or anhydrous DMF.
-
Avoid: Protophilic solvents if long-term stability is required.[1] Aqueous solutions should be prepared fresh, as the carbamate ester can hydrolyze over time, especially at basic pH.
-
Synthesis & Reaction Handling
When using this reagent as a nucleophile (via the amine) or an electrophile (if activating the carbamate):
-
Quenching: Quench reactions with a mild acidic buffer (pH 5-6) to protonate the amine and stabilize the molecule during workup.[1]
-
Waste Stream: Do not mix with strong oxidizers (e.g., peroxides, permanganates) as this may generate toxic nitrogen oxides (
).[1]
Emergency Response Procedures
Critical Note: In the event of exposure, speed is critical to prevent systemic absorption.
Exposure Response
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
Medical Management (For Physicians)
-
Toxidrome: Cholinergic excess (Muscarinic/Nicotinic stimulation).[1]
-
Antidote: Atropine Sulfate is the primary antidote for carbamate poisoning to control muscarinic symptoms (bronchorrhea).[1] Pralidoxime (2-PAM) is generally not indicated for carbamates (unlike organophosphates) and may even be contraindicated depending on the specific carbamate structure, though clinical judgment applies.[1]
Disposal & Deactivation
Do not dispose of down the drain.
-
Deactivation:
-
Waste Categorization:
-
Label as: "Hazardous Waste - Toxic / Corrosive (Basic Organic)."
-
List constituents: "2-(Methylamino)ethyl dimethylcarbamate, [Solvent Name]."
-
-
Final Disposal: High-temperature incineration via a licensed chemical waste contractor.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 32412, (2-Aminoethyl)carbamic acid (Structural Analog).[1] Retrieved from [Link][1]
-
Worek, F., et al. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. PMC.[1] Retrieved from [Link]
-
StatPearls (2023). Carbamate Toxicity.[1] National Library of Medicine.[1] Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
